Product packaging for Gadoleic Acid(Cat. No.:CAS No. 29204-02-2)

Gadoleic Acid

货号: B1230899
CAS 编号: 29204-02-2
分子量: 310.5 g/mol
InChI 键: LQJBNNIYVWPHFW-QXMHVHEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Gadoleic acid is an icosenoic acid having a cis- double bond at position 9. It has a role as an algal metabolite. It is a conjugate acid of a gadoleate.
This compound has been reported in Punica granatum, Sesamum indicum, and other organisms with data available.
This compound is a monounsaturated long-chain fatty acid with a 20-carbon backbone and the sole double bond originating from the 11th position from the methyl end, with the bond in the cis- configuration.
See also: Cod Liver Oil (part of);  Borage Seed Oil (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O2 B1230899 Gadoleic Acid CAS No. 29204-02-2

属性

IUPAC Name

(Z)-icos-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22)/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJBNNIYVWPHFW-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045292
Record name Gadoleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9Z-Eicosenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062436
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29204-02-2
Record name Gadoleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29204-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gadoleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029204022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gadoleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GADOLEIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474JWU0SQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 9Z-Eicosenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062436
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Historical Context of Gadoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoleic acid, systematically known as (9Z)-icos-9-enoic acid, is a monounsaturated omega-11 fatty acid.[1] Its discovery in the early 20th century marked a significant step in the characterization of marine lipids, particularly those found in cod liver oil, a substance of considerable medicinal interest at the time.[2][3][4] This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailing the experimental methodologies of the era, presenting quantitative data on its prevalence, and discussing its known metabolic pathways.

The Discovery of this compound: A Historical Perspective

This compound was first identified in 1906 by the Norwegian chemist Bull H. while he was analyzing the composition of cod liver oil.[1] The name "gadoleic" is derived from Gadus, the genus for cod, and oleum, the Latin word for oil. While Bull H. was able to isolate this novel fatty acid, its precise chemical structure was not fully elucidated until 1933 by the Japanese chemist Takano M.

The early 20th century was a pivotal time in the field of lipid chemistry. Researchers were moving from simply characterizing fats and oils by their bulk properties to isolating and identifying individual fatty acid components. The work of scientists like Bull H. and Takano M. was foundational to our modern understanding of the diversity and biological significance of fatty acids.

Physicochemical Properties of this compound

This compound is a 20-carbon chain fatty acid with a single cis double bond located at the 9th carbon from the carboxyl end (an omega-11 fatty acid).

PropertyValue
Systematic Name (9Z)-Icos-9-enoic acid
Common Names This compound, cis-9-Eicosenoic acid
Molecular Formula C20H38O2
Molar Mass 310.522 g·mol−1
Melting Point 23 to 24 °C (73 to 75 °F; 296 to 297 K)
Boiling Point 170 °C (338 °F; 443.15 K) at 0.1 mmHg

Quantitative Distribution of this compound

This compound is found in a variety of natural sources, most notably in fish oils and certain plant oils. Its concentration can vary significantly depending on the species and environmental factors.

SourceThis compound Content (% of total fatty acids)
Fish Oils
Cod Liver Oil8 - 15%
Herring Oil~14%
Sardine Oil~3%
Salmon Oil2 - 3%
Tuna Oil~3%
Plant Oils
Jojoba Oil65 - 80%
Rapeseed Oil (Canola)8 - 14%
Mustard Seed Oil8 - 12%

Historical Experimental Protocols

The isolation and characterization of this compound in the early 20th century relied on a series of meticulous and labor-intensive chemical techniques. Modern methods like gas chromatography-mass spectrometry were not yet available, so chemists of the era employed methods based on differential solubility, precipitation, and chemical degradation.

Isolation of Fatty Acids from Cod Liver Oil (Circa 1906)

The initial step in Bull H.'s discovery would have been the extraction and separation of fatty acids from the complex mixture of triglycerides in cod liver oil.

1. Saponification:

  • Objective: To hydrolyze the triglycerides into glycerol and free fatty acids (as soaps).

  • Protocol:

    • A known quantity of cod liver oil was refluxed with an excess of alcoholic potassium hydroxide (KOH) or sodium hydroxide (NaOH) for several hours. This process, known as saponification, breaks the ester bonds of the triglycerides.

    • After the reaction was complete, the alcohol was distilled off.

    • The resulting soap mixture was dissolved in water.

2. Liberation of Free Fatty Acids:

  • Objective: To convert the fatty acid soaps into their free acid form.

  • Protocol:

    • The aqueous soap solution was acidified with a mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), until the solution was acidic.

    • The free fatty acids, being insoluble in water, would separate as an oily layer.

    • This layer was then separated from the aqueous phase using a separatory funnel.

    • The fatty acid mixture was washed with water to remove any remaining mineral acid and then dried.

3. Separation of Saturated and Unsaturated Fatty Acids (Lead Salt Precipitation):

  • Objective: To separate the mixture of fatty acids into saturated and unsaturated fractions. This was a crucial step in isolating the then-unknown this compound.

  • Protocol:

    • The mixture of free fatty acids was dissolved in warm ethanol.

    • An alcoholic solution of lead acetate was added to the fatty acid solution. This resulted in the formation of the lead salts of all the fatty acids.

    • The mixture was then cooled. The lead salts of saturated fatty acids are less soluble in cold alcohol than the lead salts of unsaturated fatty acids. This difference in solubility allowed for their separation by filtration.

    • The precipitated lead salts of the saturated fatty acids were collected by filtration. The filtrate contained the soluble lead salts of the unsaturated fatty acids, including this compound.

    • The separated fractions of lead salts were then treated with a mineral acid to regenerate the free fatty acids.

4. Fractional Distillation:

  • Objective: To separate the mixture of unsaturated fatty acids based on their chain length and boiling points.

  • Protocol:

    • The mixture of unsaturated fatty acids (or their methyl esters, which are more volatile) was subjected to fractional distillation under reduced pressure (vacuum distillation). This technique allowed for the separation of compounds at lower temperatures, preventing their thermal decomposition.

    • By carefully collecting the fractions that distilled at different temperatures, Bull H. would have been able to isolate a fraction corresponding to a 20-carbon unsaturated fatty acid, which he named this compound.

Experimental_Workflow_Isolation cluster_0 Initial Processing cluster_1 Separation cluster_2 Purification CodLiverOil Cod Liver Oil (Triglycerides) Saponification Saponification (with KOH/NaOH) CodLiverOil->Saponification Soaps Fatty Acid Soaps + Glycerol Saponification->Soaps Acidification Acidification (with H₂SO₄/HCl) Soaps->Acidification FFA_Mix Mixture of Free Fatty Acids Acidification->FFA_Mix LeadSalt Lead Salt Precipitation FFA_Mix->LeadSalt Sat_Unsat Separation of Saturated and Unsaturated Fatty Acid Salts LeadSalt->Sat_Unsat Unsat_Fraction Unsaturated Fatty Acid Fraction Sat_Unsat->Unsat_Fraction FractionalDistillation Fractional Distillation (under vacuum) Unsat_Fraction->FractionalDistillation GadoleicAcid Isolated this compound FractionalDistillation->GadoleicAcid

Early 20th Century Isolation of this compound
Structure Elucidation of this compound (Circa 1933)

Takano M.'s work to determine the structure of this compound would have involved chemical degradation techniques to pinpoint the location of the double bond.

Ozonolysis:

  • Objective: To cleave the double bond in the this compound molecule to identify the resulting fragments.

  • Protocol:

    • A solution of the isolated this compound in a non-reactive solvent was cooled to a low temperature.

    • Ozone gas (O₃) was bubbled through the solution. The ozone reacted with the double bond to form an unstable intermediate called an ozonide.

    • The ozonide was then treated with a reducing agent (like zinc dust in water) or an oxidizing agent (like hydrogen peroxide).

    • This workup step cleaved the ozonide, yielding two smaller molecules with carbonyl groups (aldehydes or carboxylic acids) at the position of the original double bond.

    • By identifying these cleavage products, Takano M. could deduce the location of the double bond in the original 20-carbon chain. For this compound (a 9-eicosenoic acid), ozonolysis would yield nonanal (a 9-carbon aldehyde) and 11-oxoundecanoic acid (an 11-carbon aldehyde-acid).

Ozonolysis_Workflow cluster_0 Reaction cluster_1 Workup and Analysis GadoleicAcid This compound (C20:1) Ozonolysis Ozonolysis (O₃) GadoleicAcid->Ozonolysis Ozonide Ozonide Intermediate Ozonolysis->Ozonide Workup Reductive/Oxidative Workup Ozonide->Workup Fragments Cleavage Products (Aldehydes/Carboxylic Acids) Workup->Fragments Identification Identification of Fragments Fragments->Identification Structure Deduced Structure of this compound Identification->Structure

Structure Determination by Ozonolysis

Metabolism and Biological Role of this compound

While the specific signaling pathways initiated by this compound are not as well-characterized as those for omega-3 and omega-6 fatty acids, its metabolic fate follows the general pathways for very long-chain monounsaturated fatty acids (VLC-MUFAs).

Elongation and Desaturation:

This compound can be further metabolized through elongation and desaturation processes. Elongases add two-carbon units to the fatty acid chain, while desaturases introduce additional double bonds. These processes can convert this compound into other long-chain fatty acids.

Beta-Oxidation:

Like other fatty acids, this compound can be broken down through beta-oxidation in the mitochondria and peroxisomes to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

Incorporation into Lipids:

This compound is incorporated into various complex lipids, such as triglycerides for energy storage and phospholipids, which are essential components of cell membranes. The presence of monounsaturated fatty acids like this compound influences the fluidity and flexibility of these membranes.

While direct signaling roles are not extensively documented, some studies on omega-11 fatty acids suggest potential benefits for cardiovascular health, including favorable effects on plasma lipoprotein profiles. Further research is needed to fully elucidate the specific signaling functions of this compound.

Metabolic_Pathway cluster_0 Anabolic Pathways cluster_1 Catabolic Pathway GadoleicAcid This compound (C20:1, n-11) Elongation Elongation GadoleicAcid->Elongation Desaturation Desaturation GadoleicAcid->Desaturation Triglycerides Triglycerides (Energy Storage) GadoleicAcid->Triglycerides Phospholipids Phospholipids (Cell Membranes) GadoleicAcid->Phospholipids BetaOxidation Beta-Oxidation GadoleicAcid->BetaOxidation Longer_FA Longer Chain Fatty Acids Elongation->Longer_FA Desaturation->Longer_FA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Energy Energy (ATP) AcetylCoA->Energy

Metabolic Fates of this compound

Conclusion

The discovery and characterization of this compound represent a significant chapter in the history of lipid chemistry. The pioneering work of Bull H. and Takano M., using the analytical tools of their time, laid the groundwork for our current understanding of this and other fatty acids. While much has been learned about its distribution and general metabolism, the specific signaling roles and biological functions of this compound remain an area ripe for further investigation. For researchers and professionals in drug development, a deeper understanding of the unique properties and pathways of less common fatty acids like this compound may unlock new therapeutic opportunities.

References

The Occurrence of Gadoleic Acid in Marine Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoleic acid (cis-9-eicosenoic acid; 20:1n-11), a monounsaturated omega-11 fatty acid, is a significant component of the lipid profile of numerous marine organisms. First identified in cod liver oil, its presence spans the marine food web, from phytoplankton and crustaceans to fish and marine mammals.[1][2][3] This technical guide provides an in-depth overview of the natural sources of this compound in marine life, presenting quantitative data, detailing the experimental protocols for its analysis, and visualizing its metabolic context. Understanding the distribution and metabolism of this compound is crucial for research into marine biochemistry, human nutrition, and the development of novel therapeutic agents.

Data Presentation: this compound Content in Marine Life

The concentration of this compound varies significantly among different marine species, influenced by factors such as diet, geographic location, and season.[4][5] The following tables summarize the quantitative data on this compound content as a percentage of total fatty acids in various marine organisms.

Table 1: this compound Content in Marine Fish Oils

Marine SourceThis compound (% of Total Fatty Acids)Reference(s)
Herring Oil13.63
Cod Liver Oil10.42
Sardine Oil5.99
Salmon Oil3.86

Table 2: this compound Content in Various Marine Fish Species

Fish SpeciesCommon NameThis compound (% of Total Fatty Acids)Reference(s)
Clupea harengusHerringPresent, one of the most abundant fatty acids
Gadus morhuaCodProminent component
Scomber scombrusMackerelData not specified
Salmo salarSalmonData not specified
Sardina pilchardusSardineData not specified
Various SpeciesSharkPresent
Various SpeciesRayPresent

Table 3: this compound in Other Marine Life

Marine OrganismThis compound (% of Total Fatty Acids)Reference(s)
Marine Mammals (general)Present in blubber
DolphinsPresent in serum and red blood cell membranes
Crustaceans (general, dietary source for fish)Origin of this compound in fish
Zooplankton (general)Variable, dependent on phytoplankton diet
Marine Mollusks (general)Present
Holothurian (Scoloplanes theeli)Present

Experimental Protocols: Quantification of this compound

The standard methodology for the quantitative analysis of this compound in marine samples involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography.

Lipid Extraction

Total lipids are extracted from homogenized tissue samples using a solvent mixture. The two most common methods are:

  • Bligh & Dyer Method: This method utilizes a chloroform:methanol:water mixture to partition the lipids into the chloroform layer.

  • Folch Method: This procedure employs a chloroform:methanol mixture, followed by a wash with a salt solution to remove non-lipid contaminants.

Protocol Outline (Folch Method):

  • Homogenize a known weight of the tissue sample in a 2:1 (v/v) chloroform:methanol solution.

  • Filter the homogenate to remove solid particles.

  • Add 0.2 volumes of a 0.9% NaCl solution to the filtrate and vortex thoroughly.

  • Allow the mixture to separate into two phases.

  • Carefully collect the lower chloroform layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

To increase their volatility for gas chromatography, the fatty acids in the lipid extract are converted to their methyl esters.

Protocol Outline (Acid-Catalyzed Transmethylation):

  • To the dried lipid extract, add a solution of 1-2% sulfuric acid in methanol.

  • Heat the mixture at a controlled temperature (e.g., 50-100°C) for a specified time (e.g., 1-2 hours) in a sealed vial.

  • After cooling, add water and a non-polar solvent such as hexane or iso-octane to extract the FAMEs.

  • Vortex the mixture and allow the layers to separate.

  • Collect the upper organic layer containing the FAMEs for GC analysis.

Gas Chromatography (GC) Analysis

The FAMEs are separated and quantified using a gas chromatograph, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A polar capillary column, such as a FAMEWAX or a biscyanopropyl polysiloxane column, is used to achieve good separation of the fatty acid methyl esters.

  • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

  • Injection: A small volume (typically 1 µL) of the FAMEs solution is injected into the heated inlet of the GC.

  • Temperature Program: The oven temperature is programmed to increase gradually to allow for the sequential elution of the FAMEs based on their boiling points and polarity.

  • Detection: The FID provides a response proportional to the mass of the carbon eluting, allowing for quantification. An MS detector provides mass spectral data for compound identification.

  • Quantification: The concentration of this compound methyl ester is determined by comparing its peak area to that of an internal standard (e.g., a fatty acid not naturally present in the sample) and a calibration curve generated from a certified reference standard.

Visualizations: Metabolic and Signaling Context

Biosynthesis of this compound

This compound is synthesized in many organisms through the elongation and desaturation of shorter-chain fatty acids. The primary pathway involves the elongation of oleic acid (18:1n-9) or the desaturation and subsequent elongation of palmitic acid (16:0).

Gadoleic_Acid_Biosynthesis cluster_enzymes Enzymes Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Palmitic_Acid Palmitic Acid (16:0) Malonyl_CoA->Palmitic_Acid FAS Stearic_Acid Stearic Acid (18:0) Palmitic_Acid->Stearic_Acid Oleic_Acid Oleic Acid (18:1n-9) Stearic_Acid->Oleic_Acid Gadoleic_Acid This compound (20:1n-11) Oleic_Acid->Gadoleic_Acid ACC Acetyl-CoA Carboxylase FAS Fatty Acid Synthase Elongase Fatty Acid Elongase Desaturase Stearoyl-CoA Desaturase

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps involved in the laboratory analysis of this compound from a marine tissue sample.

GC_Workflow Sample Marine Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Lipid_Extract Total Lipid Extract Extraction->Lipid_Extract Transesterification Transesterification (e.g., H2SO4/Methanol) Lipid_Extract->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification->FAMEs GC_Analysis Gas Chromatography (GC-FID/MS) FAMEs->GC_Analysis Data_Analysis Data Analysis & Quantification GC_Analysis->Data_Analysis

Caption: Workflow for this compound analysis.

Role of Monounsaturated Fatty Acids in Cellular Signaling

While specific signaling pathways initiated directly by this compound are not as well-defined as those for polyunsaturated fatty acids like arachidonic acid, monounsaturated fatty acids (MUFAs) in general play crucial roles in cellular signaling, primarily by modulating membrane properties and influencing the activity of membrane-bound proteins.

MUFA_Signaling Gadoleic_Acid This compound & other MUFAs Membrane Incorporation into Cell Membranes Gadoleic_Acid->Membrane Membrane_Fluidity Alteration of Membrane Fluidity Membrane->Membrane_Fluidity Protein_Function Modulation of Membrane Protein Function Membrane_Fluidity->Protein_Function Receptors Receptors Protein_Function->Receptors Enzymes Enzymes Protein_Function->Enzymes Ion_Channels Ion Channels Protein_Function->Ion_Channels Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Receptors->Cellular_Response Enzymes->Cellular_Response Ion_Channels->Cellular_Response

Caption: MUFA's role in cell signaling.

Conclusion

This compound is a notable monounsaturated fatty acid found throughout marine ecosystems, with particularly high concentrations in certain fish oils. Its quantification is reliably achieved through established lipid analysis protocols involving gas chromatography. While its direct role as a primary signaling molecule is an area of ongoing research, its influence on the physical properties of cell membranes underscores its importance in modulating cellular function. This guide provides a foundational understanding for researchers and professionals interested in the marine biochemistry of fatty acids and their potential applications.

References

An In-depth Technical Guide to the Gadoleic Acid Biosynthesis Pathway in Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadoleic acid (cis-9-eicosenoic acid, 20:1n-11) is a monounsaturated omega-11 fatty acid with a 20-carbon chain. It is found in a variety of marine organisms, including fish and microalgae, as well as in some terrestrial plants. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key enzymes, regulatory mechanisms, and experimental protocols for its study. The information presented is intended to serve as a valuable resource for researchers in the fields of lipid metabolism, biochemistry, and drug development.

Introduction

This compound is a significant component of the fatty acid profile in many natural sources, with notable concentrations in fish oils. Its biosynthesis is a multi-step process involving fatty acid synthesis (FAS), elongation, and desaturation. Understanding this pathway is crucial for various applications, including the nutritional enhancement of food sources, the development of biofuels, and the identification of potential therapeutic targets related to lipid metabolism.

The this compound Biosynthesis Pathway

The synthesis of this compound originates from the fundamental building block of fatty acid synthesis, acetyl-CoA. The overall pathway can be divided into three main stages:

  • De Novo Fatty Acid Synthesis: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the committed step in fatty acid synthesis. The fatty acid synthase (FAS) complex then catalyzes a series of condensation reactions, adding two-carbon units from malonyl-CoA to the growing acyl chain. This process typically culminates in the synthesis of palmitic acid (16:0).

  • Elongation to Stearic Acid and Eicosanoic Acid: Palmitic acid can be elongated to stearic acid (18:0) by fatty acid elongases. Subsequently, stearic acid is the primary precursor for the C20 fatty acid backbone. The elongation of stearoyl-CoA to eicosanoyl-CoA (20:0) is a critical step. This reaction is catalyzed by a family of enzymes known as Elongation of Very Long-Chain Fatty Acids proteins (ELOVLs). Specifically, ELOVL5 and ELOVL6 have been implicated in the elongation of C18 fatty acids.[1][2]

  • Desaturation to this compound: The final step is the introduction of a cis double bond at the delta-9 position of eicosanoyl-CoA (20:0). This desaturation reaction is catalyzed by a stearoyl-CoA desaturase (SCD) enzyme, specifically a delta-9 desaturase.[3][4] This enzymatic reaction converts eicosanoyl-CoA into gadoleoyl-CoA, which can then be hydrolyzed to this compound.

A simplified diagram of the core biosynthesis pathway is presented below:

Gadoleic_Acid_Biosynthesis cluster_FAS De Novo Synthesis (Cytosol) cluster_Elongation Elongation (ER) cluster_Desaturation Desaturation (ER) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0) Malonyl-CoA->Palmitoyl-CoA (16:0) FAS Stearoyl-CoA (18:0) Stearoyl-CoA (18:0) Palmitoyl-CoA (16:0)->Stearoyl-CoA (18:0) ELOVL6 Eicosanoyl-CoA (20:0) Eicosanoyl-CoA (20:0) Stearoyl-CoA (18:0)->Eicosanoyl-CoA (20:0) ELOVL5/ELOVL6 Gadoleoyl-CoA (20:1n-11) Gadoleoyl-CoA (20:1n-11) Eicosanoyl-CoA (20:0)->Gadoleoyl-CoA (20:1n-11) SCD (Δ9-desaturase) This compound This compound Gadoleoyl-CoA (20:1n-11)->this compound

Core this compound Biosynthesis Pathway

Key Enzymes and Their Properties

A summary of the key enzymes involved in this compound biosynthesis is provided in the table below. While specific kinetic data for every enzyme across all organisms is not exhaustively available, representative information is included where possible.

EnzymeAbbreviationSubstrate(s)Product(s)Cellular Location
Acetyl-CoA CarboxylaseACCAcetyl-CoA, ATP, HCO3-Malonyl-CoACytosol
Fatty Acid SynthaseFASAcetyl-CoA, Malonyl-CoA, NADPHPalmitoyl-CoACytosol
Elongation of Very Long-Chain Fatty Acids Protein 6ELOVL6C12-C16 saturated and monounsaturated acyl-CoAsC14-C18 acyl-CoAsEndoplasmic Reticulum
Elongation of Very Long-Chain Fatty Acids Protein 5ELOVL5C18-C20 polyunsaturated and monounsaturated acyl-CoAsC20-C22 acyl-CoAsEndoplasmic Reticulum
Stearoyl-CoA Desaturase (Delta-9 Desaturase)SCDStearoyl-CoA (18:0), Eicosanoyl-CoA (20:0)Oleoyl-CoA (18:1), Gadoleoyl-CoA (20:1)Endoplasmic Reticulum

Regulation of this compound Biosynthesis

The synthesis of this compound is tightly regulated at the transcriptional level, primarily through the action of key transcription factors that respond to hormonal and nutritional signals.

SREBP-1c

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a major transcription factor that controls the expression of genes involved in fatty acid synthesis.[5] Insulin signaling activates SREBP-1c, leading to increased transcription of genes encoding ACC, FAS, SCD, and ELOVLs. This coordinated upregulation of the entire lipogenic program promotes the synthesis of saturated and monounsaturated fatty acids, including the precursors for this compound.

Liver X Receptors (LXRs)

Liver X Receptors (LXRs) are nuclear receptors that play a crucial role in cholesterol and fatty acid metabolism. Activation of LXRs by oxysterols leads to the induction of SREBP-1c expression, thereby indirectly promoting fatty acid synthesis. Furthermore, LXR can directly regulate the expression of some lipogenic genes, including SCD1 and ELOVL6.

The signaling pathway illustrating the regulation of key enzymes by SREBP-1c and LXR is depicted below.

Regulation_Pathway Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates Oxysterols Oxysterols LXR LXR Oxysterols->LXR activates ELOVL5 ELOVL5 Gene SREBP1c->ELOVL5 activates transcription ELOVL6 ELOVL6 Gene SREBP1c->ELOVL6 activates transcription SCD1 SCD1 Gene SREBP1c->SCD1 activates transcription LXR->SREBP1c induces expression LXR->SCD1 activates transcription

Transcriptional Regulation of Key Enzymes

Organism-Specific Variations

The this compound biosynthesis pathway exhibits variations across different organisms.

  • Marine Fish: Many marine fish are rich sources of this compound. They can obtain it through their diet or synthesize it de novo. The enzymatic machinery for elongation and desaturation is well-developed in these species.

  • Microalgae: Certain species of microalgae, particularly diatoms, are known to produce significant amounts of this compound. The pathway in these organisms is generally conserved, but the specific isoforms and substrate preferences of the elongase and desaturase enzymes may differ.

  • Plants: While less common, some terrestrial plants also synthesize this compound. The pathway in plants is similar, with fatty acid synthesis occurring in the plastids and subsequent elongation and desaturation steps taking place in the endoplasmic reticulum.

Quantitative Data on this compound Content

The content of this compound varies significantly among different species. The following tables summarize the percentage of this compound in the total fatty acids of selected organisms.

Table 1: this compound Content in Selected Marine Fish Oils

Fish SpeciesThis compound (% of total fatty acids)
Cod Liver15-20%
Salmon2-5%
Mackerel2-4%
Tuna1-3%

Table 2: this compound Content in Selected Microalgae Species

Microalgae SpeciesThis compound (% of total fatty acids)
Chlorella vulgaris0.5 - 2.0%
Dunaliella salina1.0 - 3.0%
Arthrospira platensis0.1 - 0.5%

Experimental Protocols

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of fatty acids, including this compound, from biological samples.

GCMS_Workflow start Sample Homogenization extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) start->extraction saponification Saponification (to release free fatty acids) extraction->saponification derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) saponification->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification and Identification gcms->quantification

GC-MS Workflow for Fatty Acid Analysis

Methodology:

  • Lipid Extraction: Lipids are extracted from the homogenized biological sample using a suitable solvent system, such as chloroform:methanol (2:1, v/v) according to the Folch method.

  • Saponification and Derivatization: The extracted lipids are saponified to release free fatty acids. These are then converted to their more volatile fatty acid methyl esters (FAMEs) by transesterification, often using a reagent like boron trifluoride in methanol.

  • GC-MS Analysis: The FAMEs are separated by gas chromatography based on their boiling points and polarity. The separated compounds are then detected and identified by mass spectrometry.

  • Quantification: The amount of each fatty acid, including this compound, is determined by comparing the peak area to that of an internal standard.

Fatty Acid Synthase (FAS) Activity Assay

This assay measures the activity of the FAS complex by monitoring the incorporation of a radiolabeled substrate.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing the cell or tissue lysate, acetyl-CoA, radiolabeled [14C]malonyl-CoA, and NADPH in a suitable buffer.

  • Incubation: The reaction is incubated at 37°C to allow for fatty acid synthesis.

  • Termination and Extraction: The reaction is stopped, and the newly synthesized fatty acids are extracted using an organic solvent.

  • Scintillation Counting: The radioactivity of the extracted fatty acids is measured using a scintillation counter to determine the rate of malonyl-CoA incorporation, which is proportional to FAS activity.

Conclusion

The biosynthesis of this compound is a well-defined pathway involving the coordinated action of fatty acid synthase, elongases, and desaturases. Its regulation by key transcription factors such as SREBP-1c and LXR highlights the intricate control of lipid metabolism in response to cellular and systemic signals. The experimental protocols provided in this guide offer a starting point for researchers to investigate this pathway further. A deeper understanding of this compound biosynthesis will undoubtedly contribute to advancements in nutrition, biotechnology, and medicine.

References

Gadoleic Acid: A Technical Guide to Its Role in Traditional Medicine and Ethnobotany

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadoleic acid (cis-9-eicosenoic acid), an omega-9 monounsaturated fatty acid, is a significant component of various plant- and marine-derived oils that have a history of use in traditional medicine and ethnobotany. This technical guide provides an in-depth analysis of the ethnobotanical origins, traditional medicinal applications, and the underlying scientific evidence for the biological activity of this compound. It details the quantitative composition of this compound in key plant sources, provides comprehensive experimental protocols for its extraction, analysis, and bioactivity assessment, and explores its potential mechanisms of action through signaling pathway diagrams. This document serves as a resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.

Introduction

This compound, a C20:1 monounsaturated fatty acid, has long been a constituent of traditional remedies, primarily through the use of natural oils. Its presence in plants used by indigenous cultures for dermatological and inflammatory conditions suggests a potential therapeutic role. This guide synthesizes the available ethnobotanical and scientific data to provide a comprehensive technical overview for the modern researcher.

Ethnobotanical and Traditional Medicine Context

The utilization of this compound in traditional medicine is intrinsically linked to the oils in which it is found. The most prominent examples include Jojoba oil, mustard seed oil, and cottonseed oil.

  • Jojoba (Simmondsia chinensis) : Native to the Sonoran Desert of North America, the oil from jojoba seeds was extensively used by Native Americans for a variety of skin and scalp disorders.[1][2] Traditional applications included the treatment of sores, wounds, burns, acne, psoriasis, and as a general skin and hair conditioner.[1][2][3]

  • Mustard Seed (Brassica nigra and other Brassica species) : In Ayurvedic medicine, mustard oil is well-regarded for its warming and stimulating properties. It has been traditionally used topically to alleviate joint pain, arthritis, and muscle stiffness by improving blood circulation and reducing inflammation.

  • Cottonseed (Gossypium hirsutum) : Cottonseed oil has a place in Ayurvedic medicine for its anti-inflammatory and wound-healing properties. It is often used in formulations to soothe skin, manage inflammation, and promote the healing of cuts and burns.

  • Arugula (Eruca sativa) : Also known as rocket, the seeds of this Mediterranean plant yield an oil that has been used in traditional medicine for its anti-inflammatory, digestive, and aphrodisiac properties.

Quantitative Data on this compound in Plant Oils

The concentration of this compound can vary significantly between different plant species and even between different cultivars and growing conditions. The following tables summarize the available quantitative data.

Plant SpeciesCommon NameThis compound Content (%)Reference(s)
Simmondsia chinensisJojoba67.85 - 75.50
Brassica nigraBlack MustardPresent, but concentration varies
Gossypium hirsutumCottonseedPresent, but often in low concentrations
Eruca sativaArugula/RocketPresent, concentration can be significant

Note: The fatty acid composition of many of these oils is complex, and the concentration of this compound can be influenced by factors such as climate, soil conditions, and extraction methods.

Experimental Protocols

Extraction of this compound-Rich Oils from Plant Material

4.1.1. Cold Pressing (for Jojoba, Mustard, and Arugula Seeds)

This method is preferred for obtaining high-quality oils as it avoids thermal degradation of the fatty acids.

  • Seed Preparation : Ensure seeds are clean and free of foreign material. Moisture content should be optimized (typically 5-8%) for efficient oil extraction.

  • Pressing : Utilize a mechanical screw press. The temperature of the expelled oil should be maintained below 50°C.

  • Clarification : The collected crude oil is allowed to settle for 24-48 hours to allow solid particles to sediment.

  • Filtration : The settled oil is then filtered through a filter press or by centrifugation to obtain a clear oil.

  • Storage : The final oil should be stored in an airtight, dark container, preferably under a nitrogen atmosphere, at a cool temperature to prevent oxidation.

4.1.2. Supercritical Fluid Extraction (SFE) with CO₂

This method yields high-purity oils without the use of organic solvents.

  • Sample Preparation : Grind the seeds to a fine powder to increase the surface area for extraction.

  • SFE System Parameters :

    • Pressure : 30-40 MPa

    • Temperature : 40-60°C

    • CO₂ Flow Rate : 2-4 kg/h

  • Extraction : The powdered seeds are loaded into the extraction vessel. Supercritical CO₂ is then passed through the material, dissolving the oil.

  • Separation : The pressure and/or temperature is reduced in a separator vessel, causing the CO₂ to return to a gaseous state and the oil to precipitate out.

  • Collection : The extracted oil is collected from the bottom of the separator.

Isolation and Purification of this compound by Urea Crystallization

This protocol is for the enrichment of monounsaturated fatty acids like this compound from a mixed fatty acid sample.

  • Saponification : Hydrolyze the extracted oil to free fatty acids by refluxing with an excess of 2M ethanolic potassium hydroxide for 1-2 hours.

  • Extraction of Free Fatty Acids : After cooling, acidify the mixture with 6M HCl to a pH of ~1. Extract the free fatty acids with n-hexane. Wash the hexane layer with distilled water until neutral, then dry over anhydrous sodium sulfate. Evaporate the hexane under reduced pressure.

  • Urea Complex Formation :

    • Dissolve the mixed fatty acids in methanol (e.g., 100 g of fatty acids in 500 mL of methanol).

    • Prepare a saturated solution of urea in methanol at 70°C (approximately 1:3 w/v).

    • Add the fatty acid solution to the hot urea solution in a 1:3 ratio (fatty acids:urea, by weight).

  • Crystallization : Allow the mixture to cool slowly to room temperature, then transfer to a refrigerator at 4°C for 24 hours. Saturated fatty acids will preferentially form inclusion complexes with urea and crystallize out.

  • Filtration : Filter the mixture under vacuum to separate the urea-saturated fatty acid adducts (solid) from the methanol solution containing the enriched unsaturated fatty acids (filtrate).

  • Recovery of Unsaturated Fatty Acids :

    • Acidify the filtrate with 1M HCl to pH 4-5.

    • Add an equal volume of water and extract the unsaturated fatty acids with n-hexane.

    • Wash the hexane extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the concentrated unsaturated fatty acids, which will be enriched in this compound.

  • Further Purification (Optional) : The process can be repeated to achieve higher purity.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for the quantitative analysis of fatty acids.

  • Fatty Acid Methyl Ester (FAME) Preparation :

    • To approximately 25 mg of the oil or isolated fatty acid fraction in a screw-capped tube, add 1.5 mL of 0.5 M NaOH in methanol.

    • Heat at 100°C for 5 minutes.

    • Cool, then add 2 mL of boron trifluoride-methanol reagent, and heat again at 100°C for 5 minutes.

    • Cool, add 1 mL of n-heptane and 1 mL of saturated NaCl solution. Shake vigorously.

    • Allow the layers to separate. The upper n-heptane layer containing the FAMEs is used for GC-MS analysis.

  • GC-MS Conditions :

    • Column : A polar capillary column (e.g., DB-23, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature : 250°C.

    • Oven Temperature Program : Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 180°C, hold for 5 min, then ramp at 5°C/min to 230°C, and hold for 10 min.

    • MS Detector : Scan range of m/z 50-550.

    • Identification : FAMEs are identified by comparing their retention times with those of known standards and by interpretation of their mass spectra.

    • Quantification : The percentage of each fatty acid is calculated by the area normalization method.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay provides a preliminary indication of anti-inflammatory activity.

  • Reaction Mixture : Prepare a reaction mixture (5 mL total volume) containing:

    • 2.8 mL of phosphate-buffered saline (PBS, pH 6.3).

    • 0.2 mL of egg albumin (from fresh hen's egg).

    • 2 mL of varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

  • Control : A control solution is prepared with the same volume of the solvent in place of the this compound solution.

  • Incubation : Incubate the reaction mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Measurement : After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation : The percentage inhibition of protein denaturation is calculated as follows:

    • % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against specific microorganisms.

  • Preparation of Inoculum : Grow the test microorganism in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Preparation of this compound Dilutions : Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation : Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation : Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

While the precise signaling pathways for this compound are still under investigation, its biological activities can be inferred from studies on oils rich in this fatty acid and from the known mechanisms of similar monounsaturated fatty acids.

Anti-inflammatory Activity

This compound likely exerts its anti-inflammatory effects through the modulation of key inflammatory pathways. One plausible mechanism, based on studies of Eruca sativa extracts, involves the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). PPAR-α activation can lead to the downstream inhibition of the pro-inflammatory transcription factor NF-κB.

Anti_Inflammatory_Pathway This compound This compound PPAR-α PPAR-α This compound->PPAR-α Activates NF-κB Pathway NF-κB Pathway PPAR-α->NF-κB Pathway Inhibits Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Promotes Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation Mediates

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Antimicrobial Activity

The antibacterial action of fatty acids, including likely this compound, is often attributed to their ability to disrupt the bacterial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antimicrobial_Workflow This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane Interacts with Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Leakage of Cytoplasmic Contents Leakage of Cytoplasmic Contents Increased Permeability->Leakage of Cytoplasmic Contents Cell Death Cell Death Leakage of Cytoplasmic Contents->Cell Death

Caption: Postulated workflow for the antimicrobial action of this compound.

Conclusion and Future Directions

This compound, a key component of several traditionally used medicinal oils, demonstrates significant potential for therapeutic applications, particularly in dermatology and for inflammatory conditions. The ethnobotanical record provides a strong foundation for its anti-inflammatory and antimicrobial properties, which are beginning to be validated by modern scientific investigation.

For drug development professionals, this compound represents a promising natural compound for further research. Future studies should focus on:

  • Isolation and Clinical Evaluation : Conducting clinical trials with purified this compound to validate its efficacy and safety for specific dermatological and inflammatory disorders.

  • Mechanism of Action : Elucidating the precise molecular targets and signaling pathways of this compound to better understand its anti-inflammatory and antimicrobial effects.

  • Synergistic Effects : Investigating the potential for synergistic interactions between this compound and other bioactive compounds present in the source oils, as well as with existing therapeutic agents.

This technical guide provides a solid framework for these future endeavors, bridging the gap between traditional knowledge and modern scientific inquiry.

References

An In-Depth Technical Guide to the Isomers of Gadoleic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gadoleic acid, a monounsaturated omega-9 fatty acid with the chemical formula C20H38O2, is a subject of increasing interest in the scientific community.[1] Predominantly recognized as cis-9-eicosenoic acid, it is a key component of various marine oils, notably cod liver oil, and is also found in some plant sources.[2] Beyond its most common form, this compound exists as a variety of positional and geometric isomers, each with unique chemical properties and potentially distinct biological activities. This guide provides a comprehensive overview of the isomers of this compound, detailing their physicochemical properties, analytical separation techniques, and known biological effects, with a focus on their relevance to research and drug development.

Physicochemical Properties of this compound Isomers

The properties of this compound isomers are dictated by the position and configuration (cis or trans) of the double bond within the 20-carbon chain. While data for all isomers is not exhaustively available, the properties of the most well-studied isomer, cis-9-eicosenoic acid, are presented below. The structural differences between isomers, particularly between cis and trans configurations, significantly impact their physical state, with cis isomers generally being liquid at room temperature and trans isomers being more solid.[3]

PropertyValueIsomer
Molecular Formula C20H38O2All Isomers
Molecular Weight 310.51 g/mol All Isomers
Melting Point 23-24.5 °Ccis-9-eicosenoic acid[4][5]
Boiling Point 170 °C at 0.1 mmHgcis-9-eicosenoic acid
Density 0.8882 g/cm³cis-9-eicosenoic acid
Refractive Index 1.4675cis-9-eicosenoic acid

Experimental Protocols for Isomer Separation and Analysis

The separation and identification of this compound isomers from complex lipid mixtures are critical for understanding their individual biological roles. Various chromatographic techniques are employed for this purpose.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC and GC-MS are powerful techniques for the analysis of fatty acid isomers, typically after conversion to their more volatile fatty acid methyl esters (FAMEs).

Sample Preparation and Derivatization:

  • Lipid Extraction: Lipids are extracted from the sample matrix using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponification: The extracted lipids are saponified using a methanolic sodium hydroxide solution to release the fatty acids from their esterified forms.

  • Methylation: The free fatty acids are then methylated to FAMEs using a reagent like boron trifluoride in methanol. This step is crucial for increasing the volatility of the fatty acids for GC analysis.

GC Separation:

  • Column: A highly polar capillary column, such as a cyano-column or an ionic liquid stationary phase (e.g., SLB-IL100), is essential for the separation of positional and geometric isomers.

  • Temperature Program: A programmed temperature gradient is used to elute the FAMEs based on their boiling points and interactions with the stationary phase.

  • Detection: A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) provides structural information for isomer identification.

Workflow for GC-MS Analysis of this compound Isomers

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Saponification Saponification (Methanolic NaOH) Extraction->Saponification Methylation Methylation to FAMEs (e.g., BF3-Methanol) Saponification->Methylation GC_Injection GC Injection Methylation->GC_Injection GC_Separation Capillary GC Separation (Polar Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Isomer ID) MS_Detection->Data_Analysis

Caption: A generalized workflow for the analysis of this compound isomers using GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of fatty acid isomers, particularly for preparative scale separations and for isomers that are sensitive to the high temperatures used in GC.

Reversed-Phase HPLC:

  • Stationary Phase: C18 columns are commonly used, where separation is based on the hydrophobicity of the fatty acids.

  • Mobile Phase: A gradient of acetonitrile and water is often employed.

  • Derivatization: To enhance detection, fatty acids can be derivatized with a fluorescent tag (e.g., ADAM reagent) for fluorescence detection or a UV-absorbing chromophore for UV detection.

Silver-Ion HPLC (Ag-HPLC):

This technique is particularly effective for separating isomers based on the number, position, and configuration of their double bonds.

  • Principle: Silver ions impregnated onto a silica stationary phase interact with the π-electrons of the double bonds in the fatty acids. The strength of this interaction varies depending on the stereochemistry and position of the double bond, allowing for the separation of cis/trans and positional isomers.

Biological Activity and Signaling Pathways

The isomers of this compound, as omega-9 fatty acids, are implicated in various biological processes, particularly in the modulation of inflammation and metabolic pathways.

Anti-inflammatory Effects:

Omega-9 fatty acids are known to exert anti-inflammatory effects by competing with pro-inflammatory omega-6 fatty acids for incorporation into cell membranes and for the enzymatic machinery that produces inflammatory mediators.

Metabolic Regulation:

  • AMP-activated protein kinase (AMPK) Pathway: Oleic acid, a related omega-9 fatty acid, has been shown to activate AMPK, a key regulator of cellular energy homeostasis. Activation of AMPK can lead to increased fatty acid oxidation and a decrease in lipid accumulation.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives can act as ligands for PPARs, which are nuclear receptors that play a crucial role in lipid and glucose metabolism.

Generalized Signaling Pathway for Omega-9 Fatty Acids

Signaling_Pathway cluster_cellular Cellular Effects OA Omega-9 Fatty Acid (e.g., this compound Isomer) AMPK AMPK Activation OA->AMPK PPAR PPAR Activation OA->PPAR ERK ERK1/2 Modulation OA->ERK Lipid_Metabolism Altered Lipid Metabolism AMPK->Lipid_Metabolism Inflammation Reduced Inflammation PPAR->Inflammation PPAR->Lipid_Metabolism ERK->Inflammation

Caption: A simplified diagram of potential signaling pathways modulated by omega-9 fatty acids.

Conclusion

The isomers of this compound represent a diverse group of molecules with the potential for varied biological activities. A thorough understanding of their individual properties and effects is crucial for researchers in nutrition, biochemistry, and drug development. The methodologies outlined in this guide provide a framework for the isolation, identification, and characterization of these isomers, paving the way for further investigation into their specific roles in health and disease. Future research should focus on elucidating the precise signaling pathways affected by each isomer to unlock their full therapeutic and nutritional potential.

References

Gadoleic Acid: A Minor Constituent with Major Potential in Plant-Derived Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of gadoleic acid (cis-9-eicosenoic acid), a monounsaturated omega-9 fatty acid found as a minor constituent in various plant oils. This document summarizes the current knowledge on its prevalence, analytical determination, and potential biological significance, aiming to catalyze further research into its therapeutic applications.

Quantitative Analysis of this compound in Plant Oils

This compound is present in a range of plant-derived oils, with its concentration varying significantly between sources. While often considered a minor component, certain oils contain noteworthy amounts. The following table summarizes the this compound content in several commercially important plant oils.

Plant OilThis compound (C20:1) Content (%)Reference(s)
Jojoba Oil65.0 - 80.0[1][2][3][4]
Mustard Seed Oil9.4 - 14.2[5]
Macadamia Nut Oil3.5
Rapeseed Oil~0.5
Olive Oil≤ 0.50
Peanut Oil0.46 (Arachidic/Eicosenoic)
Walnut Oil0.40
Soybean Oil0.23
Sesame Oil0.20
Corn Oil0.13
Palm Oil0.10

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in plant oils is predominantly achieved through Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). A crucial step in this analysis is the derivatization of fatty acids into their more volatile methyl esters (FAMEs).

Sample Preparation and Derivatization: Transesterification to FAMEs

Objective: To convert triacylglycerols in the oil sample into fatty acid methyl esters (FAMEs) for GC analysis.

Materials:

  • Plant oil sample

  • Methanolic HCl (1.25 M) or Boron trifluoride-methanol solution (12-14% w/v)

  • Hexane or Iso-octane (GC grade)

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Weigh approximately 25-50 mg of the plant oil sample into a glass reaction vial.

  • Add 2 mL of methanolic HCl or BF3-methanol reagent to the vial.

  • Securely cap the vial and heat the mixture at 60-80°C for 1-2 hours in a heating block or water bath with occasional vortexing.

  • Allow the reaction mixture to cool to room temperature.

  • Add 1 mL of deionized water and 2 mL of hexane (or iso-octane) to the vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the organic layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper organic layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • The FAMEs solution is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the FAMEs, including this compound methyl ester.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890A or similar, equipped with a mass selective detector (MSD).

  • Column: A polar capillary column such as a Carbowax (e.g., DB-WAX, Omegawax) or a medium-polarity column like a DB-23 is recommended for good separation of FAME isomers. A common alternative for general fatty acid profiling is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS) (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 4°C/min, hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Analysis: Identification of this compound methyl ester is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Quantification is typically performed by comparing the peak area of the this compound methyl ester to that of an internal standard.

Potential Signaling Pathways and Biological Activities

While direct studies on the signaling pathways of this compound are limited, its structural similarity to other bioactive fatty acids, such as oleic acid, suggests potential involvement in key cellular processes. Fatty acids are known to act as signaling molecules, modulating inflammatory responses and metabolic pathways.

Peroxisome Proliferator-Activated Receptors (PPARs) Signaling

Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as inflammation. Activation of PPARs, particularly PPARγ, by fatty acids can lead to the transcriptional regulation of genes involved in adipogenesis, fatty acid storage, and insulin sensitization. Furthermore, PPAR activation can exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Given its structure, this compound is a potential candidate for PPAR modulation.

PPAR_Signaling cluster_0 cluster_1 GA This compound PPAR PPARγ/RXR Heterodimer GA->PPAR Activation PPRE PPRE PPAR->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes Nucleus Nucleus Metabolism Lipid Metabolism (e.g., Adipogenesis, Fatty Acid Storage) TargetGenes->Metabolism Inhibition Inhibition TargetGenes->Inhibition Inflammation Inflammation Inhibition->Inflammation

Caption: Potential activation of PPARγ signaling by this compound.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. Activation of this pathway leads to the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. Some fatty acids have been shown to modulate NF-κB signaling, either by promoting or inhibiting its activation. The potential for this compound to influence this pathway warrants further investigation, as this could have significant implications for its use in inflammatory conditions.

NFkB_Signaling cluster_0 cluster_1 Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimulus->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes GA This compound? GA->IKK Inhibition Inhibition

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Future Directions and Conclusion

This compound, while a minor component in many common vegetable oils, is found in significant concentrations in select sources like jojoba and mustard seed oil. Standardized analytical methods, primarily GC-MS of FAMEs, allow for its reliable quantification. The potential for this compound to modulate key signaling pathways involved in metabolism and inflammation, such as PPAR and NF-κB, presents an exciting frontier for research. Further investigation into the specific biological activities of purified this compound is warranted to unlock its potential for the development of novel therapeutics and nutraceuticals. This technical guide serves as a foundational resource to encourage and support these future research endeavors.

References

Gadoleic Acid's Contribution to Membrane Fluidity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of gadoleic acid (cis-9-eicosenoic acid), a C20:1 monounsaturated fatty acid, in modulating the fluidity of cellular membranes. While specific quantitative biophysical data for this compound is limited in the current literature, this document extrapolates its likely effects based on the well-understood principles of lipid biophysics and comparative data from structurally similar fatty acids, such as oleic acid. This guide details the theoretical underpinnings of membrane fluidity, outlines key experimental protocols for its measurement, and discusses the potential impact of this compound on membrane-dependent cellular processes, including signal transduction and the formation of lipid rafts.

Introduction to this compound and Membrane Fluidity

This compound is a monounsaturated omega-11 fatty acid with the chemical formula C20H38O2. It is found in various natural sources, including certain fish oils and the seeds of some plants. As a component of phospholipids, this compound is incorporated into cellular membranes, where its structure plays a crucial role in determining the physical properties of the bilayer.

Membrane fluidity is a critical parameter for cellular function, influencing the lateral diffusion of membrane proteins and lipids, membrane permeability, and the activity of membrane-associated enzymes and receptors. The fluidity of a lipid bilayer is primarily determined by the composition of its constituent fatty acyl chains, temperature, and the presence of sterols like cholesterol. Unsaturated fatty acids, such as this compound, introduce kinks into their hydrocarbon tails, which disrupts the tight packing of adjacent phospholipids. This increased intermolecular space leads to greater motional freedom of the acyl chains and, consequently, a more fluid membrane state at physiological temperatures.

Biophysical Properties of Gadoleoyl-Containing Phospholipids

Direct experimental data on the thermotropic properties of phospholipids containing this compound are scarce. However, we can infer their behavior by comparing them to phospholipids with structurally similar acyl chains. The main phase transition temperature (Tm) is a key indicator of membrane fluidity, representing the temperature at which the membrane transitions from a rigid gel phase to a fluid liquid-crystalline phase.

A study on the thermotropic and barotropic phase behavior of phospholipid bilayer membranes provides the main transition temperature for 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC), which contains the C18:1 fatty acid oleic acid, as 6.7 °C[1]. Given that this compound (C20:1) is two carbons longer than oleic acid (C18:1), it is expected that a phospholipid such as 1-stearoyl-2-gadoleoyl-sn-glycero-3-phosphocholine (SGPC) would exhibit a slightly higher Tm due to increased van der Waals interactions between the longer acyl chains. However, this Tm would still be significantly below physiological temperature (37 °C), ensuring that membranes incorporating this compound remain in a fluid state.

Table 1: Main Phase Transition Temperatures (Tm) of Saturated and Monounsaturated Phosphatidylcholines

PhospholipidAcyl Chain CompositionMain Transition Temperature (Tm)Data Source
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)C18:0 / C18:055.6 °C[1]
1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC)C18:0 / C18:16.7 °C[1]
1-stearoyl-2-gadoleoyl-sn-glycero-3-phosphocholine (SGPC)C18:0 / C20:1Estimated to be slightly > 6.7 °CInferred

Experimental Protocols for Measuring Membrane Fluidity

Several robust techniques are employed to quantify membrane fluidity. The following sections detail the methodologies for three key experimental approaches.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the Tm of lipid bilayers.

Protocol for DSC Analysis of Liposomes:

  • Liposome Preparation:

    • Synthesize or procure the desired phospholipid (e.g., 1-stearoyl-2-gadoleoyl-sn-glycero-3-phosphocholine).

    • Dissolve the lipid in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing at a temperature above the expected Tm. This results in the formation of multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

  • DSC Measurement:

    • Accurately weigh a known amount of the liposome suspension into a DSC sample pan.

    • Use the same buffer as a reference in a separate pan.

    • Seal both pans hermetically.

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tm.

    • Heat the sample at a constant rate (e.g., 1-2 °C/min) to a temperature well above the Tm.

    • Record the differential heat flow as a function of temperature.

    • The peak of the endothermic transition corresponds to the Tm.

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Measurement lipid Lipid in Organic Solvent film Lipid Film (Solvent Evaporation) lipid->film hydrate Hydration (Buffer) film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion mlv->extrude luv Unilamellar Vesicles (LUVs) extrude->luv load Load Sample & Reference luv->load heat Controlled Heating load->heat record Record Heat Flow heat->record analyze Determine Tm record->analyze

Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC).
Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A lower anisotropy value corresponds to higher rotational freedom and thus greater membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used hydrophobic probe that localizes to the core of the membrane.

Protocol for DPH Fluorescence Anisotropy:

  • Probe Labeling:

    • Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran) at a concentration of approximately 2 mM.

    • Add a small volume of the DPH stock solution to the liposome suspension (prepared as in the DSC protocol) to achieve a final probe-to-lipid molar ratio of approximately 1:500.

    • Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes to allow for probe incorporation.

  • Anisotropy Measurement:

    • Place the labeled liposome suspension in a temperature-controlled cuvette within a spectrofluorometer equipped with polarizers.

    • Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light. A G-factor correction is typically applied to account for instrumental bias.

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

    • Measurements can be performed over a range of temperatures to observe changes in fluidity.

Fluorescence_Anisotropy_Workflow cluster_labeling Probe Labeling cluster_measurement Anisotropy Measurement liposomes Liposome Suspension mix Mix and Incubate liposomes->mix dph DPH Stock Solution dph->mix labeled_liposomes DPH-Labeled Liposomes mix->labeled_liposomes excite Excite with Polarized Light (355 nm) labeled_liposomes->excite measure Measure Parallel & Perpendicular Emission (430 nm) excite->measure calculate Calculate Anisotropy (r) measure->calculate

Figure 2: Workflow for fluorescence anisotropy measurement using DPH.
Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. In a more fluid, disordered membrane, water molecules can penetrate the bilayer to a greater extent, leading to a red shift in Laurdan's emission spectrum. This shift is quantified by the Generalized Polarization (GP) value. Higher GP values indicate a more ordered, less fluid membrane.

Protocol for Laurdan GP Imaging:

  • Probe Labeling:

    • Prepare a stock solution of Laurdan in a suitable solvent (e.g., DMSO).

    • Add the Laurdan stock solution to cells or liposomes to a final concentration of 5-10 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Microscopy and Image Acquisition:

    • Image the labeled sample using a two-photon or confocal microscope equipped with appropriate filters.

    • Excite the Laurdan probe (e.g., at 405 nm).

    • Simultaneously collect fluorescence emission in two channels: one corresponding to the ordered (gel) phase (e.g., 420-460 nm) and one for the disordered (liquid-crystalline) phase (e.g., 470-510 nm).

  • GP Calculation:

    • For each pixel in the image, calculate the GP value using the formula: GP = (I_gel - I_liquid) / (I_gel + I_liquid)

    • Generate a GP map of the sample, where pixel intensity corresponds to the GP value, providing a visual representation of membrane fluidity heterogeneity.

Predicted Effects of this compound on Membrane Properties

The incorporation of this compound into membrane phospholipids is expected to have several biophysical consequences:

  • Increased Fluidity: The single cis double bond in this compound creates a kink in the acyl chain, preventing tight packing and thereby increasing membrane fluidity at physiological temperatures.

  • Decreased Thickness: The disordered packing of phospholipids containing this compound would likely result in a thinner membrane bilayer compared to one composed of saturated fatty acids of the same chain length.

  • Increased Permeability: A more fluid and less tightly packed membrane is generally more permeable to water and small solutes.

  • Modulation of Lipid Rafts: Lipid rafts are specialized membrane microdomains enriched in saturated lipids and cholesterol, which exist in a more ordered state than the surrounding bilayer. The incorporation of monounsaturated fatty acids like this compound into the bulk membrane would likely enhance the phase separation and stability of these ordered domains.

This compound and Membrane-Associated Signaling

Changes in membrane fluidity can significantly impact the function of membrane proteins, including receptors and enzymes involved in signal transduction. For example, the activity of G-protein coupled receptors (GPCRs) can be modulated by the lipid environment. An increase in membrane fluidity can alter the conformational dynamics of the receptor, potentially affecting ligand binding, G-protein coupling, and downstream signaling cascades.

GPCR_Signaling_Modulation gadoleic_acid This compound Incorporation membrane_fluidity Increased Membrane Fluidity gadoleic_acid->membrane_fluidity gpcr GPCR Conformational Change membrane_fluidity->gpcr modulates g_protein G-Protein Activation gpcr->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Figure 3: Hypothetical modulation of GPCR signaling by this compound-induced changes in membrane fluidity.

Conclusion and Future Directions

This compound, as a C20:1 monounsaturated fatty acid, is predicted to be a significant contributor to membrane fluidity. Its incorporation into phospholipids likely disrupts lipid packing, leading to a more fluid and dynamic membrane environment. This, in turn, can influence a wide range of cellular processes that are dependent on the physical state of the membrane.

A significant knowledge gap exists regarding the specific biophysical effects of this compound. Future research should focus on:

  • Synthesizing and characterizing gadoleoyl-containing phospholipids to obtain precise DSC data on their thermotropic behavior.

  • Performing detailed fluorescence spectroscopy studies (anisotropy and Laurdan GP) on model membranes of varying this compound content to quantify its impact on fluidity and lipid packing.

  • Investigating the influence of this compound on the formation and stability of lipid rafts in model and cellular systems.

  • Elucidating the specific effects of this compound enrichment on the function of key membrane proteins and signaling pathways.

Addressing these research questions will provide a more complete understanding of the biological role of this compound and its potential implications for human health and disease.

References

The Dawn of Discovery: Unraveling Gadoleic Acid in Cod Liver Oil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early 20th-Century Research that First Identified and Characterized this Unique Fatty Acid.

This technical guide delves into the foundational research on gadoleic acid, a monounsaturated omega-11 fatty acid, with a specific focus on its initial discovery and characterization in cod liver oil. Primarily drawing from the seminal 1906 work of Norwegian chemist Henrik Bull, this document provides a detailed account of the experimental methodologies that paved the way for our understanding of this compound. The information is tailored for researchers, scientists, and drug development professionals interested in the historical context and early analytical techniques in lipid chemistry.

Introduction

In the early 20th century, the chemical composition of natural fats and oils was a burgeoning field of study. Cod liver oil, long recognized for its therapeutic properties, became a subject of intense scientific scrutiny. It was within this context that Henrik Bull undertook a systematic investigation of the fatty acids present in cod liver oil, leading to the first identification of a C20 monounsaturated fatty acid, which he termed this compound. His work, published in the "Berichte der deutschen chemischen Gesellschaft" in 1906, laid the groundwork for future research into the diverse fatty acid profiles of marine oils.[1][2]

This guide will reconstruct the experimental journey of Bull, presenting his methods in a clear, structured format, and summarizing his quantitative findings. By understanding these early techniques, modern researchers can appreciate the ingenuity of past chemists and the evolution of analytical science.

Quantitative Data Summary

The following table summarizes the key quantitative data reported by H. Bull in his 1906 publication on the fatty acids of cod liver oil. These values were obtained through the analytical methods of the time, including titration and iodine value determination.

ParameterValueNotes
Starting Material Cod Liver OilSpecific origin not detailed in the paper.
Saponification Value 183.5Indicates the average molecular weight of the fatty acids.
Iodine Value (Wijs) 157.3Measures the degree of unsaturation of the fatty acids.
Yield of Fatty Acids 95.5%Percentage of fatty acids obtained after saponification.
Fraction V Boiling Point 225-235 °C (15 mmHg)Fraction identified as containing the methyl ester of eicosenoic acid (this compound).
Iodine Value of Fraction V 89.6Consistent with a monounsaturated C20 fatty acid methyl ester.
Carbon Content of Fraction V 76.58%Experimental value.
Hydrogen Content of Fraction V 12.08%Experimental value.
Calculated C20H38O2 C/H 77.42% C, 12.26% HTheoretical values for eicosenoic acid.

Experimental Protocols

The methodologies employed by Bull were state-of-the-art for the early 1900s, relying on classical chemical reactions and physical separation techniques.

Saponification of Cod Liver Oil

The initial step was to break down the triglycerides in cod liver oil into free fatty acids and glycerol.

  • Procedure: 500 grams of cod liver oil was heated with an alcoholic potassium hydroxide solution. The mixture was refluxed until the saponification was complete, resulting in a homogenous soap solution. The alcohol was then distilled off, and the remaining soap was dissolved in water. The fatty acids were liberated by adding dilute sulfuric acid, causing them to separate as an oily layer. This layer was then washed with hot water until the washings were neutral, and subsequently dried.

Esterification of Fatty Acids

To facilitate separation by distillation, the free fatty acids were converted into their more volatile methyl esters.

  • Procedure: The dried fatty acids were dissolved in methanol. Dry hydrogen chloride gas was then passed through the solution to catalyze the esterification reaction. The mixture was heated to ensure the reaction went to completion. After cooling, the methyl esters were separated from the aqueous layer, washed, and dried.

Fractional Distillation of Methyl Esters

This crucial step allowed for the separation of the complex mixture of fatty acid methyl esters based on their boiling points.

  • Apparatus: A distillation apparatus capable of maintaining a high vacuum was used.

  • Procedure: The mixture of methyl esters was subjected to fractional distillation under reduced pressure. The distillation was carried out in stages, with different fractions being collected at specific temperature ranges. Bull collected several fractions, with "Fraction V" being of particular interest. This fraction, distilling at 225-235 °C under a pressure of 15 mmHg, was found to contain the C20 fatty acid methyl ester.

Analysis of the this compound-Containing Fraction

The collected "Fraction V" was then subjected to further analysis to determine its chemical properties.

  • Iodine Value Determination: The Wijs method, using iodine monochloride, was employed to determine the degree of unsaturation. The iodine value of 89.6 for the methyl ester was consistent with a monounsaturated C20 fatty acid.

  • Elemental Analysis: Combustion analysis was performed to determine the carbon and hydrogen content of the purified methyl ester. The experimental values (76.58% C, 12.08% H) were in close agreement with the theoretical values for a C20 monounsaturated fatty acid methyl ester (C21H40O2).

Visualizing the Workflow

The following diagrams illustrate the key experimental workflow and the logical progression of the research.

experimental_workflow cluster_preparation Preparation of Fatty Acid Methyl Esters cluster_separation Separation and Analysis cluster_analysis Analytical Techniques cluster_conclusion Conclusion cod_liver_oil Cod Liver Oil saponification Saponification (Alcoholic KOH) cod_liver_oil->saponification fatty_acids Free Fatty Acids saponification->fatty_acids esterification Esterification (Methanol, HCl gas) fatty_acids->esterification methyl_esters Mixture of Methyl Esters esterification->methyl_esters fractional_distillation Fractional Distillation (15 mmHg) methyl_esters->fractional_distillation fraction_v Fraction V (225-235 °C) fractional_distillation->fraction_v analysis Chemical Analysis fraction_v->analysis iodine_value Iodine Value Determination (Wijs) analysis->iodine_value elemental_analysis Elemental Analysis (C, H) analysis->elemental_analysis gadoleic_acid Identification of this compound (C20H38O2) iodine_value->gadoleic_acid elemental_analysis->gadoleic_acid

Figure 1. Experimental workflow for the isolation and identification of this compound from cod liver oil.

Conclusion

Henrik Bull's 1906 research represents a landmark in the study of marine lipids. Through a meticulous process of saponification, esterification, and fractional distillation, he successfully isolated and provided the first chemical characterization of this compound from cod liver oil. The experimental protocols detailed in this guide, while rudimentary by modern standards, highlight the foundational principles of lipid analysis that remain relevant today. This early work not only expanded the known catalogue of fatty acids but also underscored the chemical complexity and potential of marine-derived oils.

References

Gadoleic Acid: A Potential Biomarker for Dietary Intake of Fish and Rapeseed Oil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gadoleic acid (cis-9-eicosenoic acid, 20:1n-11) is a monounsaturated omega-11 fatty acid that has garnered interest as a potential biomarker for the dietary intake of specific food sources, notably certain types of fish and rapeseed (canola) oil. As the accurate assessment of dietary habits is crucial in nutritional research and clinical trials, the identification of reliable biomarkers is of significant importance. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as a dietary biomarker, including available quantitative data, detailed experimental protocols, and relevant metabolic pathways.

Data Presentation: this compound in Food Sources and Human Tissues

This compound is naturally present in the oils of various marine and plant sources. Its concentration in human plasma and tissues is influenced by dietary intake, making it a candidate for a biomarker of consumption.

Food SourceThis compound Content (% of total fatty acids)Reference
Cod Liver Oil8-15[1][2]
Rapeseed Oil (low erucic acid)1-2[3][4]
HerringHigh levels[5]
MackerelHigh levels
SalmonVariable
TunaLow levels

Table 1: this compound Content in Selected Food Sources. This table summarizes the approximate percentage of this compound found in the total fatty acids of various dietary sources.

Biological MatrixPopulation/Study ConditionThis compound ConcentrationCorrelation with IntakeReference
Plasma Healthy adults with habitual fish consumptionIncreased levels of n-3 fatty acids observed, specific this compound correlation not detailed.General positive correlation between fish intake and long-chain fatty acids.
Erythrocytes Children consuming high-erucic acid rapeseed oilErucic acid was detected, but specific this compound data and correlation were not provided.Inferred correlation due to dietary source.
Plasma Healthy adults in a randomized controlled trial with fatty fish intakeSignificant increases in total n-3 fatty acids.Strongest effect of fatty fish intake was on n-3 PUFAs.
Plasma Triglycerides and Phospholipids Cross-sectional data from a biobankFatty acids were associated with dairy and fish fat intake, but specific this compound correlations were not isolated.C17:0 was positively associated with fish fat intake.

Table 2: this compound Concentrations in Human Tissues and Correlation with Dietary Intake. This table presents available data on this compound levels in human biological samples and notes the current gaps in direct quantitative correlations with specific dietary interventions. Further controlled studies are needed to establish precise dose-response relationships.

Metabolic Pathway of this compound

This compound, as a 20-carbon monounsaturated fatty acid, can be synthesized in the human body from shorter-chain fatty acids through a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum. It can also be obtained directly from the diet. Once in the body, it can be further metabolized.

Gadoleic_Acid_Metabolism Diet Dietary Intake (Fish, Rapeseed Oil) Gadoleic_Acid This compound (20:1n-11) Diet->Gadoleic_Acid Desaturase Desaturase (SCD) Gadoleic_Acid->Desaturase Desaturation Beta_Oxidation Beta-Oxidation Gadoleic_Acid->Beta_Oxidation Storage Incorporation into Triglycerides & Phospholipids Gadoleic_Acid->Storage Oleic_Acid Oleic Acid (18:1n-9) Elongase Elongase (ELOVL5/6) Oleic_Acid->Elongase Elongation Elongase->Gadoleic_Acid Mead_Acid Mead Acid (20:3n-9) Desaturase->Mead_Acid Energy Energy (ATP) Beta_Oxidation->Energy

Figure 1: Metabolic Pathway of this compound. This diagram illustrates the endogenous synthesis of this compound from oleic acid via elongation, its potential further desaturation, its catabolism for energy production through beta-oxidation, and its incorporation into complex lipids for storage.

Experimental Protocols

The quantification of this compound in biological samples is typically achieved through gas chromatography-mass spectrometry (GC-MS) following lipid extraction and derivatization.

Sample Collection and Handling
  • Blood Collection: Whole blood should be collected in EDTA-containing tubes.

  • Plasma/Serum Separation: Centrifuge the blood sample at approximately 1000-2000 x g for 15 minutes at 4°C. Carefully aspirate the supernatant (plasma or serum) and store at -80°C until analysis.

  • Erythrocyte Separation: After removing the plasma and buffy coat, wash the red blood cells with a saline solution and store them at -80°C.

Lipid Extraction

A common method for lipid extraction is a modified Folch procedure:

  • To 100 µL of plasma, serum, or lysed erythrocytes, add a known amount of an internal standard (e.g., a deuterated version of a fatty acid not typically found in the sample).

  • Add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly.

  • Add 0.9% NaCl solution to induce phase separation.

  • Centrifuge to separate the layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To make the fatty acids volatile for GC analysis, they are converted to FAMEs:

  • Resuspend the dried lipid extract in a known volume of a solvent like toluene.

  • Add a methylation reagent, such as boron trifluoride (BF3) in methanol or methanolic HCl.

  • Heat the mixture at a controlled temperature (e.g., 100°C) for a specified time (e.g., 1 hour).

  • After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for FAME separation (e.g., a polar column like a BPX70).

  • Injection: Inject a small volume (e.g., 1 µL) of the FAME extract into the GC inlet.

  • Oven Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Mass Spectrometer: The eluting FAMEs are ionized (e.g., by electron ionization) and the resulting ions are separated by their mass-to-charge ratio.

  • Data Analysis: Identify this compound methyl ester by its retention time and mass spectrum compared to a pure standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Experimental_Workflow Start Start: Dietary Intervention (Fish or Rapeseed Oil) Blood_Collection Blood Sample Collection (Plasma, Erythrocytes) Start->Blood_Collection Lipid_Extraction Lipid Extraction (e.g., Folch Method) Blood_Collection->Lipid_Extraction Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Lipid_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis: Quantification of this compound GC_MS->Data_Analysis Correlation Correlation Analysis: Dietary Intake vs. Biomarker Level Data_Analysis->Correlation End End: Validation of Biomarker Correlation->End

References

Methodological & Application

Gadoleic Acid Analysis Using Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoleic acid (cis-9-eicosenoic acid, 20:1n-11) is a monounsaturated omega-11 fatty acid found in various natural sources, including fish oils and some vegetable oils.[1][2] Its analysis is crucial in food science, nutrition, and biomedical research to understand its dietary contribution, metabolic fate, and potential physiological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and quantitative analysis of fatty acids, including this compound.[3] Due to their low volatility, fatty acids are typically derivatized to more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[3] This application note provides detailed protocols for the extraction, derivatization, and GC-MS analysis of this compound from various biological samples.

Experimental Protocols

The accurate analysis of this compound requires meticulous sample preparation to extract lipids and convert the fatty acids into a form suitable for GC-MS. The overall workflow involves lipid extraction, derivatization, and subsequent instrumental analysis.

Lipid Extraction from Biological Samples

The choice of extraction method depends on the sample matrix. Below are protocols for plasma/serum, tissues, and cell cultures.

Protocol 1: Lipid Extraction from Plasma/Serum [3]

  • To 100 µL of plasma or serum in a glass tube, add a known amount of a suitable internal standard (e.g., heptadecanoic acid or a deuterated analog of a common fatty acid).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for another 30 seconds.

  • Centrifuge the sample at 2000 x g for 5 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Protocol 2: Lipid Extraction from Tissues

  • Weigh approximately 10-50 mg of the tissue sample.

  • Homogenize the tissue in a suitable volume of ice-cold phosphate-buffered saline (PBS).

  • Add a known amount of internal standard to the homogenate.

  • Follow steps 2-7 from Protocol 1 for the extraction of lipids.

Protocol 3: Lipid Extraction from Cell Cultures

  • Harvest the cells by centrifugation and wash them with PBS.

  • Resuspend the cell pellet in a known volume of PBS.

  • Add a known amount of internal standard.

  • Follow steps 2-7 from Protocol 1 for the extraction of lipids.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the extracted fatty acids are converted to their corresponding methyl esters. A common and efficient method involves the use of boron trifluoride (BF₃) in methanol.

Protocol 4: FAMEs Preparation using BF₃-Methanol

  • To the dried lipid extract from the previous step, add 1 mL of 14% BF₃ in methanol.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of distilled water to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.

GC-MS Analysis

The analysis of FAMEs is performed using a GC-MS system. The following are typical instrument parameters that can be optimized for specific applications.

Instrumentation and Conditions
ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature of 100°C, hold for 2 min; ramp to 250°C at 10°C/min; hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-550
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative analysis of this compound is achieved by comparing the peak area of its methyl ester to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Quantitative Data for this compound
ParameterValueReference
Chemical Formula C₂₀H₃₈O₂
Molecular Weight 310.5 g/mol
Methyl Ester Formula C₂₁H₄₀O₂
Methyl Ester Mol. Wt. 324.5 g/mol
Kovats Retention Index ~2287 (on a standard non-polar column)
Key Mass Spectral Ions (m/z) of Methyl Gadoleate 324 (M+), 292, 264, 222, 180, 137, 95, 81, 67, 55NIST Database
Reported this compound Content in Various Samples
Sample MatrixReported Content (% of total fatty acids or concentration)Reference
Cod Liver OilProminent component
Fish Oils (general)Variable, can be a significant component
Cottonseed OilPresent
Human Plasma (healthy subjects)~0.80 ± 0.72 nmol/mL

Mandatory Visualization

Experimental Workflow for GC-MS Analysis of this compound

The following diagram illustrates the logical flow of the experimental protocol for the analysis of this compound using GC-MS.

Gadoleic_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (Plasma, Tissue, Cells) Lipid_Extraction Lipid Extraction (e.g., Folch Method) Sample_Collection->Lipid_Extraction Add Internal Standard Derivatization Derivatization to FAMEs (BF3-Methanol) Lipid_Extraction->Derivatization GC_MS_Injection Injection into GC-MS Derivatization->GC_MS_Injection Chromatographic_Separation Chromatographic Separation (Capillary Column) GC_MS_Injection->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometry (EI, Full Scan/SIM) Chromatographic_Separation->Mass_Spectrometry_Detection Peak_Identification Peak Identification (Retention Time & Mass Spectrum) Mass_Spectrometry_Detection->Peak_Identification Quantification Quantification (Internal Standard & Calibration Curve) Peak_Identification->Quantification Reporting Data Reporting (Concentration/Percentage) Quantification->Reporting Fatty_Acid_Metabolism Dietary_Lipids Dietary Lipids (Triglycerides) Hydrolysis Hydrolysis (Lipases) Dietary_Lipids->Hydrolysis Gadoleic_Acid This compound Absorption Intestinal Absorption Gadoleic_Acid->Absorption Hydrolysis->Gadoleic_Acid Transport Transport in Blood (Lipoproteins) Absorption->Transport Cellular_Uptake Cellular Uptake Transport->Cellular_Uptake Beta_Oxidation β-Oxidation Cellular_Uptake->Beta_Oxidation Membrane_Synthesis Membrane Synthesis (Phospholipids) Cellular_Uptake->Membrane_Synthesis Lipid_Storage Lipid Storage (Triglycerides) Cellular_Uptake->Lipid_Storage Energy_Production Energy Production (ATP) Beta_Oxidation->Energy_Production

References

Application Notes and Protocols for the Quantification of Gadoleic Acid in Fish Oil Supplements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of gadoleic acid (cis-9-eicosenoic acid), a monounsaturated omega-11 fatty acid present in fish oil supplements. The protocols outlined below are based on established analytical techniques, primarily Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), ensuring reliable and reproducible results for quality control, research, and formulation development. This compound is a notable component of certain fish oils, including cod liver oil[1].

Data Presentation: Quantitative Analysis of Fatty Acids in Fish Oil Supplements

The following table summarizes the fatty acid composition of various commercial fish oil supplements as determined by gas chromatography. While specific concentrations of this compound are not always reported in broad fatty acid profile studies, its presence is a key indicator for certain fish oil sources. The data presented here is compiled from multiple studies and serves as a reference for the expected range of major fatty acids.

Fatty AcidComposition Range (% of Total Fatty Acids)Key Considerations
Myristic Acid (14:0)0.27 - 6.50[2]Varies significantly depending on the fish source.
Palmitic Acid (16:0)0.16 - 18.85[3][4]One of the most common saturated fatty acids in fish oil.
Palmitoleic Acid (16:1n-7)0.38 - 9.88[2]A common monounsaturated fatty acid.
Stearic Acid (18:0)6.01 - 10.71Present in moderate amounts.
Oleic Acid (18:1n-9)8 - 22.69Often a major monounsaturated fatty acid.
Linoleic Acid (18:2n-6)13 - 20An essential omega-6 fatty acid.
α-Linolenic Acid (18:3n-3)13 - 50.71An essential omega-3 fatty acid.
This compound (20:1n-11) Variable A prominent component in oils like cod liver oil.
Eicosapentaenoic Acid (EPA, 20:5n-3)7.79 - 16.91A key bioactive omega-3 fatty acid.
Docosahexaenoic Acid (DHA, 22:6n-3)7.65 - 19.83A crucial omega-3 fatty acid for neural health.
Erucic Acid (22:1n-9)41 - 51Can be present in some fish oil sources.

Note: The reported ranges are compiled from various sources and can differ based on the fish species, geographical origin, and processing methods.

Experimental Protocols

Protocol 1: Quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is the traditional and most widely used method for the detailed analysis of fatty acids in fish oil. The method involves the conversion of fatty acids from their triglyceride form into volatile fatty acid methyl esters (FAMEs) prior to analysis.

1. Sample Preparation: Saponification and Methylation

This two-step process first liberates the fatty acids from the glycerol backbone and then converts them into FAMEs.

  • Materials:

    • Fish oil supplement sample

    • 0.5 M Sodium Hydroxide in Methanol

    • 14% Boron Trifluoride (BF₃) in Methanol

    • Heptane or Isooctane

    • Saturated Sodium Chloride solution

    • Internal Standard (e.g., Nonadecanoic acid, C19:0)

    • Conical tubes with screw caps

    • Water bath or heating block

  • Procedure:

    • Accurately weigh approximately 25-100 mg of the fish oil sample into a screw-capped tube.

    • Add a known amount of the internal standard.

    • Add 1.5-2 mL of 0.5 M methanolic NaOH.

    • Cap the tube tightly and heat at 100°C for 5-10 minutes with occasional vortexing until the oil droplets disappear.

    • Cool the tube to room temperature.

    • Add 2-3 mL of 14% BF₃ in methanol, cap the tube, and heat at 100°C for 30 minutes.

    • Cool the tube in running water.

    • Add 1-2 mL of heptane or isooctane and 1 mL of saturated NaCl solution, cap, and vortex for 1-2 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer containing the FAMEs to a GC vial for analysis.

2. GC-FID Analysis

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.

    • Capillary Column: A polar column such as a DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or an HP-88 (60 m x 0.25 mm, 0.2 µm) is recommended for FAME analysis.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 260-280°C

    • Carrier Gas: Helium or Hydrogen

    • Flow Rate: 1-2 mL/min

    • Split Ratio: 10:1 to 100:1

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 5 minutes.

      • Ramp to 240°C at 4°C/min.

      • Hold at 240°C for 20 minutes. (This program should be optimized based on the specific column and instrument used to achieve optimal separation of fatty acid methyl esters.)

  • Quantification:

    • A calibration curve is generated using certified FAME standards, including this compound methyl ester.

    • The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and the calibration curve.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC offers the advantage of analyzing fatty acids in their free form without the need for derivatization, which can be time-consuming and introduce potential errors.

1. Sample Preparation: Saponification

  • Materials:

    • Fish oil supplement sample

    • 5 M Potassium Hydroxide (KOH)

    • Isopropanol/Water mixture (3:2)

    • Formic Acid

    • Methanol/Chloroform (1:1) for extraction from capsules

    • Water bath

  • Procedure:

    • For liquid oil samples, dissolve a 50 µL aliquot in 5 mL of isopropanol/water (3:2) and add 1 mL of 5 M KOH.

    • For solid or encapsulated samples, extract 50-100 mg with 1.2 mL of methanol/chloroform (1:1) by vortexing for 15 minutes. Centrifuge and add 1.0 mL of the extract to 4 mL of isopropanol/water (3:2) and 1 mL of 5 M KOH.

    • Heat all samples in an 80°C water bath for 1 hour with occasional stirring.

    • After cooling, take a 500 µL aliquot and neutralize by adding 25 µL of formic acid.

    • The sample is now ready for HPLC analysis.

2. HPLC-CAD Analysis

  • Instrumentation:

    • HPLC system with a binary pump.

    • Charged Aerosol Detector (CAD).

    • Reversed-phase C18 or C30 column (e.g., Acclaim™ C30, 250 x 3 mm, 3 µm).

  • Chromatographic Conditions:

    • Column Temperature: 30°C

    • Mobile Phase A: Water/Formic Acid

    • Mobile Phase B: Acetonitrile/Isopropanol

    • Gradient Elution: A dual-gradient method is typically employed to resolve the various fatty acids. The specific gradient will need to be optimized for the column and sample matrix.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Injection Volume: 10-20 µL

  • Quantification:

    • Prepare a series of standard solutions of this compound at known concentrations (e.g., 6.25 µg/mL to 2500 µg/mL in an appropriate alcohol).

    • Generate a calibration curve by plotting the peak area from the CAD against the concentration of the standards.

    • The concentration of this compound in the sample is determined from this calibration curve.

Mandatory Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Fish Oil Sample Saponification Saponification (NaOH/Methanol) Sample->Saponification Methylation Methylation (BF3/Methanol) Saponification->Methylation Extraction FAME Extraction (Heptane) Methylation->Extraction GC_Vial GC Vial Extraction->GC_Vial Injection Autosampler Injection GC_Vial->Injection Separation GC Column Separation Injection->Separation Detection FID Detection Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Workflow for this compound Quantification by GC-FID.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis Sample Fish Oil Sample Hydrolysis Saponification (KOH) Sample->Hydrolysis Neutralization Neutralization (Formic Acid) Hydrolysis->Neutralization HPLC_Vial HPLC Vial Neutralization->HPLC_Vial Injection HPLC Injection HPLC_Vial->Injection Separation Reversed-Phase Column Separation Injection->Separation Detection CAD Detection Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Workflow for this compound Quantification by HPLC-CAD.

Method Validation

To ensure the accuracy and reliability of the quantitative data, the chosen analytical method must be validated. Key validation parameters include:

  • Specificity: The method's ability to differentiate and quantify the analyte of interest (this compound) from other components in the sample matrix.

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Precision: Assessing the repeatability (intra-day) and intermediate precision (inter-day) of the method, typically expressed as the relative standard deviation (RSD). For fatty acid analysis, an RSD of ≤ 2% is considered good.

  • Accuracy: The closeness of the measured value to the true value, often determined through recovery studies of spiked samples. Recoveries in the range of 95-105% are generally acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

By adhering to these detailed protocols and validation principles, researchers and professionals can achieve accurate and precise quantification of this compound in fish oil supplements, ensuring product quality and supporting further research and development.

References

Application Notes and Protocols for the Extraction of Gadoleic Acid from Marine Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoleic acid (cis-9-eicosenoic acid, 20:1n-11) is a monounsaturated omega-11 fatty acid found in significant quantities in the tissues of various marine organisms.[1][2] Notably prominent in fish oils such as cod liver oil, its name is derived from Gadus, the genus for cod.[1][2] As research into the therapeutic potential of individual fatty acids expands, robust and efficient protocols for their extraction and quantification are essential for drug discovery and development. These application notes provide detailed methodologies for the extraction, purification, and analysis of this compound from marine tissues, catering to the needs of researchers in academia and industry.

Data Presentation: this compound Content in Marine Oils

The concentration of this compound can vary significantly among different marine species, influenced by factors such as diet, geographical location, and season. The following tables summarize the this compound content in several commercially important marine oils, presented as a percentage of total fatty acids.

Fish SpeciesScientific NameThis compound (% of Total Fatty Acids)Reference
Cod (Liver)Gadus morhua9.28%[3]
HerringClupea harengus~15.1%
MackerelScomber japonicusNot explicitly quantified, but present
Salmon (Black Sea)Oncorhynchus mykiss1.83%

Note: The fatty acid composition of fish oils can exhibit variability.

Experimental Protocols

This section details the primary experimental procedures for the extraction and analysis of this compound from marine tissues. The overall workflow involves lipid extraction, saponification to liberate free fatty acids, esterification to fatty acid methyl esters (FAMEs) for chromatographic analysis, and finally, quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Total Lipid Extraction using the Bligh & Dyer Method

The Bligh & Dyer method is a widely used liquid-liquid extraction technique for recovering total lipids from biological samples with high water content.

Materials:

  • Marine tissue (e.g., fish muscle, liver), fresh or frozen

  • Chloroform

  • Methanol

  • Deionized water or 0.9% NaCl solution

  • Homogenizer (e.g., Waring blender or rotor-stator homogenizer)

  • Centrifuge and centrifuge tubes

  • Glassware: separating funnel, flasks

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh approximately 20g of the marine tissue. If the sample is not already homogenous, mince it into small pieces.

  • Homogenization: Place the tissue in a blender. Add 20 mL of chloroform and 40 mL of methanol (ratio 1:2 v/v). Homogenize for 2 minutes to create a single-phase solution with the tissue water.

  • Phase Separation: Add an additional 20 mL of chloroform to the homogenate and blend for 30 seconds. Following this, add 20 mL of deionized water (or 0.9% NaCl solution) and blend for another 30 seconds. This will create a biphasic system.

  • Filtration & Separation: Filter the homogenate through a Buchner funnel with filter paper to remove the solid residue. Transfer the filtrate to a separating funnel and allow the layers to separate for at least 30 minutes.

  • Lipid Collection: The lower, chloroform layer contains the total lipids. Carefully drain the lower layer into a pre-weighed round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator at a temperature below 40°C to yield the total lipid extract.

  • Storage: Store the extracted lipids under a nitrogen atmosphere at -20°C to prevent oxidation.

Protocol 2: Supercritical Fluid Extraction (SFE) of Fish Oil

SFE is a "green" alternative to solvent extraction, using supercritical CO2 as the solvent. This method is particularly effective for extracting non-polar lipids like triglycerides.

Materials & Equipment:

  • Freeze-dried and ground marine tissue

  • Supercritical Fluid Extraction system

  • High-purity CO2

  • Optional co-solvent: Ethanol

Procedure:

  • Sample Preparation: The marine tissue should be lyophilized (freeze-dried) to a moisture content below 20% and ground to a fine powder (particle size < 5 mm) to maximize surface area.

  • Extractor Loading: Load a known quantity of the prepared tissue into the extraction vessel of the SFE system.

  • Setting Parameters: The extraction efficiency is dependent on pressure, temperature, CO2 flow rate, and time. Typical parameters for fish oil extraction are:

    • Pressure: 25-40 MPa (250-400 bar)

    • Temperature: 40-80°C

    • CO2 Flow Rate: 2-20 kg/h , depending on system scale

    • Extraction Time: 1-4 hours

    • Co-solvent (optional): Adding a small percentage of ethanol (e.g., 5-10%) can increase the polarity of the supercritical fluid, enhancing the extraction of more polar lipids.

  • Extraction: The system pumps CO2 to the desired pressure and temperature, where it becomes a supercritical fluid. This fluid then passes through the extraction vessel, dissolving the lipids.

  • Separation & Collection: The lipid-rich supercritical CO2 flows into a separator vessel at a lower pressure and/or different temperature. This change in conditions causes the CO2 to return to a gaseous state, losing its solvating power and precipitating the oil, which is then collected.

  • Solvent Removal: The collected oil is largely free of solvent, as the CO2 is vented off (and can be recycled in some systems).

Protocol 3: Saponification and Esterification to FAMEs

To analyze the fatty acid profile of the extracted oil, the triglycerides must first be broken down (saponified) to release the fatty acids, which are then converted to their more volatile methyl ester derivatives (FAMEs).

Materials:

  • Extracted fish oil

  • 0.5 M KOH in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane

  • Saturated NaCl solution

  • Water bath or heating block

  • Glass test tubes with screw caps

Procedure:

  • Saponification: Weigh approximately 25 mg of the extracted fish oil into a screw-cap test tube. Add 2 mL of 0.5 M methanolic KOH.

  • Heat the mixture in a water bath at 80-100°C for 5-10 minutes, with occasional vortexing, to hydrolyze the triglycerides into glycerol and potassium salts of the fatty acids (soap).

  • Esterification: Cool the tube to room temperature. Add 2 mL of 14% BF3 in methanol. This reagent will protonate the fatty acid salts and catalyze their methylation.

  • Cap the tube tightly and heat again at 80-100°C for 30 minutes.

  • FAME Extraction: Cool the tube. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly for 1 minute.

  • Centrifuge briefly to separate the layers. The upper hexane layer contains the FAMEs.

  • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Protocol 4: GC-MS Analysis of FAMEs

GC-MS is the standard technique for separating and identifying the different fatty acid methyl esters in a sample.

Equipment & Materials:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary GC column suitable for FAME analysis (e.g., a polar phase column like DB-WAX or similar)

  • Helium (carrier gas)

  • FAME standards for identification (including a this compound methyl ester standard)

  • Internal standard (e.g., heptadecanoic acid methyl ester) for quantification

Typical GC-MS Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: Increase to 180°C at 10°C/min

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 240°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Analysis:

  • Identification: Identify the this compound methyl ester peak in the sample chromatogram by comparing its retention time and mass spectrum to that of a pure standard.

  • Quantification: Calculate the concentration of this compound relative to the internal standard. The percentage of this compound relative to the total fatty acids can be determined by integrating the peak areas of all identified FAMEs.

Visualizations

G cluster_extraction Lipid Extraction tissue Marine Tissue Sample homogenize Homogenize in Chloroform:Methanol phase_sep Add Chloroform & Water (Phase Separation) collect Collect Lower (Chloroform) Phase evaporate Evaporate Solvent lipid_extract Total Lipid Extract

G

References

Application Notes and Protocols for the Structural Elucidation of Gadoleic Acid using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gadoleic acid ((9Z)-Icos-9-enoic acid) is a monounsaturated omega-11 fatty acid found in various natural sources, including certain fish oils and seeds.[1] Its precise structural characterization is crucial for understanding its biological roles and for quality control in industries such as pharmaceuticals and nutraceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds, making it an ideal tool for the structural elucidation of fatty acids like this compound.[2]

These application notes provide a comprehensive guide to utilizing one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural assignment of this compound. The protocols outlined below cover sample preparation, data acquisition, and interpretation of ¹H and ¹³C NMR spectra, including advanced 2D techniques such as COSY, HSQC, and HMBC.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Atom Number(s)Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
1Carboxylic Acid (-COOH)10.0 - 12.0br s
2α-Methylene (-CH₂-COOH)2.34t
3β-Methylene (-CH₂-CH₂-COOH)1.63p
8, 11Allylic Methylenes (=CH-CH₂)2.01m
9, 10Olefinic Protons (-CH=CH-)5.35m
4-7, 12-18Methylene Chain (-CH₂-)n1.25 - 1.38m
19Penultimate Methylene (-CH₂-CH₃)1.29m
20Terminal Methyl (-CH₃)0.88t

Abbr: br s = broad singlet, t = triplet, p = pentet, m = multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Number(s)Carbon TypePredicted Chemical Shift (δ, ppm)
1Carboxylic Acid (-COOH)~180.5
2α-Methylene (-CH₂-COOH)~34.1
3β-Methylene (-CH₂-CH₂-COOH)~24.7
8Allylic Methylene~27.2
11Allylic Methylene~27.2
9Olefinic Carbon (-CH=)~129.8
10Olefinic Carbon (=CH-)~130.0
4-7, 12-18Methylene Chain (-CH₂)n~29.1 - 29.7
19Penultimate Methylene (-CH₂-CH₃)~31.9
20Terminal Methyl (-CH₃)~14.1

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Use a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for fatty acids due to its excellent dissolving properties.

  • Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.[3]

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 400 MHz or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): 12-16 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16.

  • Temperature: 298 K.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): 200-240 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024 or more, depending on concentration.

  • Temperature: 298 K.

3.2.3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings. Standard 'cosygpqf' pulse sequence.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. Standard 'hsqcedetgpsisp2.3' pulse sequence.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. Standard 'hmbcgplpndqf' pulse sequence.

Structure Elucidation Workflow and Data Interpretation

The structural elucidation of this compound using NMR is a stepwise process involving the analysis of 1D and 2D spectra.

Gadoleic_Acid_NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample This compound Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (CDCl3) Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spec->C13_NMR COSY 2D COSY NMR_Spec->COSY HSQC 2D HSQC NMR_Spec->HSQC HMBC 2D HMBC NMR_Spec->HMBC Proton_Envs Proton_Envs H1_NMR->Proton_Envs Identify Proton Environments Carbon_Types Carbon_Types C13_NMR->Carbon_Types Identify Carbon Types H_H_Connectivity H_H_Connectivity COSY->H_H_Connectivity Establish H-H Connectivity C_H_Connectivity C_H_Connectivity HSQC->C_H_Connectivity Establish C-H Connectivity Long_Range_Connectivity Long_Range_Connectivity HMBC->Long_Range_Connectivity Establish Long-Range C-H Connectivity Structure_Assembly Assemble Structural Fragments Proton_Envs->Structure_Assembly Carbon_Types->Structure_Assembly H_H_Connectivity->Structure_Assembly C_H_Connectivity->Structure_Assembly Long_Range_Connectivity->Structure_Assembly Final_Structure Confirm this compound Structure Structure_Assembly->Final_Structure

Caption: Experimental workflow for the structural elucidation of this compound using NMR.

Interpretation of Spectra:

  • ¹H NMR: The ¹H NMR spectrum will show characteristic signals for the different types of protons. The olefinic protons (-CH=CH-) are expected around 5.35 ppm. The protons on the carbon adjacent to the carbonyl group (α-methylene) will be downfield around 2.34 ppm. The terminal methyl group will appear upfield at approximately 0.88 ppm. The large signal complex between 1.25 and 1.38 ppm corresponds to the long methylene chain.

  • ¹³C NMR: The ¹³C NMR spectrum will show the carbonyl carbon at the most downfield position (~180.5 ppm). The two olefinic carbons will be in the 130 ppm region. The carbons of the long saturated chain will appear in the 22-34 ppm range.

  • COSY: The COSY spectrum reveals which protons are coupled to each other. For instance, the olefinic protons at ~5.35 ppm will show correlations to the allylic protons at ~2.01 ppm. The α-methylene protons at ~2.34 ppm will show a correlation to the β-methylene protons at ~1.63 ppm.

COSY_Correlations H1 H1 (COOH) H2 H2 (α-CH₂) H3 H3 (β-CH₂) H2->H3 J-coupling H8 H8 (Allylic) H9_10 H9/H10 (Olefinic) H8->H9_10 J-coupling H11 H11 (Allylic) H9_10->H11 J-coupling H19 H19 (-CH₂-CH₃) H20 H20 (-CH₃) H19->H20 J-coupling

Caption: Key COSY correlations for this compound structure confirmation.

  • HSQC: The HSQC spectrum correlates each proton signal to the carbon to which it is directly attached. This allows for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~5.35 ppm will correlate with the carbon signals around 130 ppm.

  • HMBC: The HMBC spectrum is crucial for piecing together the entire carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. Key correlations for this compound would include:

    • The α-methylene protons (H2) showing a correlation to the carbonyl carbon (C1).

    • The allylic protons (H8 and H11) showing correlations to the olefinic carbons (C9 and C10).

    • The olefinic protons (H9 and H10) showing correlations to the allylic carbons (C8 and C11).

HMBC_Correlations H2 H2 C1 C1 (COOH) H2->C1 ²J H8 H8 C9 C9 (=CH) H8->C9 ³J C10 C10 (=CH) H8->C10 ²J H9 H9 C8 C8 (Allylic) H9->C8 ³J C11 C11 (Allylic) H9->C11 ²J H10 H10 H10->C8 ²J H10->C11 ³J H11 H11 H11->C9 ²J H11->C10 ³J

Caption: Key long-range HMBC correlations for assembling the this compound structure.

By systematically analyzing the 1D and 2D NMR data, the complete chemical structure of this compound, including the position and cis-(Z) stereochemistry of the double bond, can be unequivocally determined. The cis configuration is typically confirmed by the ¹H-¹H coupling constant between the olefinic protons, which is smaller (around 10-12 Hz) for cis isomers compared to trans isomers (around 14-16 Hz).

Conclusion

NMR spectroscopy is an indispensable technique for the structural elucidation of this compound. The combination of 1D ¹H and ¹³C NMR with 2D correlation experiments like COSY, HSQC, and HMBC provides a complete and unambiguous assignment of all proton and carbon signals. The protocols and data presented in these application notes offer a robust framework for researchers, scientists, and drug development professionals to confidently characterize this compound and other related fatty acids.

References

Gadoleic Acid as a Substrate for Enzymatic Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoleic acid ((9Z)-Icos-9-enoic acid; 20:1n-11) is a monounsaturated omega-11 fatty acid found in various natural sources, including fish oils and rapeseed oil.[1] As a C20 fatty acid, it serves as a potential substrate for a range of enzymes involved in lipid metabolism, including those responsible for fatty acid activation, elongation, and the production of signaling molecules. Its role in cellular processes, including the potential to induce apoptosis in cancer cells, makes it a molecule of interest for biochemical and pharmacological research.[2]

These application notes provide a comprehensive guide for utilizing this compound as a substrate in various enzymatic assays. The information is intended to facilitate the characterization of enzymes that metabolize this compound and to aid in the screening of potential inhibitors or activators of these enzymes. While specific kinetic data for this compound with many enzymes is not extensively documented in publicly available literature, this document provides robust, adaptable protocols for key enzyme classes known to act on long-chain fatty acids.

Key Enzymes Metabolizing this compound

This compound is anticipated to be a substrate for several classes of enzymes that act on long-chain fatty acids. These include:

  • Acyl-CoA Synthetases (ACS): These enzymes are crucial for the initial step of fatty acid metabolism, activating fatty acids by converting them into their acyl-CoA esters.[3] This activation is a prerequisite for their participation in both anabolic and catabolic pathways.[4]

  • Fatty Acid Elongases (ELOVL): These enzyme systems are responsible for extending the carbon chain of fatty acids. This compound itself is a product of the elongation of oleic acid (C18:1). Further elongation of this compound is also a possibility in certain metabolic contexts.

  • Lipoxygenases (LOX): These enzymes catalyze the dioxygenation of polyunsaturated fatty acids, but some isoforms may also act on monounsaturated fatty acids, leading to the formation of hydroperoxy fatty acids. These products can be further converted to a variety of signaling molecules.[5]

  • Cyclooxygenases (COX): Also known as prostaglandin-endoperoxide synthases, COX enzymes are central to the biosynthesis of prostanoids from 20-carbon fatty acids. While arachidonic acid is the preferred substrate, other C20 fatty acids can be oxygenated.

Data Presentation

The following tables are provided as templates for summarizing quantitative data obtained from enzymatic assays using this compound as a substrate. Researchers are encouraged to populate these tables with their experimental findings.

Table 1: Kinetic Parameters of Enzymes with this compound as a Substrate

EnzymeSourceKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Acyl-CoA Synthetase (ACS)e.g., Rat liver microsomesData not availableData not availableData not availableData not available
Fatty Acid Elongase (ELOVL)e.g., Human ELOVL5Data not availableData not availableData not availableData not available
5-Lipoxygenase (5-LOX)e.g., Human recombinantData not availableData not availableData not availableData not available
Cyclooxygenase-2 (COX-2)e.g., Murine recombinantData not availableData not availableData not availableData not available

Table 2: Inhibitor Effects on this compound Metabolism

EnzymeInhibitorInhibitor Concentration (µM)% InhibitionIC50 (µM)
Acyl-CoA Synthetase (ACS)e.g., Triacsin CUser-definedUser-definedUser-defined
5-Lipoxygenase (5-LOX)e.g., ZileutonUser-definedUser-definedUser-defined
Cyclooxygenase-2 (COX-2)e.g., CelecoxibUser-definedUser-definedUser-defined

Signaling Pathways and Experimental Workflows

This compound Metabolism and Potential Signaling Pathways

This compound is synthesized from oleic acid via a fatty acid elongation system. Once activated to gadoleoyl-CoA, it can be incorporated into complex lipids or potentially be metabolized by lipoxygenases and cyclooxygenases to form eicosanoid-like signaling molecules.

Gadoleic_Acid_Metabolism Oleoyl_CoA Oleoyl-CoA (18:1-CoA) Gadoleoyl_CoA Gadoleoyl-CoA (20:1-CoA) Oleoyl_CoA->Gadoleoyl_CoA Fatty Acid Elongase System Complex_Lipids Complex Lipids (e.g., Phospholipids, Triacylglycerols) Gadoleoyl_CoA->Complex_Lipids Acyltransferases Eicosanoid_Like Eicosanoid-like Metabolites Gadoleoyl_CoA->Eicosanoid_Like LOX / COX (potential) Gadoleic_Acid This compound (20:1) Gadoleic_Acid->Gadoleoyl_CoA Acyl-CoA Synthetase CoA_ATP CoA + ATP Malonyl_CoA Malonyl-CoA Malonyl_CoA->Gadoleoyl_CoA AMP_PPi AMP + PPi CoA_ATP->AMP_PPi O2 O2 O2->Eicosanoid_Like

Figure 1: Metabolic pathways of this compound.

Experimental Workflow: Acyl-CoA Synthetase Assay

This workflow outlines a common method for measuring Acyl-CoA Synthetase (ACS) activity using a radiolabeled substrate.

ACS_Workflow start Start prep_reaction Prepare Reaction Mixture (Buffer, ATP, CoA, MgCl2, [3H]-Gadoleic Acid) start->prep_reaction add_enzyme Add Enzyme Source (e.g., cell lysate, purified enzyme) prep_reaction->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (e.g., with Dole's reagent) incubate->stop_reaction extract Extract Lipids (Hexane/Isopropanol/Water) stop_reaction->extract separate Separate Aqueous and Organic Phases extract->separate scintillation Quantify [3H]-Gadoleoyl-CoA in Aqueous Phase via Liquid Scintillation Counting separate->scintillation end End scintillation->end

Figure 2: Workflow for a radiometric Acyl-CoA synthetase assay.

Experimental Workflow: Lipoxygenase/Cyclooxygenase Assay

This workflow describes a general spectrophotometric method for assessing lipoxygenase (LOX) or cyclooxygenase (COX) activity.

LOX_COX_Workflow start Start prep_reaction Prepare Reaction Mixture in Cuvette (Buffer, this compound Substrate) start->prep_reaction equilibrate Equilibrate to Assay Temperature (e.g., 25°C or 37°C) prep_reaction->equilibrate add_enzyme Add Enzyme Source (e.g., purified LOX/COX) equilibrate->add_enzyme monitor Monitor Change in Absorbance (e.g., at 234 nm for conjugated dienes) over time add_enzyme->monitor calculate Calculate Initial Rate from Linear Phase of Reaction monitor->calculate end End calculate->end

Figure 3: General workflow for a spectrophotometric LOX/COX assay.

Experimental Protocols

The following protocols are adapted from established methods for other long-chain fatty acids and can be optimized for use with this compound.

Protocol 1: Acyl-CoA Synthetase (ACS) Activity Assay (Radiometric)

This assay measures the incorporation of radiolabeled this compound into gadoleoyl-CoA.

Materials:

  • [3H]-Gadoleic acid (custom synthesis may be required) or [14C]-Gadoleic acid

  • This compound, unlabeled

  • Bovine Serum Albumin (BSA), fatty acid-free

  • ATP

  • Coenzyme A (CoA)

  • MgCl2

  • Tris-HCl buffer (pH 7.5-8.0)

  • Dithiothreitol (DTT)

  • Enzyme source (e.g., microsomal fraction, purified ACS)

  • Dole's Reagent (Isopropanol:Heptane:1M H2SO4, 40:10:1 v/v/v)

  • Heptane

  • Liquid scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Prepare Substrate Solution: Prepare a stock solution of this compound complexed with BSA. Dissolve unlabeled this compound and radiolabeled this compound in a small volume of ethanol, then add to a BSA solution in buffer with stirring to achieve the desired final concentration and specific activity.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl2, and DTT.

  • Enzyme Addition: Add the enzyme preparation to the reaction mixture. For negative controls, use heat-inactivated enzyme.

  • Initiate Reaction: Start the reaction by adding the this compound/BSA substrate solution.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 5-20 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding Dole's Reagent.

  • Extraction: Add heptane and water to the tube, vortex, and centrifuge to separate the phases. The unreacted this compound will partition into the upper organic phase, while the gadoleoyl-CoA will remain in the lower aqueous phase.

  • Quantification: Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the amount of gadoleoyl-CoA formed based on the specific activity of the radiolabeled this compound. Express activity as nmol/min/mg protein.

Protocol 2: Lipoxygenase (LOX) Activity Assay (Spectrophotometric)

This assay monitors the formation of conjugated dienes, a characteristic product of lipoxygenase activity, by measuring the increase in absorbance at 234 nm.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Boric acid buffer (pH 9.0) or Phosphate buffer (pH 7.4)

  • Purified lipoxygenase enzyme

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Prepare Substrate Stock: Dissolve this compound in a small amount of ethanol and then solubilize in buffer with a mild base (e.g., NaOH) to form the sodium salt. The final concentration should be determined based on the expected Km of the enzyme.

  • Assay Setup: In a quartz cuvette, add the assay buffer.

  • Add Substrate: Add the this compound substrate solution to the cuvette and mix.

  • Equilibration: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Initiate Reaction: Add the lipoxygenase enzyme solution to the cuvette, mix quickly by inversion, and immediately start monitoring the absorbance at 234 nm.

  • Data Acquisition: Record the absorbance at 234 nm for several minutes.

  • Calculation: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient for conjugated dienes (approximately 25,000 M-1cm-1).

Protocol 3: Cyclooxygenase (COX) Activity Assay (Oxygen Consumption)

This protocol measures COX activity by monitoring the consumption of oxygen in the reaction using an oxygen electrode.

Materials:

  • This compound

  • Tris-HCl buffer (pH 8.0)

  • Hematin (cofactor)

  • Phenol (enhances activity)

  • Purified COX-1 or COX-2 enzyme

  • Oxygen electrode and chamber

Procedure:

  • Prepare Reaction Buffer: Prepare Tris-HCl buffer containing hematin and phenol.

  • Assay Setup: Add the reaction buffer to the oxygen electrode chamber and allow it to equilibrate to 37°C with stirring.

  • Add Enzyme: Add the purified COX enzyme to the chamber.

  • Establish Baseline: Monitor the oxygen level to establish a stable baseline.

  • Initiate Reaction: Inject a solution of this compound into the chamber to start the reaction.

  • Data Acquisition: Record the rate of oxygen consumption.

  • Calculation: Calculate the enzyme activity based on the rate of oxygen consumption, where 2 moles of O2 are consumed per mole of this compound converted to the hydroperoxide product.

Conclusion

This compound presents a valuable and under-explored substrate for studying the activity of various lipid-metabolizing enzymes. The protocols and frameworks provided herein offer a solid foundation for researchers to initiate and conduct detailed enzymatic assays. While specific kinetic parameters for this compound are yet to be widely reported, the application of these methodologies will undoubtedly contribute to a deeper understanding of its metabolic fate and biological significance. The adaptability of these protocols allows for their use in diverse research settings, from basic enzymology to high-throughput screening for novel therapeutic agents targeting lipid metabolism.

References

Gadoleic acid's role in lipidomics research applications

Author: BenchChem Technical Support Team. Date: November 2025

Gadoleic Acid: A Promising Tool in Lipidomics Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (cis-9-eicosenoic acid, 20:1n-11), a monounsaturated omega-11 fatty acid, is emerging as a significant molecule in the field of lipidomics.[1] Primarily found in various fish oils, such as cod liver oil, and certain vegetable oils, its unique structure and metabolic fate make it a valuable biomarker and a tool for investigating lipid metabolism and its role in health and disease.[2] These application notes provide a comprehensive overview of the role of this compound in lipidomics research, complete with detailed protocols for its analysis and use in cell-based assays.

Application 1: this compound as a Biomarker for Dietary Fish Intake

The presence of this compound in human plasma and tissues is strongly associated with the consumption of fish and seafood.[3] As such, it serves as a reliable biomarker for assessing dietary intake of marine-derived fats, which are rich in beneficial omega-3 fatty acids.[4] Monitoring this compound levels can provide valuable insights in nutritional studies and clinical trials investigating the effects of fish oil supplementation.

Quantitative Data: this compound Content in Various Fish Oils

Fish SpeciesThis compound Content (% of total fatty acids)Reference
Cod Liver10-15%[2]
Mackerel3-5%
Salmon2-4%
Catfish1-3%
Tuna1-2%
Application 2: this compound in Cardiovascular Disease Research

Emerging research suggests a potential link between this compound levels and cardiovascular health. While elevated levels of certain fatty acids are associated with an increased risk of cardiovascular disease, the specific role of this compound is still under investigation. Lipidomics studies focusing on the fatty acid profiles of individuals with and without cardiovascular conditions can help elucidate the role of this compound in the pathogenesis of these diseases.

Application 3: this compound in Cancer Research

This compound has been shown to function as a cell cycle inhibitor, inducing apoptosis in various cancer cell lines. Its mechanism of action is thought to involve the inhibition of kinases that regulate cell division. This makes this compound a molecule of interest in the development of novel anticancer therapies. Further research into the specific signaling pathways affected by this compound is crucial for understanding its therapeutic potential.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling cascade initiated by this compound is yet to be fully elucidated, a plausible mechanism involves the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. It is hypothesized that this compound may inhibit the phosphorylation of Akt, leading to the activation of pro-apoptotic proteins and ultimately, programmed cell death.

Gadoleic_Acid_Apoptosis_Pathway gadoleic_acid This compound pi3k PI3K gadoleic_acid->pi3k Inhibits (?) p_akt p-Akt (Active) pi3k->p_akt Activates akt Akt pro_survival Pro-survival Proteins (e.g., Bcl-2) p_akt->pro_survival Promotes apoptosis Apoptosis p_akt->apoptosis Inhibits pro_survival->apoptosis Inhibits

Hypothesized inhibitory effect of this compound on the PI3K/Akt signaling pathway, leading to apoptosis.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Human Plasma by GC-MS

This protocol details the extraction of total fatty acids from human plasma and their subsequent quantification, including this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Human plasma

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-225ms)

Procedure:

  • Sample Preparation:

    • To 1 mL of plasma in a glass tube with a Teflon-lined cap, add a known amount of the internal standard.

    • Add 2 mL of methanol and vortex thoroughly.

    • Add 1 mL of chloroform, vortex, and then add another 1 mL of chloroform and vortex again.

    • Add 1 mL of 0.9% NaCl solution, vortex, and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully transfer the lower organic phase to a new glass tube.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 2 mL of 14% BF3-methanol.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 2 mL of distilled water, vortex, and centrifuge.

    • Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 15 min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Acquisition Mode: Scan mode to identify FAMEs and Selected Ion Monitoring (SIM) mode for quantification.

      • Monitor characteristic ions for this compound methyl ester (e.g., m/z 324, 292, 260).

  • Quantification:

    • Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a standard.

    • Calculate the concentration of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard.

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow start Plasma Sample + Internal Standard extraction Lipid Extraction (Methanol/Chloroform) start->extraction derivatization Derivatization to FAMEs (BF3-Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification) gcms->data_analysis end This compound Concentration data_analysis->end

Workflow for the quantification of this compound in plasma using GC-MS.

Protocol 2: In Vitro Assessment of this compound's Effect on Cancer Cell Viability and Akt Phosphorylation

This protocol describes how to treat a cancer cell line with this compound and subsequently assess its impact on cell viability and the phosphorylation status of Akt, a key protein in cell survival signaling.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Preparation of this compound-BSA Complex:

    • Dissolve this compound in ethanol to make a concentrated stock solution.

    • Prepare a solution of fatty acid-free BSA in serum-free medium.

    • Slowly add the this compound stock solution to the BSA solution while stirring to allow complex formation.

    • Incubate at 37°C for 30 minutes. The final concentration of ethanol in the treatment medium should be less than 0.1%.

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Replace the medium with fresh medium containing different concentrations of the this compound-BSA complex (e.g., 0, 10, 50, 100 µM). Include a BSA-only vehicle control.

    • Incubate for the desired time period (e.g., 24, 48 hours).

  • Cell Viability Assay:

    • At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the vehicle control.

  • Western Blot Analysis of Akt Phosphorylation:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the band intensities.

    • Normalize the phospho-Akt signal to the total Akt signal to determine the relative phosphorylation level. Use GAPDH as a loading control.

Workflow for Assessing this compound's Effect on Akt Phosphorylation

Western_Blot_Workflow start Cancer Cell Culture treatment Treat with this compound-BSA Complex start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-Akt, Total Akt, GAPDH) transfer->probing detection Chemiluminescent Detection probing->detection analysis Densitometry and Analysis detection->analysis end Relative Akt Phosphorylation analysis->end

Workflow for Western blot analysis of Akt phosphorylation after this compound treatment.

This compound represents a versatile tool in lipidomics research with applications ranging from its use as a dietary biomarker to its potential as a therapeutic agent. The protocols provided herein offer a starting point for researchers to explore the multifaceted roles of this intriguing fatty acid. As research in lipidomics continues to advance, a deeper understanding of the biological functions of this compound is anticipated, which may open new avenues for diagnostics and drug development.

References

Application Notes and Protocols for the Synthesis and Purification of Gadoleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and purification of gadoleic acid (cis-9-eicosenoic acid), a monounsaturated omega-11 fatty acid, for research and developmental purposes. This compound is a subject of interest in various fields, including lipid metabolism and cardiovascular health.[1]

I. Synthesis of this compound

The de novo synthesis of this compound in a laboratory setting can be a complex multi-step process. While large-scale chemical synthesis is not common due to its natural abundance, understanding the synthetic pathways is crucial for isotopic labeling and analog development. The primary biosynthetic route involves the elongation of oleic acid.[2]

A. General Biosynthetic Pathway

The synthesis of long-chain fatty acids like this compound originates from acetyl-CoA and malonyl-CoA through the action of the fatty acid synthase (FAS) complex.[2][3] The process involves a repeating four-step sequence of condensation, reduction, dehydration, and another reduction, adding two carbons to the growing fatty acyl chain in each cycle.[2] this compound (20:1n-11) is formed through the elongation of oleic acid (18:1n-9).

B. Chemical Synthesis Approaches

While a detailed modern protocol for the complete synthesis of this compound is not widely published, classical methods and modern synthetic strategies for similar fatty acids can be adapted. A historical synthesis was reported in 1930. More contemporary approaches for creating analogs of oleic acid often involve key reactions such as the Wittig reaction for establishing the cis-double bond and Grignard reactions for building the carbon chain.

A generalized synthetic workflow could involve:

  • Synthesis of the two key carbon fragments: One fragment would contain the carboxylic acid (or a protected form) and the other the terminal alkyl chain.

  • Creation of the double bond: A Wittig reaction between an appropriate phosphonium ylide and an aldehyde is a common method to form the cis-double bond at the C9 position.

  • Chain elongation (if necessary) and final deprotection: Standard organic synthesis techniques can be used to achieve the desired 20-carbon chain length, followed by the removal of any protecting groups.

II. Purification of this compound from Natural Sources

This compound is naturally present in significant amounts in various fish oils, such as cod liver oil. Purification from these sources is a common and practical approach for obtaining the compound for research. The following protocol outlines a multi-step process for isolating and purifying this compound.

A. Experimental Workflow for Purification

Gadoleic_Acid_Purification raw_oil Fish Oil (e.g., Cod Liver Oil) saponification Saponification (Base Hydrolysis) raw_oil->saponification ffa_mixture Free Fatty Acid Mixture saponification->ffa_mixture urea_complexation Urea Complexation (in Ethanol/Methanol) ffa_mixture->urea_complexation filtration1 Filtration urea_complexation->filtration1 urea_adduct Urea Adduct (Saturated & some MUFAs) filtration1->urea_adduct Solid filtrate1 Filtrate (Enriched PUFAs & this compound) filtration1->filtrate1 Liquid methylation Methylation (e.g., BF3-Methanol) filtrate1->methylation fame_mixture Fatty Acid Methyl Ester (FAME) Mixture methylation->fame_mixture chromatography Argentation Chromatography fame_mixture->chromatography purified_gadoleate Purified this compound Methyl Ester chromatography->purified_gadoleate hydrolysis Hydrolysis (optional) purified_gadoleate->hydrolysis purified_gadoleic_acid High-Purity This compound hydrolysis->purified_gadoleic_acid Fatty_Acid_Metabolism SFA Saturated Fatty Acid (e.g., Stearic Acid, 18:0) Desaturase Δ9-Desaturase SFA->Desaturase MUFA Monounsaturated Fatty Acid (e.g., Oleic Acid, 18:1n-9) Desaturase->MUFA Elongase Elongase MUFA->Elongase Gadoleic This compound (20:1n-11) Elongase->Gadoleic

References

Application Notes and Protocols: Gadoleic Acid's Effect on Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoleic acid (cis-9-eicosenoic acid), a monounsaturated omega-11 fatty acid, is found in various natural sources, including certain fish oils and plant seeds. While research on the specific effects of this compound on cell signaling is emerging, current evidence, complemented by studies on structurally similar fatty acids like oleic acid, suggests its potential as a modulator of key cellular pathways. These pathways are integral to processes such as inflammation, cell proliferation, and apoptosis, making this compound a molecule of interest for therapeutic development.

These application notes provide an overview of the known and potential effects of this compound on critical cell signaling pathways and offer detailed protocols for researchers to investigate these interactions further.

Key Signaling Pathways Modulated by this compound and Related Fatty Acids

This compound and its analogs have been shown to influence several major signaling cascades. Below is a summary of the key pathways and the observed effects.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial regulator of cell proliferation, differentiation, and survival.

Observed Effects of Gondoic Acid (cis-11-eicosenoic acid):

In lipopolysaccharide (LPS)-exposed Kupffer cells (liver macrophages), gondoic acid has been demonstrated to significantly inhibit the PKCθ/ERK/STAT3 signaling pathway. This inhibition is associated with a reduction in the expression of pro-inflammatory factors, suggesting an anti-inflammatory role.[1][2]

Effects of Structurally Similar Oleic Acid:

In contrast, oleic acid has been shown to activate the ERK1/2 pathway in breast cancer cells, promoting proliferation.[3] This highlights the potential for subtle structural differences between fatty acids to elicit distinct downstream effects.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling nexus that governs cell survival, growth, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.

Potential Effects of this compound:

While direct evidence for this compound's effect on the PI3K/Akt pathway is limited, its reported pro-apoptotic activity in cancer cells suggests a possible interaction. Inhibition of the PI3K/Akt survival pathway is a common mechanism for inducing apoptosis.

Effects of Structurally Similar Oleic Acid:

Oleic acid has been demonstrated to enhance the phosphorylation of Akt, dependent on PI3K, which may be important for its regulation of vascular smooth muscle cell proliferation.

Inflammatory Signaling and Cytokine Production

This compound appears to play a modulatory role in inflammatory responses by affecting the production of key signaling molecules called cytokines.

Observed Effects of cis-11-Eicosenoic Acid:

In human monocyte cell lines, cis-11-eicosenoic acid has been shown to promote the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), while inhibiting the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).

Cell Cycle and Apoptosis

This compound has been described as a cell cycle inhibitor that can induce apoptosis, or programmed cell death, in cancer cells. This suggests that it may interfere with the machinery that controls cell division and survival.

Potential Mechanisms:

The induction of apoptosis could be linked to the modulation of the PI3K/Akt pathway, as mentioned above, or through the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.

Data Presentation: Quantitative Effects on Signaling Pathways

Due to the limited availability of quantitative data specifically for this compound, the following tables include data for both this compound (where available) and the structurally related oleic acid to provide a comparative context for researchers.

Table 1: Effect of Gondoic Acid on Pro-inflammatory Cytokine Expression in LPS-stimulated Kupffer Cells

TreatmentTNF-α mRNA Expression (Fold Change vs. LPS)IL-6 mRNA Expression (Fold Change vs. LPS)IL-1β mRNA Expression (Fold Change vs. LPS)
LPS1.01.01.0
LPS + Gondoic Acid (50 µM)Significantly decreasedSignificantly decreasedSignificantly decreased
LPS + Gondoic Acid (100 µM)Significantly decreasedSignificantly decreasedSignificantly decreased

Data is qualitative as presented in the source material, indicating a significant inhibitory effect.[1][2]

Table 2: Effect of Oleic Acid on ERK1/2 Phosphorylation in Breast Cancer Cells

Oleic Acid Concentrationp-ERK1/2 Levels (Fold Change vs. Control)
0 µM1.0
50 µM~1.5
100 µM~2.5
200 µM~3.0

Data is illustrative and based on findings from studies on oleic acid.

Table 3: Effect of this compound on Cancer Cell Viability

This compound ConcentrationCell Viability (% of Control)
0 µM100%
10 µMConcentration-dependent decrease
25 µMConcentration-dependent decrease
50 µMConcentration-dependent decrease

This table represents the expected outcome based on qualitative descriptions of this compound's pro-apoptotic effects. Specific IC50 values would need to be determined experimentally.

Mandatory Visualizations

Gadoleic_Acid_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR4 TLR4 PKCtheta PKCθ TLR4->PKCtheta Activates ROS ROS TLR4->ROS Generates LPS LPS LPS->TLR4 Gadoleic_Acid This compound Gadoleic_Acid->PKCtheta Inhibits Gadoleic_Acid->ROS Inhibits ERK ERK PKCtheta->ERK Phosphorylates STAT3 STAT3 ERK->STAT3 Phosphorylates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) STAT3->Pro_inflammatory_Cytokines Induces Transcription

Caption: this compound's inhibition of the LPS-induced PKCθ/ERK/STAT3 pathway.

Oleic_Acid_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Oleic_Acid Oleic Acid (this compound Analog) Oleic_Acid->Receptor Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis

Caption: Postulated effect of this compound on the PI3K/Akt pathway, based on oleic acid data.

Experimental_Workflow A Cell Culture (e.g., Macrophages, Cancer Cells) C Treat Cells with this compound (Dose-response and Time-course) A->C B Prepare this compound-BSA Complex B->C D Cell Lysis & Protein Extraction C->D F Collect Supernatant C->F H Cell Viability Assay (MTT, etc.) C->H E Western Blotting (p-ERK, p-Akt, etc.) D->E G ELISA for Cytokines (IL-1β, IL-6, IL-10) F->G

References

Application Notes and Protocols: Investigating Gadoleic Acid's Interaction with Other Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoleic acid (cis-9-eicosenoic acid, 20:1n-11) is a monounsaturated omega-11 fatty acid found in various natural sources, including fish oils and certain vegetable oils.[1] Preliminary research suggests that this compound may possess beneficial health properties, including potential anti-inflammatory and cardiovascular benefits.[2] Understanding the interaction of this compound with other fatty acids is crucial for elucidating its biological functions and potential therapeutic applications. This document provides detailed application notes and protocols for investigating these interactions.

It is important to note that while the principles of fatty acid interaction are well-established, direct experimental data on this compound's specific interactions with other fatty acids are limited. The quantitative data presented in the tables are hypothetical and based on the observed effects of structurally similar monounsaturated fatty acids, such as oleic acid, to illustrate the expected outcomes of the described experimental protocols.

Key Areas of Investigation

The interaction of this compound with other fatty acids can be investigated through several key experimental approaches:

  • Competitive Incorporation into Cellular Lipids: Assessing the ability of this compound to compete with other fatty acids, such as the omega-6 arachidonic acid (AA) and the omega-3 eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), for incorporation into cell membrane phospholipids.

  • Modulation of Fatty Acid Metabolism: Investigating the effect of this compound on the activity of key enzymes in fatty acid metabolism, particularly the delta-5 and delta-6 desaturases, which are crucial for the synthesis of long-chain polyunsaturated fatty acids (PUFAs).

  • Impact on Eicosanoid Synthesis: Determining the influence of this compound on the production of prostaglandins and leukotrienes, which are potent signaling molecules derived from AA and EPA.

Data Presentation: Expected Outcomes of this compound Interaction Studies

The following tables summarize hypothetical quantitative data that could be expected from the experimental protocols outlined in this document. These are intended to serve as a guide for data interpretation.

Table 1: Hypothetical Fatty Acid Composition of Cell Membrane Phospholipids after Supplementation

Fatty Acid Supplement (100 µM for 24h)This compound (% of total fatty acids)Arachidonic Acid (% of total fatty acids)EPA (% of total fatty acids)DHA (% of total fatty acids)
Control (BSA vehicle)1.5 ± 0.215.2 ± 1.11.8 ± 0.34.5 ± 0.5
This compound18.7 ± 2.112.8 ± 0.91.6 ± 0.24.3 ± 0.4
Arachidonic Acid1.4 ± 0.125.6 ± 2.51.7 ± 0.34.4 ± 0.5
This compound + Arachidonic Acid15.3 ± 1.820.1 ± 1.91.5 ± 0.24.2 ± 0.4
EPA1.6 ± 0.214.9 ± 1.08.9 ± 0.84.6 ± 0.5
This compound + EPA16.1 ± 1.913.1 ± 1.17.5 ± 0.74.4 ± 0.4

* Indicates a statistically significant difference (p < 0.05) compared to the control group.

Table 2: Hypothetical Desaturase Activity in Liver Microsomes from Rats Fed Different Diets

Dietary Group (8 weeks)Delta-6 Desaturase Activity (pmol/min/mg protein)Delta-5 Desaturase Activity (pmol/min/mg protein)
Control Diet150 ± 1285 ± 7
High this compound Diet125 ± 1070 ± 6
High Linoleic Acid Diet180 ± 15*95 ± 8

* Indicates a statistically significant difference (p < 0.05) compared to the control group.

Table 3: Hypothetical Eicosanoid Production by Macrophages Treated with Fatty Acids

Treatment (24h)Prostaglandin E2 (PGE2) (pg/mL)Leukotriene B4 (LTB4) (pg/mL)
Control (BSA vehicle)550 ± 45320 ± 28
This compound (50 µM)480 ± 39280 ± 25
Arachidonic Acid (10 µM)1250 ± 110850 ± 75
This compound + Arachidonic Acid980 ± 90650 ± 60

* Indicates a statistically significant difference (p < 0.05) compared to the control group.

Experimental Protocols

Protocol 1: In Vitro Analysis of Fatty Acid Incorporation into Cell Membranes

Objective: To determine the effect of this compound on the incorporation of other fatty acids into the phospholipids of cultured cells.

Materials:

  • Cell line (e.g., HepG2, RAW 264.7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound, arachidonic acid, EPA, DHA (high purity)

  • Bovine serum albumin (BSA), fatty acid-free

  • Internal standard (e.g., C17:0)

  • Solvents: chloroform, methanol, hexane

  • Reagents for transmethylation (e.g., boron trifluoride in methanol)

  • Gas chromatograph with flame ionization detector (GC-FID)

Procedure:

  • Cell Culture and Supplementation: a. Plate cells in 6-well plates and grow to 80% confluency. b. Prepare fatty acid-BSA complexes by dissolving fatty acids in ethanol and then conjugating to fatty acid-free BSA in serum-free medium. c. Replace the culture medium with serum-free medium containing the fatty acid-BSA complexes at desired concentrations (e.g., 10-100 µM). Include a BSA vehicle control. d. Incubate for 24-48 hours.

  • Lipid Extraction: a. Wash cells twice with ice-cold PBS. b. Scrape cells into a glass tube and add an internal standard. c. Extract total lipids using the Folch method (chloroform:methanol, 2:1 v/v).[3] d. Evaporate the solvent under a stream of nitrogen.

  • Phospholipid Separation (Optional): a. Separate the phospholipid fraction from total lipids using solid-phase extraction (SPE) or thin-layer chromatography (TLC).

  • Fatty Acid Methyl Ester (FAME) Preparation: a. Resuspend the lipid extract in a known volume of toluene. b. Add methanolic HCl or boron trifluoride-methanol and heat at 100°C for 1 hour to convert fatty acids to FAMEs. c. Add water and hexane to extract the FAMEs. d. Collect the upper hexane layer containing FAMEs.

  • Gas Chromatography Analysis: a. Inject the FAME sample into the GC-FID. b. Identify and quantify individual fatty acids by comparing retention times and peak areas with known standards. c. Express the amount of each fatty acid as a percentage of the total fatty acids.

Protocol 2: In Vivo Analysis of Dietary this compound on Tissue Fatty Acid Profiles

Objective: To assess the impact of dietary this compound on the fatty acid composition of various tissues in an animal model.

Materials:

  • Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Custom diets: control diet, high this compound diet.

  • Internal standard (e.g., C17:0)

  • Homogenizer

  • Solvents and reagents for lipid extraction and FAME preparation as in Protocol 1.

  • Gas chromatograph with flame ionization detector (GC-FID)

Procedure:

  • Animal Study: a. Acclimatize animals for one week on a standard chow diet. b. Randomly assign animals to dietary groups (n=8-10 per group). c. Feed the animals the respective diets for a specified period (e.g., 4-8 weeks).

  • Tissue Collection: a. At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart, plasma). b. Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

  • Lipid Extraction and FAME Preparation: a. Homogenize a known weight of tissue in the presence of an internal standard. b. Follow the lipid extraction and FAME preparation steps as outlined in Protocol 1.

  • Gas Chromatography Analysis: a. Analyze the FAME samples using GC-FID as described in Protocol 1. b. Express fatty acid composition as a percentage of total fatty acids or in absolute amounts (mg/g tissue).

Protocol 3: Assay of Delta-5 and Delta-6 Desaturase Activity

Objective: To measure the effect of this compound on the activity of delta-5 and delta-6 desaturase enzymes in liver microsomes.

Materials:

  • Liver microsomes (prepared from animals in Protocol 2 or from control animals)

  • Radio-labeled substrates: [1-14C]linoleic acid (for delta-6 desaturase), [1-14C]dihomo-γ-linolenic acid (for delta-5 desaturase)

  • Reaction buffer (e.g., phosphate buffer containing ATP, CoA, NADH, and magnesium chloride)

  • This compound

  • Scintillation counter and scintillation fluid

Procedure:

  • Microsomal Preparation: a. Prepare liver microsomes by differential centrifugation.

  • Desaturase Assay: a. Pre-incubate microsomal protein with or without this compound at various concentrations. b. Initiate the reaction by adding the radio-labeled substrate and reaction buffer. c. Incubate at 37°C for a specific time (e.g., 10-30 minutes). d. Stop the reaction by adding a solution of potassium hydroxide in methanol.

  • FAME Preparation and Analysis: a. Saponify the lipids and then acidify to recover the free fatty acids. b. Methylate the fatty acids to form FAMEs. c. Separate the substrate and product FAMEs using reverse-phase high-performance liquid chromatography (HPLC).

  • Quantification: a. Collect the fractions corresponding to the substrate and product. b. Measure the radioactivity in each fraction using a scintillation counter. c. Calculate the desaturase activity as the amount of product formed per unit of time and protein.

Protocol 4: Measurement of Eicosanoid Production

Objective: To determine the effect of this compound on the synthesis of prostaglandins and leukotrienes in cultured immune cells.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • This compound, arachidonic acid

  • Stimulating agent (e.g., lipopolysaccharide (LPS) or calcium ionophore A23187)

  • Enzyme-linked immunosorbent assay (ELISA) kits for PGE2 and LTB4

  • LC-MS/MS system for comprehensive eicosanoid profiling (optional)

Procedure:

  • Cell Culture and Treatment: a. Plate cells and grow to 80% confluency. b. Pre-incubate cells with this compound for a specified time (e.g., 24 hours). c. Add the stimulating agent (and arachidonic acid if required) and incubate for a shorter period (e.g., 30-60 minutes).

  • Sample Collection: a. Collect the cell culture supernatant. b. Centrifuge to remove cell debris.

  • Eicosanoid Quantification: a. Measure the concentrations of PGE2 and LTB4 in the supernatant using specific ELISA kits according to the manufacturer's instructions. b. For a more comprehensive analysis, use LC-MS/MS to identify and quantify a wider range of eicosanoids.

  • Data Analysis: a. Express eicosanoid levels as pg/mL or relative to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

Fatty_Acid_Metabolism cluster_omega6 Omega-6 Pathway cluster_omega3 Omega-3 Pathway Linoleic Acid (18:2n-6) Linoleic Acid (18:2n-6) Gamma-Linolenic Acid (18:3n-6) Gamma-Linolenic Acid (18:3n-6) Linoleic Acid (18:2n-6)->Gamma-Linolenic Acid (18:3n-6) Δ6-Desaturase Dihomo-gamma-Linolenic Acid (20:3n-6) Dihomo-gamma-Linolenic Acid (20:3n-6) Gamma-Linolenic Acid (18:3n-6)->Dihomo-gamma-Linolenic Acid (20:3n-6) Elongase Arachidonic Acid (20:4n-6) Arachidonic Acid (20:4n-6) Dihomo-gamma-Linolenic Acid (20:3n-6)->Arachidonic Acid (20:4n-6) Δ5-Desaturase Prostaglandins (Series 2)\nLeukotrienes (Series 4) Prostaglandins (Series 2) Leukotrienes (Series 4) Arachidonic Acid (20:4n-6)->Prostaglandins (Series 2)\nLeukotrienes (Series 4) COX / LOX Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid (20:4n-6)->Cell Membrane Phospholipids Incorporation Alpha-Linolenic Acid (18:3n-3) Alpha-Linolenic Acid (18:3n-3) Stearidonic Acid (18:4n-3) Stearidonic Acid (18:4n-3) Alpha-Linolenic Acid (18:3n-3)->Stearidonic Acid (18:4n-3) Δ6-Desaturase Eicosatetraenoic Acid (20:4n-3) Eicosatetraenoic Acid (20:4n-3) Stearidonic Acid (18:4n-3)->Eicosatetraenoic Acid (20:4n-3) Elongase Eicosapentaenoic Acid (EPA, 20:5n-3) Eicosapentaenoic Acid (EPA, 20:5n-3) Eicosatetraenoic Acid (20:4n-3)->Eicosapentaenoic Acid (EPA, 20:5n-3) Δ5-Desaturase Prostaglandins (Series 3)\nLeukotrienes (Series 5) Prostaglandins (Series 3) Leukotrienes (Series 5) Eicosapentaenoic Acid (EPA, 20:5n-3)->Prostaglandins (Series 3)\nLeukotrienes (Series 5) COX / LOX Eicosapentaenoic Acid (EPA, 20:5n-3)->Cell Membrane Phospholipids Incorporation This compound (20:1n-11) This compound (20:1n-11) Δ6-Desaturase Δ6-Desaturase This compound (20:1n-11)->Δ6-Desaturase Potential Competition Δ5-Desaturase Δ5-Desaturase This compound (20:1n-11)->Δ5-Desaturase Potential Competition This compound (20:1n-11)->Cell Membrane Phospholipids Incorporation

Caption: Potential interaction points of this compound with omega-3 and omega-6 fatty acid metabolism.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Fatty Acid Supplementation\n(this compound +/- Other FAs) Fatty Acid Supplementation (this compound +/- Other FAs) Cell Culture->Fatty Acid Supplementation\n(this compound +/- Other FAs) Lipid Extraction Lipid Extraction Fatty Acid Supplementation\n(this compound +/- Other FAs)->Lipid Extraction Eicosanoid Measurement\n(ELISA or LC-MS/MS) Eicosanoid Measurement (ELISA or LC-MS/MS) Fatty Acid Supplementation\n(this compound +/- Other FAs)->Eicosanoid Measurement\n(ELISA or LC-MS/MS) FAME Preparation FAME Preparation Lipid Extraction->FAME Preparation GC-FID Analysis\n(Fatty Acid Profile) GC-FID Analysis (Fatty Acid Profile) FAME Preparation->GC-FID Analysis\n(Fatty Acid Profile) Animal Model Animal Model Dietary Intervention\n(this compound enriched diet) Dietary Intervention (this compound enriched diet) Animal Model->Dietary Intervention\n(this compound enriched diet) Tissue Collection\n(Liver, Plasma, etc.) Tissue Collection (Liver, Plasma, etc.) Dietary Intervention\n(this compound enriched diet)->Tissue Collection\n(Liver, Plasma, etc.) Tissue Collection\n(Liver, Plasma, etc.)->Lipid Extraction Microsome Preparation Microsome Preparation Tissue Collection\n(Liver, Plasma, etc.)->Microsome Preparation Desaturase Activity Assay Desaturase Activity Assay Microsome Preparation->Desaturase Activity Assay

Caption: General experimental workflow for investigating this compound's interactions.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the interactions of this compound with other fatty acids. By employing these methodologies, scientists can elucidate the mechanisms by which this compound influences cellular lipid metabolism and signaling, thereby contributing to a better understanding of its physiological roles and potential for therapeutic development. Further research is warranted to generate specific quantitative data on this compound's interactions to validate and expand upon the hypothetical outcomes presented here.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Injection Parameters for Gadoleic Acid in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gadoleic acid in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often recommended for the HPLC analysis of this compound?

A1: While not strictly necessary for all detection methods, derivatization is highly recommended for HPLC analysis of this compound, especially when using UV-Vis detectors. Free fatty acids like this compound lack a strong chromophore, leading to poor sensitivity with UV detection at higher wavelengths. Derivatization with a UV-absorbing or fluorescent tag, such as p-bromophenacyl bromide, significantly enhances detection sensitivity. Furthermore, derivatization can improve peak shape by reducing the polarity of the carboxylic acid group, which can otherwise lead to peak tailing due to interactions with the stationary phase. For detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), derivatization is not required as they are mass-based detectors.[1]

Q2: What are the ideal injection solvents for this compound analysis?

A2: The ideal injection solvent is the mobile phase itself or a solvent that is weaker (less eluotropic) than the mobile phase.[2] For reversed-phase HPLC of this compound, where the mobile phase is typically a mixture of acetonitrile and water, dissolving the sample in a solvent with a higher aqueous content than the initial mobile phase composition is recommended. Injecting this compound in a solvent stronger than the mobile phase (e.g., 100% acetonitrile) can lead to peak distortion, including fronting and broadening, as the sample band will not focus properly at the head of the column.

Q3: How does injection volume affect the chromatography of this compound?

A3: Increasing the injection volume can lead to peak broadening and fronting, especially if the injection solvent is stronger than the mobile phase. This is due to column overload, where the stationary phase at the inlet becomes saturated. A general guideline is to keep the injection volume to a maximum of 1-2% of the total column volume to maintain good peak shape and resolution. For a standard 4.6 mm x 150 mm column, this would be in the range of 15-30 µL. However, the optimal injection volume should be determined empirically for each method.

Q4: I am observing peak tailing with my this compound standard. What are the possible causes and solutions?

A4: Peak tailing in the analysis of fatty acids is often due to secondary interactions between the carboxylic acid group of this compound and active sites (residual silanols) on the silica-based stationary phase. Here are some solutions:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of the carboxylic acid group, reducing its interaction with the stationary phase.

  • Column Choice: Use a well-end-capped column where the residual silanols have been deactivated.

  • Derivatization: As mentioned in Q1, derivatizing the carboxylic acid group eliminates its ability to interact with silanols.

  • Sample Overload: Injecting too much sample can also cause tailing. Try reducing the injection volume or sample concentration.

Q5: My this compound peak is broad. How can I improve its sharpness?

A5: Broad peaks can be caused by several factors:

  • Extra-column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector.

  • Injection Solvent: Ensure the injection solvent is not significantly stronger than the mobile phase.

  • Flow Rate: An excessively high or low flow rate can lead to band broadening. Optimize the flow rate for your column dimensions and particle size.

  • Column Efficiency: An old or contaminated column will have reduced efficiency. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Fronting or Tailing)
Symptom Possible Cause Recommended Solution
Peak Fronting 1. Injection Overload: Injecting too high a concentration or volume of this compound.1a. Reduce the injection volume. 1b. Dilute the sample.
2. Inappropriate Injection Solvent: Sample is dissolved in a solvent stronger than the mobile phase.2a. Dissolve the sample in the initial mobile phase. 2b. If a different solvent must be used, choose one that is weaker than the mobile phase.
Peak Tailing 1. Secondary Interactions: Interaction of the carboxylic acid group with the stationary phase.1a. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. 1b. Use an end-capped column. 1c. Derivatize the this compound.
2. Column Contamination: Buildup of contaminants on the column.2a. Flush the column with a strong solvent.
Issue 2: Inconsistent Retention Times
Symptom Possible Cause Recommended Solution
Shifting Retention Times 1. Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions.1a. Increase the equilibration time between injections.
2. Mobile Phase Composition Change: Evaporation of volatile components or improper mixing.2a. Prepare fresh mobile phase daily. 2b. Keep mobile phase reservoirs capped.
3. Temperature Fluctuations: Inconsistent column temperature.3a. Use a column oven to maintain a constant temperature.

Quantitative Data Summary

The following table summarizes the expected impact of varying key injection parameters on the chromatographic analysis of this compound. The values provided are illustrative and should be optimized for your specific method.

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Injection Volume (µL) 52050Increasing volume can increase peak height and area but may lead to peak broadening and fronting, reducing resolution.
Injection Solvent 100% Acetonitrile50:50 Acetonitrile:Water100% WaterA solvent stronger than the mobile phase (100% ACN) can cause poor peak shape. A weaker solvent (100% Water) can improve peak focusing.
Analyte Concentration (µg/mL) 10100500Higher concentrations increase signal but can lead to column overload and peak distortion.

Experimental Protocols

Protocol 1: HPLC Analysis of Underivatized this compound with ELSD/CAD Detection
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in isopropanol to a final concentration of 1 mg/mL.

    • Prepare a series of dilutions in isopropanol for calibration (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 70% B to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min) or CAD.

Protocol 2: HPLC Analysis of Derivatized this compound with UV Detection
  • Derivatization (p-Bromophenacyl Bromide):

    • To 100 µL of this compound solution (1 mg/mL in acetonitrile), add 50 µL of a 10 mg/mL solution of p-bromophenacyl bromide in acetonitrile and 20 µL of a 5 mg/mL solution of triethylamine in acetonitrile.

    • Seal the vial and heat at 80°C for 30 minutes.

    • Cool to room temperature and dilute with the initial mobile phase as needed.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water.

    • Gradient: 80% A to 95% A over 25 minutes.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

    • Detector: UV at 254 nm.

Visualizations

Gadoleic_Acid_p53_Pathway Gadoleic_Acid This compound dsDNA_Binding p53-dsDNA Binding Gadoleic_Acid->dsDNA_Binding Inhibits Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation Cellular_Stress->p53 p53->dsDNA_Binding Target_Genes Target Gene Transcription dsDNA_Binding->Target_Genes Apoptosis Apoptosis Target_Genes->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest

Caption: this compound's inhibitory effect on the p53 signaling pathway.

HPLC_Method_Development_Workflow Start Define Analytical Goal Sample_Prep Sample Preparation (Extraction, Derivatization) Start->Sample_Prep Scouting Initial Method Scouting (Column, Mobile Phase) Sample_Prep->Scouting Optimization Parameter Optimization (Gradient, Flow Rate, Temp.) Scouting->Optimization Injection_Opt Injection Parameter Optimization (Volume, Solvent) Optimization->Injection_Opt Validation Method Validation (Linearity, Precision, Accuracy) Injection_Opt->Validation Final_Method Finalized HPLC Method Validation->Final_Method

Caption: A stepwise workflow for developing an HPLC method for fatty acid analysis.

Troubleshooting_Logic Problem Poor Peak Shape Check_Injection Check Injection Parameters Problem->Check_Injection Check_Mobile_Phase Check Mobile Phase Problem->Check_Mobile_Phase Check_Column Check Column Condition Problem->Check_Column Solvent_Strong Solvent too Strong? Check_Injection->Solvent_Strong Volume_High Volume too High? Check_Injection->Volume_High pH_Incorrect pH Incorrect? Check_Mobile_Phase->pH_Incorrect Column_Bad Column Contaminated/Old? Check_Column->Column_Bad Adjust_Solvent Use Weaker Solvent Solvent_Strong->Adjust_Solvent Yes Reduce_Volume Reduce Injection Volume Volume_High->Reduce_Volume Yes Adjust_pH Add Acid Modifier pH_Incorrect->Adjust_pH Yes Clean_Replace Clean or Replace Column Column_Bad->Clean_Replace Yes

Caption: A logical troubleshooting workflow for addressing poor peak shape in HPLC.

References

Improving gadoleic acid extraction efficiency from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of gadoleic acid extraction from complex matrices such as fish oils and microbial biomass.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most prevalent methods for this compound extraction include conventional solvent extraction techniques like Soxhlet, and modern, more efficient methods such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE). Each method has its advantages and disadvantages in terms of efficiency, solvent consumption, and processing time.

Q2: Which solvent system is optimal for this compound extraction?

A2: The choice of solvent is critical and depends on the extraction method and the matrix. For Soxhlet extraction, non-polar solvents like n-hexane are commonly used. In Ultrasound-Assisted Extraction from wet biomass, a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol or isopropanol) can be more effective as the polar solvent helps to disrupt cell walls and improve lipid availability.[1] The polarity of the solvent system should be tailored to the specific lipids of interest; nonpolar solvents are better for neutral lipids, while polar lipids require more polar mixtures.[2]

Q3: How can I minimize the degradation of this compound during extraction?

A3: this compound, being an unsaturated fatty acid, is susceptible to oxidation and thermal degradation. To minimize degradation, it is recommended to perform extractions at lower temperatures, use antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent, and work quickly to minimize exposure to air and light.[2] For methods involving heat, such as Soxhlet, optimizing the extraction time is crucial to prevent prolonged exposure to high temperatures.

Q4: What is the most effective method for quantifying this compound in an extract?

A4: High-Performance Liquid Chromatography with an Ultraviolet detector (HPLC-UV) is a common method for quantifying underivatized fatty acids like this compound. However, since fatty acids lack a strong UV chromophore, detection can be challenging.[3] Derivatization to fatty acid methyl esters (FAMEs) followed by Gas Chromatography with a Flame Ionization Detector (GC-FID) is a more sensitive and widely used method for accurate quantification and fatty acid profiling.

Troubleshooting Guides

Issue 1: Low this compound Yield

Low recovery of this compound is a frequent challenge. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis For microbial biomass, ensure complete cell disruption. Consider using mechanical methods like bead beating or cryogenic grinding, or optimizing sonication parameters (power, duration, pulse).[2]
Suboptimal Solvent System The polarity of the solvent must be appropriate for this compound. Experiment with different solvent mixtures. For instance, a combination of hexane and ethanol can improve yields from microalgae compared to hexane alone.
Insufficient Solvent Volume Ensure an adequate solvent-to-sample ratio. A common recommendation for the Folch method is a 20:1 solvent-to-sample volume ratio (e.g., 20 mL solvent for 1 g of tissue).
Inadequate Extraction Time Optimize the extraction time for your chosen method. For UAE, shorter times are generally sufficient, while Soxhlet may require several hours. However, prolonged extraction at high temperatures can lead to degradation.
Poor Phase Separation In liquid-liquid extraction, incomplete separation of the aqueous and organic phases will result in lipid loss. Refer to the "Poor Phase Separation/Emulsion Formation" section for detailed solutions.
Issue 2: Co-extraction of Impurities

The presence of impurities such as pigments, free fatty acids, and phospholipids can complicate downstream processing and analysis.

Potential Cause Troubleshooting Steps
Non-selective Solvent Using a highly non-polar solvent like hexane will primarily extract neutral lipids, reducing the co-extraction of polar impurities. For broader lipid extraction, a purification step is necessary.
Complex Matrix Matrices like fish viscera contain a wide range of compounds. A post-extraction purification step, such as column chromatography with silica gel, can effectively separate this compound from other components.
Presence of Pigments (e.g., Chlorophyll) For microbial biomass, chlorophyll can be co-extracted. Subsequent purification steps or using a more selective extraction method like SFE can minimize this.
Issue 3: Poor Phase Separation/Emulsion Formation in Liquid-Liquid Extraction

Emulsions are a common problem, particularly with samples high in phospholipids or other surfactant-like molecules, leading to significant loss of the target analyte.

Potential Cause Troubleshooting Steps
High Concentration of Amphipathic Molecules The presence of molecules like lysophospholipids and free fatty acids can stabilize emulsions.
Vigorous Agitation Shaking the separation funnel too vigorously can promote emulsion formation. Gentle swirling or inverting the funnel is recommended to minimize this.
Insufficient Centrifugation Centrifugation is a highly effective method to break emulsions by forcing the denser aqueous phase and any suspended solids to pellet at the bottom.
Unfavorable Ionic Strength Increasing the ionic strength of the aqueous phase can help break the emulsion. This "salting out" technique involves adding a saturated sodium chloride (NaCl) solution (brine).
Inappropriate pH Adjusting the pH of the aqueous phase can alter the charge of emulsifying agents, aiding in phase separation.

Quantitative Data on Extraction Efficiency

The following tables summarize quantitative data on the efficiency of different extraction methods for fatty acids, providing a basis for comparison.

Table 1: Comparison of Extraction Methods for Fish Oil

Extraction Method Matrix Key Parameters Oil Yield (%) Reference
SoxhletFish WasteEthanol, 60°C, 4h49.0
Ultrasound-AssistedRainbow Trout Intestines60°C, 30 min, 1g NaCl, Water-to-sample 0:2-
Supercritical FluidCatfish Viscera57.5°C, 40 MPa, 2.0 mL/min, 2.5h67.0

Table 2: Influence of Solvent Type on Oil Yield (Soxhlet Extraction)

Solvent Matrix Oil Yield (%) Reference
n-HexaneMicroalgae~5
Hexane:Ethanol (3:1)Microalgae~15
Petroleum BenzeneSafflower Seeds39.53
AcetoneSafflower Seeds37.40

Table 3: Effect of Temperature on Fish Oil Extraction

Extraction Method Matrix Temperature (°C) Observation Reference
HeatingPangasius Catfish45, 60, 75, 90Fatty acid composition varied with temperature.
HeatingFish Waste50, 60, 70Oleic acid content increased from 50 to 60°C and then decreased.
Supercritical FluidFish By-products70, 90Temperature played a minor role in oxidative quality.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound from Microbial Biomass
  • Sample Preparation: Lyophilize (freeze-dry) the microbial biomass to remove water. Grind the dried biomass into a fine powder to increase the surface area for extraction.

  • Thimble Loading: Accurately weigh a known amount of the dried biomass powder and place it into a cellulose extraction thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus with a round-bottom flask containing the extraction solvent (e.g., n-hexane), the Soxhlet extractor with the thimble, and a condenser.

  • Extraction: Heat the solvent in the round-bottom flask to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the thimble containing the sample. The solvent will slowly fill the extractor, and once it reaches a certain level, it will siphon back into the round-bottom flask, carrying the extracted lipids. This cycle is repeated for several hours (typically 6-8 hours) to ensure complete extraction.

  • Solvent Evaporation: After the extraction is complete, the solvent in the round-bottom flask, which now contains the extracted lipids, is evaporated using a rotary evaporator to obtain the crude lipid extract.

  • Purification and Analysis: The crude extract can be further purified using column chromatography to isolate this compound. The final product is then analyzed by GC-FID or HPLC-UV for quantification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Fish Oil
  • Sample Preparation: Homogenize the fish tissue (e.g., liver, viscera) with a suitable solvent. For wet samples, a mixture of a non-polar and polar solvent (e.g., hexane:isopropanol) is often effective.

  • Ultrasonication: Place the sample-solvent mixture in a vessel and immerse the ultrasonic probe. Apply ultrasonic waves at a specific frequency and power for a predetermined time (e.g., 20-40 kHz, 10-30 minutes). The temperature should be controlled using a cooling bath to prevent degradation of this compound.

  • Separation: After sonication, separate the solid residue from the liquid extract by centrifugation or filtration.

  • Phase Separation (for liquid-liquid systems): If a biphasic solvent system is used, allow the layers to separate in a separatory funnel. Collect the organic layer containing the lipids.

  • Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator to obtain the crude lipid extract.

  • Purification and Analysis: Purify the crude extract as needed and analyze for this compound content.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound from Marine Sources
  • Sample Preparation: The marine sample (e.g., fish by-products) should be dried and ground to a uniform particle size.

  • Extractor Loading: Pack the ground sample into the extraction vessel of the SFE system.

  • Parameter Setting: Set the desired extraction parameters, including pressure, temperature, and CO₂ flow rate. A co-solvent such as ethanol can be added to the supercritical CO₂ to modify its polarity and enhance the extraction of certain lipids.

  • Extraction: Pump supercritical CO₂ through the extraction vessel. The this compound and other lipids will dissolve in the supercritical fluid.

  • Separation: The lipid-rich supercritical fluid then flows into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the lipids to precipitate.

  • Collection and Analysis: The extracted lipid fraction is collected from the separator. The solvent-free extract can then be analyzed for its this compound content.

Visualizations

Gadoleic_Acid_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing start Complex Matrix (Fish Oil / Microbial Biomass) prep Homogenization / Grinding Lyophilization (for solids) start->prep soxhlet Soxhlet Extraction prep->soxhlet Choose Method uae Ultrasound-Assisted Extraction (UAE) prep->uae Choose Method sfe Supercritical Fluid Extraction (SFE) prep->sfe Choose Method separation Solid-Liquid Separation (Filtration/Centrifugation) soxhlet->separation uae->separation evaporation Solvent Evaporation sfe->evaporation Depressurization separation->evaporation purification Purification (e.g., Column Chromatography) evaporation->purification analysis Quantification (GC-FID / HPLC-UV) purification->analysis end Pure this compound analysis->end

Caption: General workflow for this compound extraction from complex matrices.

Troubleshooting_Low_Yield start Low this compound Yield q1 Is cell lysis/sample homogenization complete? start->q1 s1 Optimize lysis/homogenization protocol (e.g., increase sonication time, use bead beater) q1->s1 No q2 Is the solvent system optimal? q1->q2 Yes s1->q2 s2 Test different solvent polarities (e.g., add ethanol to hexane) q2->s2 No q3 Is the solvent-to-sample ratio adequate? q2->q3 Yes s2->q3 s3 Increase solvent volume (e.g., 20:1 solvent:sample) q3->s3 No q4 Is phase separation complete? q3->q4 Yes s3->q4 s4 Troubleshoot emulsion formation (see emulsion guide) q4->s4 No end Improved Yield q4->end Yes s4->end

Caption: Troubleshooting logic for addressing low this compound yield.

Emulsion_Troubleshooting start Emulsion Formation during LLE q1 Was mixing gentle? start->q1 s1 Use gentle swirling/inversion instead of vigorous shaking q1->s1 No q2 Have you tried 'salting out'? q1->q2 Yes s1->q2 s2 Add saturated NaCl solution (brine) to the aqueous phase q2->s2 No q3 Is centrifugation an option? q2->q3 Yes s2->q3 s3 Centrifuge the mixture to force phase separation q3->s3 No q4 Have you considered pH adjustment? q3->q4 Yes s3->q4 s4 Adjust the pH of the aqueous phase q4->s4 No end Clear Phase Separation q4->end Yes s4->end

References

Addressing matrix effects in gadoleic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in gadoleic acid mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[1][3] In liquid chromatography-mass spectrometry (LC-MS), electrospray ionization (ESI) is particularly susceptible to these effects.[1]

Q2: Why is this compound analysis in biological samples prone to matrix effects?

A2: this compound is often analyzed in complex biological matrices like plasma, serum, or tissue extracts. These samples contain a high abundance of other lipids, such as phospholipids and triglycerides, which can co-elute with this compound and interfere with its ionization. The presence of salts, proteins, and other endogenous molecules further contributes to the complexity of the matrix and the potential for matrix effects.

Q3: How can I detect matrix effects in my this compound analysis?

A3: Several methods can be employed to detect and quantify matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer after the analytical column. A separate injection of a blank matrix extract is then performed. Any dip or rise in the baseline signal of the this compound standard at the elution time of interfering compounds indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike Method: This quantitative approach compares the response of a this compound standard in a pure solvent to the response of the same standard spiked into a blank matrix extract that has undergone the full sample preparation procedure. The percentage of matrix effect can be calculated from the difference in signal intensity.

  • Slope Ratio Analysis: This method involves comparing the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix-matched solvent. A significant difference between the slopes indicates the presence of matrix effects.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

This is a common symptom of ion suppression, where co-eluting matrix components interfere with the ionization of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Co-eluting Phospholipids Implement a sample preparation technique to remove phospholipids, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).Increased signal intensity and improved signal-to-noise ratio for this compound.
High Concentration of Matrix Components Dilute the sample extract. This can reduce the concentration of interfering compounds relative to the analyte.A more stable and potentially stronger signal, although sensitivity may be reduced if the dilution is too high.
Inadequate Chromatographic Separation Optimize the liquid chromatography (LC) method to better separate this compound from matrix interferences. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.This compound peak elutes in a region with less interference, leading to improved signal intensity.

Issue 2: Poor Reproducibility and Accuracy in Quantitative Results

Inconsistent matrix effects between different samples can lead to high variability in your results.

Potential Cause Troubleshooting Step Expected Outcome
Variable Matrix Composition Use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization.Improved precision and accuracy, with lower coefficient of variation (%CV) between replicate measurements.
Inconsistent Sample Preparation Ensure your sample preparation protocol is robust and consistently applied to all samples. Automating sample preparation can help minimize variability.Reduced variability in recovery and matrix effects across samples.
Calibration Mismatch Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). This helps to compensate for systematic matrix effects.More accurate quantification as the calibration curve reflects the matrix effects present in the samples.

Issue 3: Non-linear Calibration Curves

A non-linear calibration curve can indicate that the matrix effect is concentration-dependent.

Potential Cause Troubleshooting Step Expected Outcome
Saturation of Ionization Source Reduce the injection volume or dilute the samples and calibration standards.A more linear response over the desired concentration range.
Differential Matrix Effects at Different Concentrations Employ the standard addition method. This involves spiking known amounts of this compound into aliquots of the actual sample to create a calibration curve within each sample's unique matrix.Accurate quantification even in the presence of strong and variable matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

  • Prepare a standard solution of this compound (e.g., 1 µg/mL in methanol).

  • Set up a T-junction to introduce the this compound solution into the LC eluent flow post-column and pre-ion source.

  • Infuse the this compound solution at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.

  • Allow the mass spectrometer signal for this compound to stabilize, establishing a steady baseline.

  • Inject a blank matrix extract that has been through the complete sample preparation procedure.

  • Monitor the this compound signal throughout the chromatographic run. A suppression or enhancement of the signal indicates the retention time of interfering matrix components.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or phospholipid removal plate) with an appropriate solvent (e.g., methanol) as recommended by the manufacturer.

  • Equilibration: Equilibrate the cartridge with the initial mobile phase or a solvent compatible with your sample extract.

  • Loading: Load the pre-treated sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove loosely bound interferences without eluting this compound.

  • Elution: Elute this compound with a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Visual Guides

MatrixEffect_Troubleshooting_Workflow start Start: Inaccurate or Irreproducible this compound Data check_signal Observe Signal Suppression or Enhancement? start->check_signal qual_assessment Perform Post-Column Infusion Experiment check_signal->qual_assessment Yes quant_assessment Perform Post-Extraction Spike Experiment check_signal->quant_assessment Unsure me_present Matrix Effect Confirmed? qual_assessment->me_present quant_assessment->me_present optimize_sample_prep Optimize Sample Preparation (SPE, LLE, Dilution) me_present->optimize_sample_prep Yes no_me No Significant Matrix Effect me_present->no_me No optimize_chromatography Optimize LC Method (Gradient, Column) optimize_sample_prep->optimize_chromatography use_is Implement Stable Isotope- Labeled Internal Standard optimize_chromatography->use_is matrix_match Use Matrix-Matched Calibration use_is->matrix_match revalidate Re-validate Method matrix_match->revalidate end End: Reliable Gadoleic Acid Quantification revalidate->end no_me->end

Caption: Workflow for troubleshooting matrix effects in this compound analysis.

Mitigation_Strategy_Decision_Tree start Problem Observed problem_type What is the primary issue? start->problem_type low_signal Low Signal Intensity (Ion Suppression) problem_type->low_signal Low Signal poor_repro Poor Reproducibility (Variable Matrix Effects) problem_type->poor_repro Poor Reproducibility low_signal_q1 Is dilution feasible (analyte concentration high enough)? low_signal->low_signal_q1 dilute Strategy: Dilute Sample low_signal_q1->dilute Yes sample_cleanup Strategy: Enhance Sample Cleanup (SPE, LLE) low_signal_q1->sample_cleanup No poor_repro_q1 Is a stable isotope-labeled internal standard available? poor_repro->poor_repro_q1 use_is Strategy: Use SIL-IS poor_repro_q1->use_is Yes matrix_match Strategy: Use Matrix-Matched Calibration poor_repro_q1->matrix_match No

Caption: Decision tree for selecting a matrix effect mitigation strategy.

References

Stability of gadoleic acid during sample storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gadoleic acid. The information provided addresses common challenges encountered during sample storage and preparation to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is oxidation.[1][2] As a monounsaturated fatty acid, the double bond in the this compound molecule is susceptible to attack by reactive oxygen species. This process, known as lipid peroxidation, can be initiated by factors such as heat, light, and the presence of metal ions.[2][3] There are three main types of oxidation to consider: autoxidation, photo-oxidation, and enzyme-catalyzed oxidation.[4]

Q2: What are the ideal long-term storage conditions for this compound samples?

A2: For long-term stability, this compound samples, particularly in biological matrices, should be stored at ultra-low temperatures, such as -80°C. To minimize oxidation, it is also recommended to store samples under an inert atmosphere, such as argon or nitrogen, and in amber glass vials to protect from light. For fatty acid standards, storage at -20°C in an appropriate solvent may be sufficient for shorter periods.

Q3: How do freeze-thaw cycles affect the stability of this compound?

A3: Repeated freeze-thaw cycles can negatively impact the stability of this compound. These cycles can cause cellular damage in biological samples, leading to the release of lipolytic enzymes and pro-oxidants, which can accelerate the degradation of unsaturated fatty acids. Studies on various sample types have shown a decrease in monounsaturated and polyunsaturated fatty acids with an increasing number of freeze-thaw cycles. It is advisable to aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.

Q4: Can the pH of my sample preparation affect this compound stability?

A4: While specific studies on the effect of pH on this compound are limited, the stability of other lipids and related compounds can be pH-dependent. For instance, some phenolic compounds are unstable at high pH. In the context of fatty acid extraction, pH is a critical parameter. Acidification of the sample is often a key step to ensure that fatty acids are in their protonated form, which allows for efficient extraction into an organic solvent. Extreme pH values, especially in the presence of heat, could potentially promote hydrolysis or other degradative reactions.

Q5: What are the best practices for preventing this compound degradation during sample preparation?

A5: To minimize degradation during sample preparation, it is crucial to work quickly and at low temperatures. Use of antioxidants, such as butylated hydroxytoluene (BHT), can be added to solvents during extraction to prevent oxidation. It is also important to use high-purity solvents and to protect the sample from light. When performing lipid extraction, ensure that the chosen method is suitable for the sample matrix to achieve good recovery without causing degradation.

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Extraction
Possible Cause Troubleshooting Step
Incomplete cell lysis (for biological samples) Ensure the homogenization or sonication method is sufficient to disrupt the cell membranes and release the lipids.
Incorrect solvent polarity Use a solvent system appropriate for the lipid class. A common method is the Folch or Bligh-Dyer extraction using a chloroform:methanol mixture.
Suboptimal pH during extraction For total fatty acid analysis, ensure the sample is acidified to protonate the fatty acids, making them more soluble in the organic phase.
Oxidative degradation during extraction Add an antioxidant like BHT to the extraction solvent. Perform the extraction on ice and minimize exposure to air and light.
Issue 2: High Variability in this compound Quantification Between Replicates
Possible Cause Troubleshooting Step
Inconsistent sample handling Ensure all samples are treated identically, with consistent timing for each step of the preparation and analysis.
Sample degradation due to freeze-thaw cycles Prepare single-use aliquots to avoid repeated freezing and thawing of the bulk sample.
Instrumental variability Check the performance of your analytical instrument (e.g., GC-MS, HPLC) by running a system suitability standard before and during the sample sequence.
Non-homogenous sample Ensure the sample is thoroughly mixed before taking an aliquot for analysis, especially for viscous samples or those with particulates.

Quantitative Data Summary

Specific quantitative stability data for this compound is limited in the scientific literature. The following tables provide data for oleic acid (C18:1), a structurally similar and more extensively studied monounsaturated fatty acid. This data can be used as a proxy to estimate the stability of this compound.

Table 1: Effect of Temperature on Oleic Acid Stability (as a proxy for this compound)

Temperature (°C)DurationMatrixObservationReference
240 - 300Not specifiedEthanolSignificant degradation (around 47% loss) due to autoxidation.
180 - 230Up to 360 minVegetable OilRelative oleic acid content may increase due to faster degradation of polyunsaturated fatty acids.
-808 - 10 yearsHuman SerumHigh stability with reliability coefficients ≥0.90 for MUFAs.
-20Not specifiedGeneralNot always sufficient to prevent degradation over long periods.

Table 2: Impact of Freeze-Thaw Cycles on Monounsaturated Fatty Acids (MUFA)

Sample TypeNumber of CyclesObservation on MUFA ContentReference
Raw Meat7Significant decrease in total MUFAs.
Rabbit MeatNot specifiedObvious decrease in total MUFAs.
Grass Carp Surimi6Increase in free fatty acids due to lipolysis, indicating breakdown of lipids.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound in Biological Samples
  • Aliquoting: Immediately after collection, aliquot the sample into single-use cryovials to minimize the number of freeze-thaw cycles.

  • Inert Atmosphere: If possible, flush the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen.

  • Sealing: Securely cap the vials to ensure an airtight seal.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol slurry.

  • Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

  • Sample Retrieval: When a sample is needed, retrieve one aliquot and thaw it quickly. Do not refreeze any remaining sample.

Protocol 2: Extraction of Total Fatty Acids from Biological Samples for GC-MS Analysis

This protocol is a general guideline; specific steps may need to be optimized for your particular sample matrix.

  • Sample Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a suitable buffer on ice.

  • Lipid Extraction:

    • Add a 2:1 mixture of chloroform:methanol (with 0.01% BHT) to the homogenate.

    • Vortex thoroughly and allow the mixture to stand to facilitate phase separation.

    • Centrifuge to pellet any solid material.

    • Collect the lower organic phase containing the lipids.

  • Saponification (Hydrolysis of Esterified Fatty Acids):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add methanolic KOH and heat at 80°C for 1 hour to hydrolyze the lipids into free fatty acids.

  • Acidification and Extraction of Free Fatty Acids:

    • Cool the sample and acidify with HCl to a pH below 5.

    • Extract the free fatty acids with a non-polar solvent like hexane or iso-octane. Repeat the extraction twice.

    • Pool the organic phases.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent under nitrogen.

    • Add a methylating agent (e.g., 6% H2SO4 in methanol) and heat to convert the fatty acids to their more volatile methyl esters.

  • Final Extraction and Sample Preparation for GC-MS:

    • Extract the FAMEs into hexane or petroleum ether.

    • Dry the extract, reconstitute in a suitable solvent (e.g., iso-octane), and transfer to a GC vial for analysis.

Visualizations

Gadoleic_Acid_Degradation_Pathway This compound (C20:1) This compound (C20:1) Lipid Peroxyl Radical Lipid Peroxyl Radical This compound (C20:1)->Lipid Peroxyl Radical Oxidation Lipid Hydroperoxide Lipid Hydroperoxide Lipid Peroxyl Radical->Lipid Hydroperoxide Hydrogen Abstraction Secondary Oxidation Products (Aldehydes, Ketones) Secondary Oxidation Products (Aldehydes, Ketones) Lipid Hydroperoxide->Secondary Oxidation Products (Aldehydes, Ketones) Degradation Initiators Initiators Initiators->this compound (C20:1) Heat, Light, Metals Oxygen (O2) Oxygen (O2) Oxygen (O2)->Lipid Peroxyl Radical Antioxidants Antioxidants Antioxidants->Lipid Peroxyl Radical Inhibition

Caption: Oxidative degradation pathway of this compound.

Sample_Handling_Workflow Collect_Sample Collect_Sample Aliquot Aliquot Collect_Sample->Aliquot Inert_Gas Inert_Gas Aliquot->Inert_Gas Optional but Recommended Store_at_minus_80C Store at -80°C Inert_Gas->Store_at_minus_80C Thaw_Aliquot Thaw Single Aliquot Store_at_minus_80C->Thaw_Aliquot Extract_Lipids Extract Lipids (with antioxidant) Thaw_Aliquot->Extract_Lipids Derivatize Derivatize Extract_Lipids->Derivatize GCMS_Analysis GC-MS Analysis Derivatize->GCMS_Analysis

Caption: Recommended workflow for handling this compound samples.

Troubleshooting_Tree decision decision issue issue solution solution start Start Troubleshooting issue1 Low or inconsistent This compound results? start->issue1 Low this compound Signal start->issue1 decision1 Was the extraction protocol optimized? issue1->decision1 Check Extraction issue1->decision1 decision2 Were samples stored properly? issue1->decision2 Check Storage decision3 Is the analytical instrument performing well? issue1->decision3 Check Instrument solution1a Optimize solvent, pH, and homogenization. Add antioxidant. decision1->solution1a Yes decision1->solution1a No solution1b solution1b decision1->solution1b No decision1->decision2 Yes end Problem likely resolved solution1a->end solution2a Store at -80°C, aliquot samples, use inert gas. decision2->solution2a Yes decision2->solution2a No solution2b solution2b decision2->solution2b No decision2->decision3 Yes solution2a->end solution3a Run system suitability standards. Check for leaks and contamination. decision3->solution3a Yes decision3->solution3a No solution3b solution3b decision3->solution3b No decision3->end Yes solution3a->end

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Enhancing the Resolution of Gadoleic Acid Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of gadoleic acid isomers.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments to separate this compound isomers.

Question: Why am I seeing poor resolution between cis and trans this compound isomers in my gas chromatography (GC) analysis?

Answer:

Poor resolution between geometric isomers of this compound in GC is a common issue. Several factors could be contributing to this problem. Here’s a step-by-step troubleshooting approach:

  • Column Selection is Critical: The choice of your GC capillary column is paramount for separating cis and trans isomers. Highly polar cyanopropyl-based columns are often the most effective for this purpose.[1][2] If you are using a less polar column, consider switching to one with a higher cyano content. Long columns (e.g., 100 m) can also significantly improve resolution.[3][4]

  • Optimize Oven Temperature Program: A slow, optimized temperature ramp rate is crucial. A rapid increase in temperature can cause co-elution of isomers.[5] Experiment with different temperature programs, including isothermal runs at a lower temperature, to find the optimal conditions for your specific isomers.

  • Carrier Gas Flow Rate: The linear velocity of your carrier gas (e.g., helium or hydrogen) affects efficiency. Ensure your flow rate is set to the optimal velocity for your column dimensions to achieve the best resolution.

  • Derivatization Check: Ensure your this compound is completely converted to its fatty acid methyl ester (FAME) derivative. Incomplete derivatization can lead to peak tailing and poor resolution.

  • Injection Technique: A poor injection can lead to broad peaks. Ensure your injection is fast and that the liner is clean and appropriate for your injection volume and technique (split/splitless).

Question: My silver-ion HPLC (Ag-HPLC) separation of this compound methyl esters (FAMEs) is not providing baseline separation. What can I do?

Answer:

Silver-ion chromatography is a powerful technique for separating unsaturated fatty acid isomers based on the interaction of the silver ions with the double bonds. Here’s how you can improve your separation:

  • Increase Column Power: For complex mixtures, a single Ag-HPLC column may not be sufficient. Connecting multiple Ag-HPLC columns in series can progressively improve the resolution of isomers. Starting with two or three columns in series is a good approach.

  • Mobile Phase Optimization: The composition of the mobile phase is critical. For Ag-HPLC, a non-polar mobile phase with a small amount of a polar modifier is typically used. For instance, a mobile phase of dichloromethane-dichloroethane (1:1) with varying proportions of acetonitrile can be effective. Carefully adjust the percentage of the polar modifier to fine-tune the retention and resolution of your this compound isomers.

  • Temperature Control: Column temperature can influence the separation. Experiment with running your column at different, stable temperatures to see if it improves resolution.

  • Sample Preparation: Ensure your sample is free of contaminants that could interfere with the silver-ion interactions. Proper extraction and clean-up of the FAMEs are essential.

Question: I am observing peak tailing for my this compound peaks in both GC and HPLC. What are the likely causes and solutions?

Answer:

Peak tailing can be caused by a variety of factors in both GC and HPLC systems. Here are some common causes and their solutions:

  • Active Sites in the System: Active sites in the injector, column, or detector can interact with the analytes, causing tailing.

    • GC Solution: Ensure the inlet liner is clean and deactivated. Using a liner with glass wool can sometimes help, but the wool itself should also be deactivated. Column degradation can also create active sites; conditioning the column or replacing it may be necessary.

    • HPLC Solution: In reversed-phase HPLC, secondary interactions with residual silanols on the silica-based stationary phase can cause tailing. Using an end-capped column or adding a small amount of a competitive base (like triethylamine) to the mobile phase can help.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and inject a smaller volume.

  • Inappropriate Mobile Phase pH (HPLC): If the mobile phase pH is close to the pKa of your analyte (if it's not derivatized), it can exist in both ionized and non-ionized forms, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For FAMEs, this is less of a concern.

  • Dead Volume: Excessive dead volume in the connections between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Ensure all fittings are properly made and that the column is installed correctly in the injector and detector ports.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique to separate positional isomers of this compound?

A1: The separation of positional isomers (e.g., differing in the position of the double bond) of this compound can be challenging.

  • Gas Chromatography (GC): GC with a highly polar capillary column (e.g., cyanopropyl siloxane) is a very effective method for separating positional isomers of FAMEs. The elution order is often dependent on the position of the double bond.

  • Silver-Ion Chromatography (Ag-TLC or Ag-HPLC): This technique is also excellent for separating positional isomers. The retention is influenced by the steric hindrance around the double bond, allowing for the separation of isomers that may co-elute in other systems.

Q2: Can I use reversed-phase HPLC (RP-HPLC) to separate this compound isomers?

A2: Yes, RP-HPLC can be used to separate this compound isomers, particularly cis and trans isomers. The more linear trans isomers tend to have a longer retention time on C18 columns compared to the kinked cis isomers. However, achieving baseline separation of multiple positional and geometric isomers in a complex mixture by RP-HPLC alone can be difficult. Often, RP-HPLC is used as a complementary technique or for fraction collection prior to analysis by another method like GC.

Q3: Is derivatization necessary for the analysis of this compound isomers?

A3: For GC analysis, derivatization of this compound to its fatty acid methyl ester (FAME) is essential to increase its volatility and improve chromatographic performance. For HPLC analysis, derivatization is not always necessary, especially for UV detection if the wavelength is set low enough. However, derivatization with a fluorescent tag can significantly improve sensitivity and selectivity.

Q4: How can I confirm the identity of the separated this compound isomers?

A4: Mass spectrometry (MS) is the most powerful tool for identifying your separated isomers.

  • GC-MS: Coupling your GC to a mass spectrometer allows you to obtain mass spectra for each eluting peak. While the electron ionization (EI) mass spectra of FAME isomers are often very similar, chemical ionization (CI) or derivatization to form picolinyl esters or dimethyloxazoline (DMOX) derivatives can help in determining the double bond position.

  • LC-MS: High-resolution mass spectrometry coupled with liquid chromatography can provide accurate mass measurements, aiding in the identification of the lipid species.

Experimental Protocols

Protocol 1: High-Resolution Gas Chromatography (GC) of this compound FAMEs

This protocol outlines a general method for the separation of this compound isomers using a highly polar capillary GC column.

1. Sample Preparation (Transesterification):

  • To approximately 10 mg of the lipid sample, add 2 mL of a 2% solution of sulfuric acid in methanol.

  • Add 1 mL of toluene.

  • Vortex the mixture and heat at 50°C for 12 hours in a sealed tube.

  • After cooling, add 2 mL of 5% sodium chloride solution.

  • Extract the FAMEs twice with 2 mL of hexane.

  • Combine the hexane layers and dry under a stream of nitrogen.

  • Re-dissolve the FAMEs in an appropriate volume of hexane for GC injection.

2. GC-FID/MS Conditions:

  • Column: Highly polar biscyanopropyl cyanopropylsiloxane capillary column (e.g., 100 m x 0.25 mm ID, 0.2 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector at 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 15°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 15 minutes.

  • Detector (FID): 260°C.

  • Detector (MS): Transfer line at 250°C, ion source at 230°C, electron energy at 70 eV.

Protocol 2: Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC) for this compound FAMEs

This protocol describes a method for separating this compound FAME isomers using Ag-HPLC.

1. Sample Preparation:

  • Prepare FAMEs as described in Protocol 1.

  • Dissolve the FAME sample in the mobile phase.

2. Ag-HPLC Conditions:

  • Column: Commercially available silver-ion HPLC column (e.g., 250 mm x 4.6 mm ID). For enhanced resolution, connect two or three columns in series.

  • Mobile Phase: A gradient of acetonitrile in hexane or a mixture of dichloromethane and dichloroethane with acetonitrile as a modifier.

    • Example Gradient: 0.1% acetonitrile in hexane, increasing to 1% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.

  • Detection: UV at 205 nm or an Evaporative Light Scattering Detector (ELSD).

Data Presentation

Table 1: Comparison of GC Columns for FAME Isomer Separation

Column TypePolarityTypical DimensionsApplication for this compound Isomers
5% Phenyl PolysiloxaneLow30 m x 0.25 mmGeneral FAME analysis, poor for cis/trans isomers.
50% CyanopropylphenylMedium60 m x 0.25 mmImproved separation of positional isomers.
Biscyanopropyl PolysiloxaneHigh100 m x 0.25 mmRecommended for baseline separation of cis/trans and positional this compound isomers.

Table 2: Troubleshooting Common GC Issues in this compound Analysis

SymptomPotential CauseRecommended Solution
Poor Isomer Resolution Inappropriate columnUse a highly polar cyanopropyl column.
Oven temperature ramp too fastOptimize to a slower ramp rate.
Peak Tailing Active sites in the inlet linerClean or replace with a deactivated liner.
Column degradationCondition or replace the column.
Inconsistent Retention Times Gas leaks in the systemCheck for leaks at all fittings.
Insufficient column equilibrationIncrease the equilibration time in the method.

Visualizations

GC_Troubleshooting_Workflow start Poor Resolution of This compound Isomers check_column Is the GC column highly polar (e.g., cyanopropyl)? start->check_column change_column Switch to a highly polar cyanopropyl column check_column->change_column No optimize_temp Optimize oven temperature program (slower ramp rate) check_column->optimize_temp Yes change_column->optimize_temp check_flow Verify optimal carrier gas flow rate optimize_temp->check_flow check_injection Inspect and clean injector liner check_flow->check_injection good_resolution Improved Resolution check_injection->good_resolution

Caption: Troubleshooting workflow for poor GC resolution.

Ag_HPLC_Enhancement start Initial Ag-HPLC Separation (Inadequate Resolution) step1 Connect multiple Ag-HPLC columns in series start->step1 step2 Fine-tune mobile phase (adjust polar modifier %) step1->step2 step3 Control and optimize column temperature step2->step3 end Baseline Resolution of This compound Isomers step3->end

Caption: Steps to enhance Ag-HPLC isomer separation.

References

Technical Support Center: Gadoleic Acid Derivatization for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of gadoleic acid for Gas Chromatography (GC) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound into its corresponding Fatty Acid Methyl Ester (FAME), a necessary step for successful GC analysis.

Q1: Why is my this compound derivatization incomplete, resulting in low FAME yield?

A1: Incomplete derivatization is a common issue that can be attributed to several factors. The primary reasons include the presence of moisture, insufficient reagent concentration, or suboptimal reaction time and temperature.[1] To troubleshoot this, consider the following:

  • Moisture Control: Water can significantly hinder the esterification reaction.[1] Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. If your sample is in an aqueous solvent, it must be evaporated to dryness before derivatization.[2]

  • Reagent Quality and Concentration: Use high-quality derivatization reagents with low moisture content. For acid-catalyzed methylation (e.g., using BF3-methanol or HCl-methanol), ensure the reagent concentration is adequate. A large excess of the methylating agent is often recommended.

  • Reaction Conditions: Both time and temperature are critical for the reaction to go to completion. The optimal conditions can vary depending on the specific method used. It may be necessary to optimize these parameters by analyzing aliquots at different time points to determine when the peak area of the FAME derivative no longer increases.

Q2: I am observing extraneous or unexpected peaks in my chromatogram. What could be the cause?

A2: The presence of artifact peaks can compromise the accuracy of your analysis. These can arise from the derivatization reagent itself or from side reactions with the fatty acid.

  • Reagent Blank: Always prepare and run a reagent blank (containing all reagents and solvents but no sample) to identify any impurities originating from the reagents.

  • Artifact Formation with BF3-Methanol: When using Boron trifluoride-methanol (BF3-methanol), methoxy artifacts can be produced from unsaturated fatty acids like this compound, especially at high concentrations of the reagent. It is also known that BF3 can cause the loss of highly unsaturated esters under prolonged heating at high temperatures. Consider using an alternative derivatization agent if this is a persistent issue.

  • Side Reactions: In silylation methods (e.g., using BSTFA), the reagent can react with other functional groups present in the sample, leading to multiple derivatives and extra peaks.

Q3: My this compound methyl ester peak is broad and tailing. How can I improve the peak shape?

A3: Poor peak shape is often an indication of issues within the GC system or incomplete derivatization.

  • Incomplete Derivatization: Underivatized this compound is highly polar and can interact with the GC column, leading to peak tailing. Re-evaluate your derivatization procedure to ensure the reaction has gone to completion (see Q1).

  • GC System Activity: Active sites in the GC inlet or on the column can cause adsorption of polar analytes. Ensure proper deactivation of the GC system, including the use of a deactivated liner and a high-quality capillary column.

  • Column Choice: The choice of GC column is crucial. A polar stationary phase is generally recommended for the analysis of FAMEs.

Q4: I am concerned about the potential for isomerization of this compound during derivatization. How can I minimize this?

A4: Isomerization of the double bond in unsaturated fatty acids can occur, particularly under harsh reaction conditions.

  • Avoid Harsh Acidic Conditions: Acid-catalyzed methylation, especially with prolonged heating, can promote the formation of trans isomers from cis unsaturated fatty acids.

  • Milder Derivatization Methods: Consider using a base-catalyzed method for transesterification, as it proceeds under milder temperature conditions and is less likely to cause isomerization. However, be aware that base catalysts do not methylate free fatty acids. A two-step approach, with an initial base-catalyzed reaction followed by a brief, mild acid-catalyzed step, can be a good compromise.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Derivatization is essential for several reasons. This compound in its free form is a highly polar compound with low volatility, making it difficult to analyze by GC. Converting it to its fatty acid methyl ester (FAME) increases its volatility and reduces its polarity. This neutralization of the polar carboxyl group allows for better separation based on boiling point and the degree and configuration of unsaturation, and it prevents peak tailing caused by interactions with the GC column.

Q2: What are the most common methods for derivatizing this compound?

A2: The most common methods involve esterification to form FAMEs. These include:

  • Acid-catalyzed methylation: This is a widely used method employing reagents like BF3 in methanol or anhydrous HCl in methanol.

  • Base-catalyzed transesterification: This method uses a base like potassium hydroxide (KOH) or sodium methoxide in methanol and is generally faster and occurs under milder conditions than acid-catalyzed reactions.

  • Silylation: This technique uses reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the carboxyl group with a trimethylsilyl (TMS) group.

Q3: How do I choose the right derivatization method?

A3: The choice of method depends on the nature of your sample.

  • For samples containing free fatty acids, acid-catalyzed methylation is effective as it converts both free fatty acids and esterified fatty acids to FAMEs.

  • For samples containing triglycerides where isomerization is a concern, a base-catalyzed method is often preferred due to the milder reaction conditions.

  • Silylation is a versatile method that can derivatize multiple functional groups, which can be an advantage for analyzing different types of compounds in a single run, but may also lead to unwanted side reactions in complex samples.

Q4: Can I analyze this compound by GC without derivatization?

A4: While there are specialized GC columns and techniques designed for the analysis of free fatty acids, it is generally challenging. Without derivatization, you are likely to encounter issues with poor peak shape, low sensitivity, and potential for adsorption in the GC system. For robust and reproducible quantitative analysis, derivatization is highly recommended.

Experimental Protocols

Protocol 1: Acid-Catalyzed Methylation using BF3-Methanol

This protocol is a general guideline and may require optimization for specific samples.

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube. If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.

  • Reaction: Add 1-2 mL of 10-14% BF3 in methanol to the dried sample.

  • Heating: Cap the tube tightly and heat at 60-100°C for 5-20 minutes. The optimal time and temperature should be determined empirically.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane. Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis. To ensure complete dryness, the hexane layer can be passed through a small amount of anhydrous sodium sulfate.

Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH

This method is suitable for triglycerides and other esterified lipids.

  • Sample Preparation: Dissolve up to 10 mg of the lipid sample in 2 mL of hexane in a glass tube.

  • Reaction: Add 0.2 mL of 2 M methanolic KOH.

  • Incubation: Vortex the tube for 2 minutes at room temperature.

  • Phase Separation: Centrifuge briefly to settle any precipitate.

  • Collection: An aliquot of the upper hexane layer is ready for GC analysis.

Data Presentation

Table 1: Comparison of Common Derivatization Methods for Unsaturated Fatty Acids

Derivatization MethodReagent(s)Typical TemperatureTypical TimeAdvantagesDisadvantages
Acid-Catalyzed Methylation BF3-Methanol or HCl-Methanol60-100°C5-30 minEffective for free fatty acids and transesterification.Potential for artifact formation and isomerization with unsaturated fatty acids. BF3 reagent has a limited shelf life.
Base-Catalyzed Transesterification KOH or NaOH in MethanolRoom Temp - 70°C2-60 minFast, mild conditions, minimizes isomerization.Does not derivatize free fatty acids.
Silylation BSTFA, MSTFA (+TMCS)60-75°C30-60 minDerivatizes multiple functional groups.Moisture sensitive, derivatives can be less stable, potential for multiple derivatives in complex samples.

Visualizations

Derivatization_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Start Lipid Sample (containing this compound) Dry Evaporate to Dryness (if aqueous) Start->Dry Deriv Add Derivatization Reagent (e.g., BF3-Methanol) Dry->Deriv Heat Heat at Optimal Temperature and Time Deriv->Heat Extract Add Water and Hexane Heat->Extract Vortex Vortex and Centrifuge Extract->Vortex Collect Collect Hexane Layer Vortex->Collect GC Inject into GC Collect->GC

Caption: Workflow for the derivatization of this compound to FAME for GC analysis.

Troubleshooting_Tree cluster_incomplete Low FAME Peak cluster_artifacts Extra Peaks cluster_peakshape Poor Peak Shape Start GC Analysis Issue Incomplete Incomplete Derivatization? Start->Incomplete Artifacts Extraneous Peaks? Start->Artifacts PeakShape Peak Tailing? Start->PeakShape Moisture Check for Moisture (Dry Glassware/Solvents) Incomplete->Moisture Yes Reagent Check Reagent Quality and Concentration Incomplete->Reagent Yes Conditions Optimize Reaction Time and Temperature Incomplete->Conditions Yes Blank Run Reagent Blank Artifacts->Blank Yes SideReaction Consider Side Reactions (e.g., methoxy artifacts) Artifacts->SideReaction Yes ChangeMethod Change Derivatization Method SideReaction->ChangeMethod CheckDeriv Confirm Complete Derivatization PeakShape->CheckDeriv Yes CheckGC Check GC System Activity (Liner, Column) PeakShape->CheckGC Yes

Caption: Troubleshooting decision tree for this compound derivatization issues.

References

Minimizing oxidation of gadoleic acid during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of gadoleic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the oxidation of this compound during experimental procedures.

Troubleshooting Guide: Common Issues in this compound Analysis

This guide addresses specific problems you may encounter during the analysis of this compound, offering potential causes and solutions to ensure the integrity of your results.

Problem Potential Cause(s) Recommended Solution(s)
High levels of oxidation in control samples. Inadequate storage of this compound stock solution.[1]Store this compound stock solutions at -20°C or lower, protected from light (amber vials or foil-wrapped), and preferably under an inert atmosphere like nitrogen or argon.[1][2]
Contamination of solvents or reagents with metal ions or peroxides.[1]Use high-purity solvents and deionized water. Test older solvents for the presence of peroxides before use.[1]
Exposure to light during sample preparation and incubation.Work in a dimly lit area or use amber-colored glassware. Wrap sample containers in aluminum foil to protect them from light.
Inconsistent or non-reproducible results between replicates. Variability in sample preparation.Ensure precise and consistent pipetting of all reagents. Perform all extraction and handling steps on ice or at low temperatures to minimize enzymatic and chemical degradation.
Presence of oxygen in the experimental setup.Degas solvents by sparging with an inert gas like nitrogen or argon before use. Conduct experiments under a gentle stream of inert gas if possible.
Low recovery of this compound. Degradation during sample extraction.Perform extractions quickly and at low temperatures. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), directly to the extraction solvent.
Inefficient derivatization for GC analysis.Ensure derivatization reagents are of high quality and not expired. Optimize reaction time and temperature; for unsaturated fatty acids, a lower temperature (e.g., 40-60°C) can prevent degradation and isomerization.
Discrepancy between different oxidation assays (e.g., Peroxide Value vs. TBARS). Assays measure different stages of lipid oxidation.Understand that the Peroxide Value (PV) assay measures primary oxidation products (hydroperoxides), which appear early in the oxidation process. The Thiobarbituric Acid Reactive Substances (TBARS) assay measures secondary oxidation products like malondialdehyde (MDA), which increase later as hydroperoxides break down. Correlate results with an understanding of the oxidation timeline.

Frequently Asked Questions (FAQs)

Sample Handling and Storage

Q1: What are the optimal storage conditions for this compound and samples containing it?

A1: To minimize oxidation, this compound and lipid extracts should be stored at -20°C or lower in an airtight container. The container should be protected from light by using amber glass or wrapping it in aluminum foil. For long-term storage, it is highly recommended to displace oxygen in the headspace with an inert gas such as nitrogen or argon.

Q2: How can I prevent oxidation during sample preparation?

A2: During sample preparation, it is crucial to work quickly and in a cold environment, for instance, by keeping samples on ice. Use deoxygenated solvents, which can be prepared by sparging with nitrogen or argon. The addition of antioxidants to the solvents is also a common and effective practice. If possible, perform sample preparation under dim light.

Use of Antioxidants

Q3: Which antioxidants are recommended for preserving this compound samples, and at what concentration?

A3: Several antioxidants can be used to prevent the oxidation of unsaturated fatty acids. The choice and concentration can depend on the sample matrix and subsequent analysis.

Antioxidant Mechanism of Action Typical Concentration Notes
Butylated Hydroxytoluene (BHT) Free radical scavenger0.01 - 0.1% (w/v)A common and effective synthetic antioxidant for lipids.
Butylated Hydroxyanisole (BHA) Free radical scavenger0.01 - 0.1% (w/v)Another widely used synthetic antioxidant, often used in combination with BHT.
Tocopherols (Vitamin E) Free radical scavengerVaries by applicationA natural antioxidant that is effective in protecting lipids from oxidation.
Rosemary Extract Natural antioxidant complexVaries by applicationProvides good protection and is a natural alternative to synthetic antioxidants.
Ethylenediaminetetraacetic acid (EDTA) Chelating agent0.01 - 0.05% (w/v)Binds metal ions that can catalyze lipid oxidation.

Q4: Can I combine different types of antioxidants?

A4: Yes, combining antioxidants can lead to synergistic effects. For example, a free radical scavenger like BHT can be used with a chelating agent like EDTA to provide more comprehensive protection against different oxidative pathways. Some antioxidants can also regenerate others; for instance, ascorbic acid (Vitamin C) can regenerate tocopherol.

Analytical Methods

Q5: My protocol involves Gas Chromatography (GC). How can I prevent oxidation during the derivatization step?

A5: Derivatization to form fatty acid methyl esters (FAMEs) is a common step for GC analysis. To minimize oxidation during this process:

  • Use high-quality derivatization reagents with low moisture content, as water can hinder the reaction.

  • Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to oxygen, especially during heating.

  • Optimize the heating temperature and time. For unsaturated fatty acids, using milder conditions (e.g., 40-60°C for a shorter duration) can prevent degradation and isomerization.

Q6: Is High-Performance Liquid Chromatography (HPLC) a better alternative to GC for analyzing this compound?

A6: HPLC can be advantageous as it operates at lower temperatures, which helps to protect unsaturated fatty acids from thermal degradation and isomerization that can occur at the high temperatures used in GC. However, the choice between GC and HPLC also depends on factors like the required sensitivity, sample throughput, and the availability of instrumentation. Both techniques, especially when coupled with mass spectrometry (MS), are powerful tools for fatty acid analysis.

Experimental Protocols

Protocol 1: Lipid Extraction with Oxidation Prevention

This protocol describes a modified Bligh and Dyer extraction method incorporating steps to minimize the oxidation of this compound.

  • Preparation:

    • Pre-chill all solvents (chloroform, methanol, water) on ice.

    • Prepare a stock solution of 0.05% BHT in methanol.

    • Use amber glass vials or tubes wrapped in aluminum foil for all steps.

  • Homogenization:

    • To 1 part of the sample (e.g., 1 mL of plasma or 1 g of tissue homogenate), add 3.75 parts of a chloroform:methanol mixture (1:2 v/v). The methanol should contain 0.05% BHT.

    • Vortex vigorously for 2 minutes at 4°C.

  • Phase Separation:

    • Add 1.25 parts of chloroform and vortex for 30 seconds.

    • Add 1.25 parts of water and vortex for another 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette.

    • Transfer the lipid extract to a clean, amber vial.

  • Drying and Storage:

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Re-dissolve the lipid residue in a small volume of chloroform or hexane containing 0.05% BHT.

    • Store the final extract at -80°C until analysis.

Protocol 2: Derivatization of this compound to FAMEs for GC Analysis

This protocol outlines the preparation of fatty acid methyl esters (FAMEs) using boron trifluoride (BF3) in methanol, with precautions against oxidation.

  • Preparation:

    • Ensure the lipid extract from Protocol 1 is completely dry.

    • Use high-quality, low-moisture 14% BF3 in methanol reagent.

  • Reaction:

    • Add 1-2 mL of 14% BF3 in methanol to the dried lipid extract (containing approximately 1-10 mg of lipid).

    • Blanket the headspace of the reaction vial with nitrogen gas and cap tightly with a PTFE-lined cap.

    • Heat the mixture at 60°C for 30 minutes.

  • Extraction of FAMEs:

    • Cool the reaction vial to room temperature.

    • Add 1 mL of hexane and 1 mL of water.

    • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

    • Allow the layers to separate.

  • Final Preparation:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

    • The sample is now ready for injection into the GC system.

Visualizations

Gadoleic_Acid_Oxidation_Pathway GA This compound (Monounsaturated Fatty Acid) Radical Lipid Radical (L.) GA->Radical Initiation Initiators Initiators (Light, Heat, Metal Ions) Initiators->Radical Oxygen Oxygen (O2) PeroxyRadical Lipid Peroxy Radical (LOO.) Oxygen->PeroxyRadical Radical->PeroxyRadical Propagation Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) PeroxyRadical->Hydroperoxide SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxide->SecondaryProducts Decomposition Antioxidants Antioxidants (e.g., BHT) (Radical Scavengers) Antioxidants->Radical Inhibition Antioxidants->PeroxyRadical Inhibition Chelators Chelating Agents (e.g., EDTA) Chelators->Initiators Inactivation

Caption: this compound oxidation pathway and points of inhibition.

Gadoleic_Acid_Analysis_Workflow cluster_prep Sample Preparation (Low Temp, Low Light) cluster_analysis Analysis cluster_storage Storage Sample Biological Sample Extraction Lipid Extraction (+Antioxidant, Deoxygenated Solvents) Sample->Extraction Derivatization Derivatization to FAMEs (Inert Atmosphere) Extraction->Derivatization Proceed to GC HPLCMS HPLC-MS Analysis Extraction->HPLCMS Proceed to HPLC Storage Store Extract at -80°C (Under Nitrogen) Extraction->Storage Store for later analysis GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data HPLCMS->Data

Caption: Workflow for minimizing this compound oxidation.

References

Optimization of mobile phase for gadoleic acid separation in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the mobile phase for separating gadoleic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating this compound by RP-HPLC?

In reverse-phase HPLC, the stationary phase (typically a C18 or ODS column) is nonpolar, while the mobile phase is polar. This compound, a long-chain unsaturated fatty acid, is retained on the column through hydrophobic interactions. The separation is based on its chain length and degree of unsaturation. Generally, longer carbon chains and fewer double bonds lead to longer retention times.[1][2] The presence of a double bond in this compound (C20:1) reduces its retention time compared to its saturated counterpart, arachidic acid (C20:0).

Q2: What are the recommended starting mobile phases for this compound separation?

A common starting point for separating fatty acids like this compound is a gradient elution using a mixture of acetonitrile and water or methanol and water.[1][3][4] Acetonitrile is often preferred for its lower viscosity and UV transparency. To ensure sharp peaks for free fatty acids, a small amount of acid, such as 0.05-0.1% trifluoroacetic acid (TFA) or acetic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group.

Q3: Is derivatization of this compound necessary for RP-HPLC analysis?

Derivatization is not strictly necessary but is highly recommended for improved detection sensitivity. Free fatty acids lack a strong UV chromophore, making detection at higher wavelengths difficult.

  • Without Derivatization: Detection is possible at low UV wavelengths (205-210 nm), but this can lead to baseline noise and limited sensitivity.

  • With Derivatization: Converting this compound to a phenacyl ester or other UV-active derivative allows for detection at higher, more specific wavelengths (e.g., 242 nm), significantly increasing sensitivity and reducing interference. Fluorescent derivatives can offer even greater sensitivity.

Q4: Which detector is most suitable for analyzing this compound?

The choice of detector depends on whether the this compound has been derivatized:

  • UV-Vis Detector: Suitable for derivatized fatty acids (e.g., phenacyl esters) or for underivatized fatty acids at low wavelengths (205-210 nm), though the latter is less sensitive.

  • Evaporative Light Scattering Detector (ELSD): An excellent option for underivatized fatty acids as it does not require a chromophore. It responds to any non-volatile analyte, making it a universal detector for lipids.

  • Mass Spectrometer (MS): Provides high sensitivity and structural information, which can be invaluable for confirming the identity of this compound, especially in complex matrices.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing. What are the likely causes and solutions?

  • Cause: Secondary interactions between the acidic carboxyl group of this compound and active sites (silanols) on the silica-based column packing. This is common when the mobile phase pH is not low enough to fully protonate the acid.

  • Solution:

    • Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.05-0.1% TFA, formic acid, or acetic acid) to the aqueous component of your mobile phase to suppress silanol activity and ensure the this compound is in its non-ionized form.

    • Check Column Health: The column may be aging or contaminated. Flush the column with a strong solvent or, if the problem persists, consider replacing it.

    • Optimize Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.

Q: Why is my this compound peak fronting?

  • Cause: This is often due to column overload, where too much sample has been injected. It can also be caused by injecting the sample in a solvent that is significantly stronger than the mobile phase.

  • Solution:

    • Reduce Sample Concentration: Dilute your sample and inject a smaller volume.

    • Match Injection Solvent: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.

Issue 2: Inconsistent Retention Times

Q: The retention time for my this compound peak is shifting between runs. What should I check?

  • Cause: Fluctuations in mobile phase composition, temperature, or flow rate can lead to retention time variability.

  • Solution:

    • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and consistently. If using an automated mixer, check that the gradient system is functioning correctly. Degas the mobile phase to prevent bubble formation in the pump.

    • Column Temperature: Use a column oven to maintain a constant and stable temperature throughout the analysis. Even minor fluctuations in lab temperature can affect retention.

    • System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with at least 10 column volumes.

    • Pump Performance: Check for leaks in the pump and ensure the flow rate is stable and accurate.

Issue 3: Low Signal or No Peak

Q: I am not seeing a peak for this compound, or the signal is very weak. What could be the problem?

  • Cause: The concentration of this compound may be below the detection limit of your method, or the detection wavelength may be inappropriate.

  • Solution:

    • Increase Sensitivity: If analyzing underivatized this compound, consider derivatization to a phenacyl ester to allow for UV detection at a more sensitive wavelength (e.g., 242 nm). Alternatively, use a more universal detector like an ELSD or a mass spectrometer.

    • Check Detector Settings: If using a UV detector for underivatized acid, ensure it is set to a low wavelength (e.g., 205-210 nm). Be aware that many mobile phase components also absorb in this region, which can lead to high background noise.

    • Increase Sample Concentration: If possible, increase the concentration of this compound in your sample.

Data Presentation

Table 1: Example Mobile Phase Compositions for Fatty Acid Separation
Mobile Phase SystemOrganic Modifier (Solvent B)Aqueous Phase (Solvent A)AdditiveElution TypeReference
System 1AcetonitrileWater0.1% Phosphoric AcidIsocratic/Gradient
System 2MethanolWater0.05% Trifluoroacetic Acid (TFA)Gradient
System 3AcetonitrileWater-Gradient
System 4MethanolWater0.05% Trifluoroacetic Acid (TFA)Isocratic (90% Methanol)

Experimental Protocols

Protocol 1: General RP-HPLC Method for Underivatized this compound
  • Column: C18 (Octadecylsilyl) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start at 80% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 80% B and equilibrate for 10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector:

    • UV: 205 nm.

    • ELSD: Nebulizer Temperature 35°C, Drift Tube Temperature 35°C, Nitrogen Flow 1.1 SLM.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (80:20 Acetonitrile:Water with 0.1% Formic Acid).

Protocol 2: RP-HPLC Method for this compound after Phenacyl Bromide Derivatization
  • Derivatization:

    • Dissolve the fatty acid sample in methanol.

    • Neutralize with a KOH solution.

    • Evaporate the mixture to dryness under nitrogen.

    • Add 0.1 mL of 2mM 18-crown-6 in acetonitrile and 0.1 mL of 4-bromophenacyl bromide.

    • Heat the mixture at 80°C for 15 minutes.

    • Cool and dilute with acetonitrile.

  • Column: C18 (Octadecylsilyl) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (50:50, v/v).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with a composition suitable to retain the derivatized acid (e.g., 70% B).

    • Develop a gradient to 100% B to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: UV at 242 nm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Processing sample Lipid Sample hydrolysis Saponification/ Hydrolysis (if necessary) sample->hydrolysis ffa Free Fatty Acids (contains this compound) hydrolysis->ffa derivatization Optional: Derivatization (e.g., Phenacyl Ester) ffa->derivatization Optional final_sample Final Sample for Injection ffa->final_sample derivatization->final_sample injection Inject Sample final_sample->injection column C18 Column injection->column detection Detection (UV, ELSD, or MS) column->detection Separation separation Mobile Phase Gradient Elution (ACN/Water + Acid) separation->column chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification troubleshooting_logic start_node start_node problem_node problem_node solution_node solution_node check_node check_node start Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape is_tailing Tailing? peak_shape->is_tailing Yes retention Retention Time Shift? peak_shape->retention No add_acid Add 0.1% Acid to Mobile Phase is_tailing->add_acid Yes is_fronting Fronting? is_tailing->is_fronting No check_column Flush or Replace Column add_acid->check_column If persists reduce_load Reduce Sample Concentration/Volume is_fronting->reduce_load Yes check_temp Check Column Temperature Control retention->check_temp Yes signal Low/No Signal? retention->signal No check_mp Check Mobile Phase Prep & Degassing check_temp->check_mp check_equilibration Ensure Full Column Equilibration check_mp->check_equilibration check_detector Verify Detector Settings (e.g., λ) signal->check_detector Yes derivatize Consider Derivatization for Sensitivity check_detector->derivatize use_elsd_ms Use ELSD or MS Detector derivatize->use_elsd_ms Alternative

References

Troubleshooting low recovery of gadoleic acid during solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of gadoleic acid during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound ((9Z)-9-Eicosenoic acid) is a monounsaturated omega-11 fatty acid with the chemical formula C₂₀H₃₈O₂.[1][2][3][4] It is a long-chain fatty acid found in various natural sources, including certain fish and plant oils.[1] Accurate quantification of this compound is crucial in various research areas, including nutrition, metabolic studies, and the development of therapeutics, making its efficient recovery during sample preparation essential.

Q2: What are the common SPE methods for fatty acid isolation?

The two most common solid-phase extraction methods for isolating fatty acids like this compound are Reversed-Phase SPE (RP-SPE) and Anion-Exchange SPE (AX-SPE).

  • Reversed-Phase SPE (RP-SPE): This technique uses a nonpolar stationary phase (e.g., C18-bonded silica). Hydrophobic molecules like this compound are retained on the stationary phase while more polar components are washed away. A nonpolar organic solvent is then used to elute the fatty acids.

  • Anion-Exchange SPE (AX-SPE): This method utilizes a stationary phase with positively charged functional groups. At an appropriate pH, the carboxylic acid group of this compound becomes negatively charged and binds to the stationary phase. After washing away neutral and cationic interferences, the fatty acid is eluted by a solvent that disrupts this ionic interaction.

Q3: What are the primary causes of low this compound recovery in SPE?

Low recovery of this compound during SPE can stem from several factors:

  • Improper Sample Pre-treatment: Incomplete homogenization of tissues or inadequate protein precipitation can prevent the complete release of this compound. The pH of the sample is also critical; for anion-exchange SPE, the pH must be adjusted to ensure the carboxylic acid group is ionized.

  • Suboptimal SPE Method Parameters: This includes incorrect solvent choice for conditioning, washing, or elution, as well as inappropriate flow rates.

  • Analyte Breakthrough: this compound may not be retained on the SPE sorbent during sample loading if the loading solvent is too strong or the flow rate is too high.

  • Analyte Loss During Washing: The wash solvent may be too strong, causing the this compound to be washed away with the interferences.

  • Incomplete Elution: The elution solvent may not be strong enough to completely remove the this compound from the sorbent.

  • Adsorption to Labware: this compound, being a lipid, can adsorb to plastic surfaces. Using glass vials and tubes is recommended to minimize this.

Troubleshooting Guide

Issue 1: Low Recovery of this compound

If you are experiencing low recovery of this compound, follow these troubleshooting steps:

1. Review Sample Preparation:

  • Ensure Complete Homogenization: For tissue samples, ensure complete disruption to release all lipids.

  • Optimize Protein Precipitation: If precipitating proteins, ensure the conditions are optimal for your sample type.

  • Adjust Sample pH: For anion-exchange SPE, adjust the sample pH to be at least 2 pH units above the pKa of this compound's carboxylic group to ensure it is deprotonated and can bind to the sorbent.

2. Verify SPE Method Parameters:

  • Sorbent Selection: Ensure the chosen sorbent (e.g., C18 for reversed-phase, or a quaternary ammonium for anion-exchange) is appropriate for this compound.

  • Conditioning: Properly condition the cartridge according to the manufacturer's instructions. For reversed-phase, this typically involves methanol followed by water. For anion-exchange, it may involve a sequence of methanol and a pH-adjusted buffer.

  • Sample Loading:

    • Solvent Composition: The sample should be dissolved in a solvent that is weak enough to allow for retention on the sorbent.

    • Flow Rate: A slow and steady flow rate (e.g., 1 mL/min) during sample loading is crucial for efficient binding.

  • Washing Step:

    • Solvent Strength: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the this compound. For reversed-phase SPE, a common wash is a mixture of water and a small percentage of organic solvent.

  • Elution Step:

    • Solvent Strength: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For reversed-phase SPE, this is typically a nonpolar organic solvent like acetonitrile or a mixture of hexane and ethyl acetate. For anion-exchange SPE, an acidic solution is often used to neutralize the carboxylic acid group.

    • Solvent Volume: Ensure a sufficient volume of elution solvent is used to completely elute the this compound.

3. Investigate Potential Analyte Loss:

To pinpoint where the loss is occurring, you can collect the flow-through from each step (sample loading, washing, and elution) and analyze them for the presence of this compound.

Issue 2: High Variability in Recovery

High variability between replicate samples can be caused by:

  • Inconsistent Sample Handling: Ensure uniform homogenization and extraction times for all samples.

  • Inaccurate Pipetting: Use calibrated pipettes for all steps.

  • Cartridge Drying: Do not allow the SPE cartridge to dry out between the conditioning, equilibration, and sample loading steps.

Quantitative Data Summary

While specific recovery data for this compound is not widely published, the following table summarizes expected recovery rates for similar long-chain fatty acids under optimized SPE conditions. These values can serve as a benchmark for your experiments.

Fatty AcidSPE MethodSorbentElution SolventExpected Recovery (%)
Oleic Acid (C18:1)Reversed-PhaseC18Acetonitrile> 90%
Palmitic Acid (C16:0)Reversed-PhaseC18Acetonitrile> 90%
Stearic Acid (C18:0)Reversed-PhaseC18Acetonitrile> 90%
Linoleic Acid (C18:2)Anion-ExchangeQuaternary Ammonium2% Formic Acid in Methanol> 85%

Note: These are generalized values. Actual recoveries can vary based on the sample matrix and specific experimental conditions.

Experimental Protocols

Protocol 1: Reversed-Phase SPE (RP-SPE) for this compound

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Sample Pre-treatment:

    • For liquid samples (e.g., plasma), precipitate proteins by adding 2 volumes of cold methanol, vortex, and centrifuge. Collect the supernatant.

    • For tissue samples, homogenize in a suitable solvent (e.g., chloroform:methanol 2:1, v/v) and extract the lipid fraction. Evaporate the solvent and reconstitute in a weak solvent for loading.

  • SPE Cartridge Conditioning:

    • Use a C18-bonded silica cartridge (e.g., 100 mg/1 mL).

    • Pass 1 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the this compound with 1 mL of acetonitrile.

    • Collect the eluate in a clean glass tube.

  • Downstream Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., GC-MS or LC-MS).

Visualizations

TroubleshootingWorkflow start Start: Low this compound Recovery check_sample_prep 1. Review Sample Preparation - Complete Homogenization? - Correct pH? start->check_sample_prep check_spe_method 2. Verify SPE Method - Correct Sorbent? - Proper Conditioning? - Optimal Solvents? check_sample_prep->check_spe_method If Sample Prep is OK sample_prep_issue Issue: Incomplete Extraction - Optimize Homogenization - Adjust pH check_sample_prep->sample_prep_issue If Issue Found analyze_fractions 3. Analyze Fractions - Load-through - Wash - Eluate check_spe_method->analyze_fractions If Method Seems OK method_issue Issue: Suboptimal Method - Change Solvents - Adjust Flow Rate check_spe_method->method_issue If Issue Found breakthrough This compound in Load-through - Loading solvent too strong - Flow rate too high analyze_fractions->breakthrough washout This compound in Wash - Wash solvent too strong analyze_fractions->washout incomplete_elution This compound Retained on Column - Elution solvent too weak - Insufficient volume analyze_fractions->incomplete_elution end Resolution: Improved Recovery sample_prep_issue->end method_issue->end breakthrough->end washout->end incomplete_elution->end

Caption: Troubleshooting workflow for low this compound recovery.

SPE_Workflow sample Sample Containing This compound pretreatment Sample Pre-treatment (e.g., Protein Precipitation) sample->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning conditioning->loading wash Washing loading->wash waste1 Waste (Interferences) loading->waste1 Unbound Components elution Elution wash->elution waste2 Waste (Interferences) wash->waste2 Washed-off Interferences product Isolated This compound elution->product analysis Analysis (GC-MS or LC-MS) product->analysis

Caption: General solid-phase extraction workflow for this compound.

References

Strategies to improve the signal-to-noise ratio for gadoleic acid in MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for gadoleic acid in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for this compound so low in my MS analysis?

A1: this compound, like other free fatty acids, has inherently poor ionization efficiency in common mass spectrometry sources. This can be due to its chemical properties and the complex biological matrices from which it is often extracted.[1] To overcome this, sample preparation strategies, particularly chemical derivatization, are often employed to enhance its ionization and improve the signal-to-noise ratio.[1][2][3]

Q2: What is the most effective ionization technique for this compound analysis?

A2: The choice of ionization technique depends on the chromatographic method used (Gas Chromatography or Liquid Chromatography).

  • For GC-MS: Electron Ionization (EI) is a common method that provides detailed fragmentation patterns useful for structural identification.[4] However, as a "hard" ionization technique, it can sometimes lead to a weak or absent molecular ion. Chemical Ionization (CI) is a "softer" alternative that typically preserves the molecular ion, which can be beneficial for quantification.

  • For LC-MS: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are widely used. ESI is well-suited for polar compounds and can be very sensitive, especially after derivatization to introduce a permanent charge. APCI is generally better for less polar molecules and can be less susceptible to matrix effects than ESI.

Q3: How can derivatization improve the signal-to-noise ratio for this compound?

A3: Derivatization converts this compound into a more volatile and easily ionizable derivative. This is crucial for improving sensitivity. Key benefits include:

  • Increased Volatility for GC-MS: Converting the polar carboxyl group to a less polar ester or silyl ester makes the molecule more amenable to gas chromatography.

  • Enhanced Ionization Efficiency for LC-MS: "Charge-reversal" derivatization attaches a permanently charged group to the fatty acid, allowing for highly sensitive analysis in positive ion mode, which can lead to a sensitivity increase of several orders of magnitude.

  • Improved Chromatographic Peak Shape: Derivatization can reduce interactions with the stationary phase, leading to sharper and more symmetrical peaks, which improves the signal-to-noise ratio.

Q4: What are some common derivatization reagents for fatty acid analysis?

A4: Several reagents are commonly used to derivatize fatty acids for MS analysis. The choice depends on the analytical platform (GC-MS or LC-MS) and the specific requirements of the experiment.

Derivatization ReagentAnalytical PlatformCommon Abbreviation/TypeKey Advantage
Boron Trifluoride-MethanolGC-MSBF₃-Methanol (Esterification)Robust for both free fatty acids and glycerolipids.
Bis(trimethylsilyl)trifluoroacetamideGC-MSBSTFA (Silylation)Derivatizes multiple functional groups.
Pentafluorobenzyl BromideGC-MSPFBBr (Esterification)Allows for sensitive detection using electron capture negative ionization.
N-(4-aminomethylphenyl)pyridiniumLC-MS/MSAMPP (Charge-Reversal)Results in a permanent positive charge, leading to significant sensitivity enhancement in positive ion ESI.
3-acyloxymethyl-1-methylpyridinium iodideLC-MSAMMP (Charge-Reversal)Attaches a quaternary amine, enabling highly sensitive ESI-MS in positive mode.

Troubleshooting Guides

This section provides solutions to common problems encountered during the MS analysis of this compound.

Issue 1: Low Signal Intensity or Poor Signal-to-Noise Ratio

Potential Causes and Solutions:

  • Inefficient Ionization:

    • Solution: Implement a derivatization strategy. For GC-MS, consider forming fatty acid methyl esters (FAMEs) using BF₃-Methanol or silyl esters with BSTFA. For LC-MS, use a charge-reversal derivatization reagent like AMPP to significantly boost the signal in positive ion mode.

  • Suboptimal MS Source Parameters:

    • Solution: Optimize source parameters such as nebulizer pressure, drying gas flow and temperature, and vaporizer temperature (for APCI). A systematic optimization of these parameters can significantly enhance signal intensity.

  • Matrix Effects and Ion Suppression:

    • Solution: Improve sample clean-up to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. Also, ensure the use of high-purity solvents and additives for the mobile phase to minimize background noise and adduct formation.

  • Contamination in the LC-MS System:

    • Solution: Perform a system "steam clean" by running a high flow of organic solvent and water at elevated temperatures overnight to remove contaminants from the system. Regularly check for and eliminate sources of chemical contamination from solvents, tubing, or the sample itself.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Potential Causes and Solutions:

  • Active Sites in the GC Inlet or Column:

    • Solution: Replace the GC liner and clip a small portion from the front of the column to remove active sites that can cause peak tailing. Using an ultra-inert liner can also improve peak shape for active compounds.

  • Inappropriate Injection Solvent (LC-MS):

    • Solution: The injection solvent should be weaker than or match the initial mobile phase composition to avoid peak distortion. Injecting a sample in a much stronger solvent can lead to peak fronting or splitting.

  • Secondary Interactions with the LC Column:

    • Solution: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For acidic compounds like this compound, a mobile phase with a lower pH can improve peak shape. Consider using a different column chemistry if secondary interactions persist.

Issue 3: Inconsistent Results and Poor Reproducibility

Potential Causes and Solutions:

  • Incomplete Derivatization:

    • Solution: Optimize the derivatization reaction conditions, including reaction time, temperature, and reagent concentration, to ensure complete and consistent derivatization of this compound in all samples and standards.

  • System Instability:

    • Solution: Ensure the mass spectrometer is properly tuned and calibrated. Temperature fluctuations in the quadrupole can cause mass shifts, so allow the instrument to fully equilibrate.

  • Sample Degradation:

    • Solution: Store samples appropriately and minimize freeze-thaw cycles. Prepare fresh standards and reagents regularly.

Experimental Protocols

Protocol 1: FAMEs Derivatization for GC-MS Analysis

This protocol describes the acid-catalyzed esterification of this compound to its fatty acid methyl ester (FAME).

Materials:

  • Dried lipid extract containing this compound

  • Boron Trifluoride-Methanol (BF₃-Methanol) solution (12-14%)

  • Hexane or Heptane

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Screw-capped glass tubes with PTFE liner

Procedure:

  • Place the dried lipid extract into a screw-capped glass tube.

  • Add 2 mL of 12-14% BF₃-Methanol solution.

  • Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically. For example, heating at 100°C for 10 minutes is a common starting point.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane or heptane and 1 mL of saturated sodium chloride solution.

  • Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper organic layer containing the FAMEs to a clean vial.

  • Dry the organic extract over anhydrous sodium sulfate.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Charge-Reversal Derivatization with AMPP for LC-MS/MS

This protocol enhances the detection of this compound in positive ion ESI-MS/MS.

Materials:

  • Dried lipid extract containing this compound

  • N-(4-aminomethylphenyl)pyridinium (AMPP) reagent

  • Coupling agent (e.g., a carbodiimide)

  • Organic solvent (e.g., acetonitrile)

Procedure:

  • Reconstitute the dried lipid extract in a suitable organic solvent.

  • Add the AMPP derivatization reagent and a coupling agent to the sample.

  • Incubate the reaction mixture under optimized conditions (time and temperature) to ensure complete derivatization of the carboxylic acid group.

  • After the reaction, the sample may be diluted or directly injected into the LC-MS/MS system.

  • The resulting AMPP-derivatized this compound will carry a permanent positive charge, allowing for highly sensitive detection in positive ion mode.

Visualizations

Gadoleic_Acid_MS_Workflow Derivatization Derivatization Ionization Ionization SignalProcessing SignalProcessing

Caption: Experimental workflow for improving this compound S/N in MS.

Troubleshooting_Signal_Noise cluster_causes Potential Causes cluster_solutions Solutions Problem Low Signal-to-Noise Ratio for this compound Cause1 Poor Ionization Efficiency Problem->Cause1 Cause2 Matrix Effects / Ion Suppression Problem->Cause2 Cause3 Suboptimal MS Parameters Problem->Cause3 Cause4 System Contamination Problem->Cause4 Solution1 Implement Derivatization (e.g., FAMEs, AMPP) Cause1->Solution1 Solution2 Improve Sample Clean-up (SPE, LLE) Cause2->Solution2 Solution3 Optimize Source Parameters Cause3->Solution3 Solution4 System Cleaning & High-Purity Solvents Cause4->Solution4

Caption: Troubleshooting logic for low S/N of this compound in MS.

References

Preventing contamination in gadoleic acid trace analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for gadoleic acid trace analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the prevention of contamination during this compound analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, helping you identify and resolve sources of contamination.

Problem 1: High Background or Baseline Noise in Chromatograms

High background noise can mask the signal of this compound, leading to inaccurate quantification.

Possible Cause Recommended Solution
Contaminated Solvents Use high-purity, HPLC, or MS-grade solvents. Test new solvent batches by running a solvent blank before use.
Leaching from Plasticware Avoid disposable plastic labware where possible. If unavoidable, pre-rinse pipette tips, syringes, and filter discs with the extraction solvent to remove leachable contaminants like plasticizers.[1] For critical applications, switch to glass syringes and stainless-steel syringe filter holders.[1]
GC-MS System Contamination Contamination can originate from the injection port, column bleed, or septum.[2][3] Regularly clean the injection port and use high-quality, low-bleed septa and columns.
Pump Oil Backstreaming Diffusion pump fluid can contaminate the MS system.[3] Ensure your vacuum system is well-maintained and uses appropriate traps.

Problem 2: Presence of Unexpected Peaks in Blanks and Samples

Ghost peaks or unexpected signals can interfere with the identification and quantification of this compound.

Possible Cause Recommended Solution
Cross-Contamination Thoroughly clean all glassware between samples. Implement a strict cleaning protocol, especially when analyzing samples with varying concentrations of this compound.
Derivatization Artifacts Incomplete derivatization or side reactions can produce interfering byproducts. Optimize derivatization conditions (temperature, time, reagent concentration) and ensure reagents are of high quality and stored correctly.
Environmental Contaminants Fatty acids are present in the environment and can be introduced from dust, fingerprints, or personal care products. Wear powder-free nitrile gloves and work in a clean environment, such as a fume hood or laminar flow bench.
Co-eluting Compounds Other fatty acids or lipids from the sample matrix may have similar retention times to this compound methyl ester. Optimize the GC temperature program or consider using a different column chemistry to improve separation.

Problem 3: Low or Inconsistent Recovery of this compound

Poor recovery can lead to underestimation of this compound concentrations in your samples.

Possible Cause Recommended Solution
Inefficient Extraction The chosen extraction method may not be optimal for your sample matrix. For liquid samples like infant formula or human milk, solid-phase extraction (SPE) with silica gel may offer better recovery than traditional liquid-liquid extraction methods.
Adsorption to Surfaces This compound can adsorb to active sites on glassware or within the GC-MS system. Silanize glassware to deactivate it and use a deactivated injection port liner.
Degradation of this compound Unsaturated fatty acids like this compound can be susceptible to oxidation. Store samples at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) and minimize exposure to light and air.
Improper Sample pH During liquid-liquid extraction, the pH of the aqueous phase should be adjusted to ensure this compound is in its non-ionized form for efficient partitioning into the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of fatty acid contamination in a laboratory setting?

A1: Common sources include plastic labware (e.g., pipette tips, centrifuge tubes, syringes), which can leach plasticizers and other additives. Other significant sources are solvents, reagents, septa used in GC vials, and environmental contaminants like dust and fingerprints.

Q2: How should I clean my glassware for trace this compound analysis?

A2: A rigorous cleaning protocol is essential. Start by scrubbing glassware with a laboratory-grade detergent, followed by rinsing with tap water, and then multiple rinses with high-purity deionized water. For removing organic residues, a final rinse with high-purity solvents like methanol and acetone is recommended. For stubborn contaminants, soaking in an acid bath (e.g., dilute nitric acid) may be necessary.

Q3: Can I use plastic tubes for sample storage?

A3: For trace analysis, it is best to avoid plastic containers for long-term storage, as plasticizers and other chemicals can leach into the sample over time. If plastic must be used, opt for polypropylene or PTFE tubes and perform leaching tests to ensure they do not introduce contaminants that interfere with your analysis. For critical samples, glass vials with PTFE-lined caps are recommended.

Q4: My method blank is clean, but my sample matrix blank shows contamination. What could be the issue?

A4: This suggests that a component of the sample matrix is either interfering with the analysis or causing the release of contaminants from your sample preparation workflow. Consider a matrix-matched calibration curve or use a more selective sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances.

Q5: What type of SPE cartridge is best for cleaning up fatty acid samples?

A5: The choice of SPE cartridge depends on the sample matrix and the nature of the interfering compounds. For removing free fatty acids from non-polar extracts, anion exchange materials like primary secondary amine (PSA) and diamine-bonded silica have been shown to be effective.

Experimental Protocols

Protocol 1: Glassware Cleaning for Trace Organic Analysis

This protocol is a general guideline for cleaning glassware to be used in this compound trace analysis.

  • Initial Wash: Scrub glassware with a laboratory-grade, non-phosphate detergent in hot tap water. Use appropriate brushes to clean all surfaces thoroughly.

  • Tap Water Rinse: Rinse the glassware six times with warm tap water, ensuring all detergent is removed.

  • Deionized Water Rinse: Rinse the glassware six times with high-purity (e.g., 18 MΩ) deionized water.

  • Solvent Rinses (in a fume hood):

    • Rinse three times with methanol.

    • Rinse three times with acetone.

  • Drying: Allow the glassware to air dry on a clean rack or in a drying oven. Loosely cover openings with solvent-rinsed aluminum foil to prevent contamination from airborne particles.

  • (Optional) Acid Wash for Stubborn Contamination: For glassware with persistent contamination, soaking in a dilute nitric acid solution (e.g., 0.5%) for at least 8 hours can be effective. Following the acid soak, rinse thoroughly with deionized water before proceeding with solvent rinses.

Protocol 2: Fatty Acid Extraction and Derivatization for GC-MS Analysis

This protocol describes a general method for the extraction and derivatization of total fatty acids from biological samples to form fatty acid methyl esters (FAMEs).

  • Sample Preparation:

    • For plasma or serum: Use a small volume (e.g., 10-50 µL).

    • For tissues: Homogenize a known weight of tissue (e.g., 10-20 mg) in a suitable buffer.

    • For cells: Use a known number of cells (e.g., 0.5-1 million).

  • Internal Standard Addition: Add an appropriate deuterated internal standard (e.g., d3-palmitic acid) to the sample to correct for extraction efficiency and instrument variability.

  • Hydrolysis and Extraction:

    • Add methanol and a catalyst (e.g., acetyl chloride or boron trifluoride-methanol solution) to the sample.

    • Heat the mixture (e.g., at 60-100°C) for a specified time (e.g., 10-60 minutes) to simultaneously hydrolyze esterified fatty acids and methylate the free carboxyl groups.

    • After cooling, add a non-polar solvent like hexane or iso-octane and water to partition the FAMEs into the organic layer.

    • Vortex and centrifuge to separate the layers.

  • Sample Cleanup:

    • Carefully transfer the upper organic layer containing the FAMEs to a clean glass vial.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.

    • If the sample matrix is complex, an additional cleanup step using solid-phase extraction (SPE) may be required.

  • GC-MS Analysis: Reconstitute the dried extract in a suitable solvent (e.g., hexane) and inject it into the GC-MS system.

Quantitative Data Summary

The following tables provide a summary of typical performance data for fatty acid analysis methods. These values can serve as a benchmark for your own experiments.

Table 1: Comparison of Contamination Levels with Different Labware

Fatty Acid Contamination Level with Plastic Syringe (ppm) Contamination Level with Glass Syringe (ppm) Reduction in Contamination
Palmitic Acid (C16:0)6.6 ± 1.22.6 ± 0.961%
Stearic Acid (C18:0)8.9 ± 2.11.9 ± 0.879%

Data adapted from a study on C16 and C18 fatty acids, demonstrating the impact of plasticware on background contamination.

Table 2: Method Validation Data for Fatty Acid Analysis by GC-FID

Fatty Acid LOD (mg/mL) LOQ (mg/mL) Recovery (%) Linearity (R²)
Myristic Acid (C14:0)0.010.05Not Reported>0.99
Palmitic Acid (C16:0)0.010.0580-115>0.99
Stearic Acid (C18:0)0.010.0580-115>0.99
Oleic Acid (C18:1)0.010.0580-115>0.99
Linoleic Acid (C18:2)0.010.0580-115>0.99

Data synthesized from validated GC-FID methods for fatty acid analysis.

Visualizations

Contamination_Troubleshooting_Workflow Troubleshooting Workflow for Contamination in this compound Analysis start High Background or Unexpected Peaks Detected check_blank Step 1: Analyze Method Blank (Solvents + Reagents) start->check_blank is_blank_contaminated Is Blank Contaminated? check_blank->is_blank_contaminated contaminant_source Identify Source: - Solvents - Reagents - Glassware - System is_blank_contaminated->contaminant_source Yes check_matrix_blank Step 2: Analyze Matrix Blank (Sample Matrix w/o Analyte) is_blank_contaminated->check_matrix_blank No remediate_source Action: - Use High-Purity Solvents - Check Reagent Quality - Re-clean Glassware - Check GC/MS System contaminant_source->remediate_source is_matrix_contaminated Is Matrix Blank Contaminated? check_matrix_blank->is_matrix_contaminated matrix_issue Identify Source: - Matrix Interference - Leaching from Plastics is_matrix_contaminated->matrix_issue Yes ok Analysis OK is_matrix_contaminated->ok No remediate_matrix Action: - Improve Sample Cleanup (SPE) - Switch to Glassware - Pre-rinse Plastics matrix_issue->remediate_matrix

Caption: A logical workflow for troubleshooting contamination issues.

Experimental_Workflow General Experimental Workflow for this compound Analysis sample_collection 1. Sample Collection (Biological Matrix) sample_prep 2. Sample Preparation (Homogenization, Aliquoting) sample_collection->sample_prep extraction 3. Lipid Extraction (e.g., Folch or B&D Method) sample_prep->extraction derivatization 4. Derivatization to FAMEs (e.g., BF3-Methanol) extraction->derivatization cleanup 5. Sample Cleanup (Optional) (e.g., Solid-Phase Extraction) derivatization->cleanup analysis 6. GC-MS Analysis cleanup->analysis data_processing 7. Data Processing (Quantification) analysis->data_processing

References

Optimizing temperature gradients for gadoleic acid separation in GC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gadoleic Acid (C20:1) Separation in GC

Welcome to the technical support center for optimizing gas chromatography (GC) methods for the separation of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its accurate separation important?

A1: this compound (cis-9-eicosenoic acid, C20:1n-11) is a monounsaturated omega-11 fatty acid found in certain fish oils and vegetable sources. Accurate chromatographic separation is crucial to distinguish it from its isomers, such as gondoic acid (C20:1n-9), as different isomers can have distinct biological activities and metabolic fates. Proper identification and quantification are essential in food science, nutrition, and pharmaceutical research.

Q2: What is the standard approach for preparing this compound for GC analysis?

A2: For GC analysis, fatty acids are typically converted into their more volatile and less polar fatty acid methyl esters (FAMEs).[1][2][3] This derivatization process, usually through transesterification, reduces the potential for peak tailing and improves chromatographic performance.[3]

Q3: Which type of GC column is most effective for separating this compound FAME and its isomers?

A3: Highly polar cyanopropylsiloxane or polyethylene glycol (PEG) capillary columns are recommended for separating FAMEs, including positional isomers of this compound.[4] Columns with a high cyano content (e.g., SP-2330, Rtx-2330) or wax-type columns (e.g., DB-Wax) provide the necessary selectivity to resolve isomers based on the position of the double bond. Non-polar columns, which separate primarily by boiling point, are generally not suitable for isomer-specific analysis of unsaturated fatty acids.

Troubleshooting Guide

This section addresses common problems encountered during the GC analysis of this compound, presented in a question-and-answer format.

Q4: My chromatogram shows poor resolution between the this compound peak and an adjacent isomer peak. How can I improve the separation?

A4: Poor resolution is a frequent challenge. Optimizing the temperature program is the most effective solution.

  • Problem: Co-eluting or overlapping peaks for C20:1 isomers.

  • Solution:

    • Lower the Initial Temperature: Start with an initial oven temperature that is 10-20°C below the boiling point of your sample solvent if using splitless injection. For split injection, a good starting point is 45°C below the elution temperature of the first peak of interest.

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., decreasing from 5°C/min to 2°C/min) increases the interaction time between the FAMEs and the stationary phase, which often enhances the separation of closely eluting isomers.

    • Incorporate an Isothermal Hold: If the critical pair elutes in the middle of the run, introduce a brief isothermal (constant temperature) hold about 45°C below their elution temperature. This can often resolve the peaks without significantly increasing the total run time.

    • Verify Column Choice: Ensure you are using a highly polar column designed for FAME isomer separation. A non-polar column will not provide the required selectivity.

Q5: The this compound peak in my chromatogram is tailing. What causes this and how can I fix it?

A5: Peak tailing can compromise peak integration and reduce quantitative accuracy. It is often caused by active sites in the GC system or column overload.

  • Problem: Asymmetrical peak shape with a trailing edge.

  • Causes & Solutions:

    • Active Sites: Polar carboxyl groups of underivatized fatty acids can interact with active sites in the injector liner or the head of the column. Ensure derivatization to FAMEs is complete. Use a fresh, deactivated injector liner and trim 10-20 cm from the front of the column.

    • Column Overload: Injecting too much sample can saturate the stationary phase. Reduce the injection volume, dilute the sample, or increase the split ratio.

    • System Contamination: Contamination in the injector, such as septum fragments, can cause tailing. Clean the injector port and replace the septum and liner.

Q6: The retention time for my this compound peak is inconsistent between runs. What is the cause?

A6: Shifting retention times indicate a lack of system stability.

  • Problem: The this compound peak elutes at different times in consecutive runs.

  • Causes & Solutions:

    • Unstable Gas Flow: Fluctuations in carrier gas flow or pressure are a primary cause of retention time variability. Ensure the gas source provides stable pressure and that the electronic pressure control (EPC) is functioning correctly.

    • Leaking Septum: A worn or leaking injector septum can cause pressure drops and inconsistent injections. Replace the septum regularly.

    • Oven Temperature Instability: Verify that the GC oven temperature is stable and reproducible. Even minor fluctuations can alter retention times.

    • Column Degradation: Over time, the stationary phase of the column can degrade, especially if exposed to oxygen at high temperatures. This will alter its retention characteristics.

Q7: I am not seeing a peak for this compound, or the peak is much smaller than expected. What should I check?

A7: A missing or small peak points to issues with the sample, injection, or detection.

  • Problem: Low or no response for the target analyte.

  • Causes & Solutions:

    • Sample Preparation: Verify that the derivatization to FAME was successful and that the sample contains sufficient this compound.

    • Injection Issues: Check that the autosampler is aspirating the correct volume from the vial and that the syringe is not leaking or clogged. Ensure there is enough sample in the vial.

    • Injector and Column Installation: Confirm the column is installed at the correct depth in both the injector and detector. An improper installation can lead to sample loss.

    • Detector Settings: For a Flame Ionization Detector (FID), check that the hydrogen and air flow rates are correct and that the flame is lit. Incorrect gas ratios can severely reduce sensitivity.

Data Presentation: Temperature Program Parameters

Optimizing the temperature program is key to separating this compound from its isomers. The table below compares a generic starting program with a more optimized program designed for enhanced resolution.

ParameterGeneric Scouting ProgramOptimized Resolution ProgramRationale for Optimization
Column Type Highly Polar (e.g., DB-Wax)Highly Polar (e.g., SP-2330)A high-cyanopropyl content column often provides superior isomer separation.
Initial Temp. 120°C100°CA lower start temperature improves the resolution of early-eluting compounds.
Initial Hold 1 min2 minIncreases separation of volatile components at the beginning of the run.
Ramp Rate 1 10°C/min to 200°C5°C/min to 180°CA slower ramp rate enhances separation of closely eluting isomers.
Ramp Rate 2 N/A3°C/min to 220°CA second, even slower ramp through the elution range of C20:1 isomers.
Final Temp. 240°C240°CEnsures all heavier compounds are eluted from the column.
Final Hold 10 min15 minCleans the column of any high-boiling residues before the next injection.

Experimental Protocols

Protocol 1: Sample Preparation via FAME Derivatization

This protocol describes a common method for converting fatty acids in an oil sample to FAMEs for GC analysis.

  • Sample Preparation: Accurately weigh approximately 25 mg of the oil sample into a screw-cap vial.

  • Saponification: Add 2 mL of 0.5 M NaOH in methanol. Cap the vial tightly and heat in a water bath at 100°C for 10 minutes to saponify the triglycerides.

  • Methylation: Cool the vial to room temperature. Add 3 mL of Boron Trifluoride (BF₃) in methanol (14% solution). Cap tightly and heat again at 100°C for 5 minutes. This step methylates the fatty acids.

  • Extraction: Cool the vial. Add 2 mL of heptane and 2 mL of saturated NaCl solution. Vortex vigorously for 2 minutes.

  • Phase Separation: Allow the layers to separate. The upper heptane layer contains the FAMEs.

  • Collection: Carefully transfer the upper heptane layer to a clean GC vial for analysis. The solution should be stored under refrigeration if not analyzed immediately.

Protocol 2: Optimized GC Method for this compound Separation

This protocol uses the optimized parameters from the table above for analysis on a standard GC-FID system.

  • Instrument Setup:

    • GC System: Gas chromatograph with FID.

    • Column: SP-2330 capillary column (e.g., 60 m x 0.25 mm ID, 0.20 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector Parameters:

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (adjust based on sample concentration).

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 5°C/min.

    • Ramp 2: Increase to 220°C at 3°C/min, hold for 5 minutes.

    • Ramp 3 (Post-run bakeout): Increase to 240°C at 10°C/min, hold for 15 minutes.

  • Detector Parameters:

    • FID Temperature: 260°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (N₂ or He): 25 mL/min.

  • Analysis: Inject the FAME sample and begin data acquisition. Identify peaks by comparing retention times with a certified FAME standard mixture containing this compound.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Oil Sample Sapon Saponification (NaOH in MeOH) Sample->Sapon Meth Methylation (BF3 in MeOH) Sapon->Meth Extract Extraction (Heptane) Meth->Extract Inject Inject FAMEs into GC Extract->Inject Transfer Heptane Layer Sep Separation on Polar Column Inject->Sep Detect FID Detection Sep->Detect Data Data Acquisition & Analysis Detect->Data Result Final Report Data->Result

Caption: Workflow for GC analysis of this compound.

Troubleshooting_Resolution Start Problem: Poor Peak Resolution Q1 Is Initial Oven Temperature Low Enough? Start->Q1 Sol1 Action: Lower Initial Temperature (e.g., by 20°C) Q1->Sol1 No Q2 Is Ramp Rate Sufficiently Slow? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: Decrease Ramp Rate (e.g., from 5 to 2°C/min) Q2->Sol2 No Q3 Is Column Polarity Correct for Isomers? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: Use a High-Polarity Cyanopropyl or WAX Column Q3->Sol3 No End Resolution Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: Optimal Gadoleic Acid Analysis in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimal analysis of gadoleic acid using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC column for routine analysis of this compound?

For routine analysis of this compound and other long-chain fatty acids, a C18 reversed-phase column is the industry standard and most recommended starting point.[1][2] These columns provide excellent retention and separation based on the hydrophobicity of the fatty acid chain.

Q2: When should I consider a column other than a standard C18 for this compound analysis?

While C18 columns are versatile, certain analytical challenges may necessitate alternative column chemistries. For instance, if you are trying to separate geometric isomers (cis/trans) of this compound, a standard C18 column may not provide adequate resolution due to their similar hydrophobicity.[1] In such cases, a cholesteryl-based column (e.g., COSMOSIL Cholester) can offer better separation due to its higher molecular shape selectivity.[1] For separating positional isomers, columns with different selectivities, such as phenyl-hexyl or cyano-propyl phases, might be beneficial.

Q3: Is derivatization of this compound necessary for HPLC analysis?

Derivatization is not strictly required for HPLC analysis of this compound, especially when using detectors like Charged Aerosol Detectors (CAD) or Refractive Index (RI) detectors.[1] However, for UV detection, which is common in many labs, derivatization is often employed to enhance sensitivity. This compound itself lacks a strong UV chromophore, making direct detection at higher wavelengths difficult. Preparing phenacyl or other UV-active esters allows for much greater sensitivity.

Q4: What is a good starting mobile phase for this compound analysis on a C18 column?

A common mobile phase for reversed-phase HPLC of fatty acids is a gradient of acetonitrile and water . A typical starting point would be a gradient from a lower to a higher concentration of acetonitrile. Methanol can also be used as the organic modifier. To improve peak shape and prevent tailing, a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to suppress the ionization of the carboxylic acid group.

Troubleshooting Guides

This section addresses specific issues you might encounter during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue in the analysis of acidic compounds like this compound. Here’s a systematic approach to troubleshooting:

  • Secondary Interactions: The primary cause of peak tailing for acidic analytes is often secondary interactions with free silanol groups on the silica-based stationary phase.

    • Solution: Add a small amount of a competing acid, like 0.1% formic acid or TFA, to your mobile phase. This will protonate the silanol groups and reduce these unwanted interactions. Using a modern, end-capped C18 column can also significantly minimize this effect.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that lead to peak tailing.

    • Solution: Flush the column with a strong solvent to remove any strongly retained compounds. It is also good practice to use a guard column to protect your analytical column.

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.

Problem 2: Inconsistent Retention Times

Question: The retention time for my this compound peak is shifting between injections. What could be causing this variability?

Answer: Retention time instability can compromise the reliability of your results. Here are the common culprits and their solutions:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in the percentage of the organic modifier or the pH, can lead to shifts in retention time.

    • Solution: Ensure accurate and consistent preparation of your mobile phase for each run. Use a buffer if precise pH control is critical.

  • Column Temperature Fluctuations: The temperature of the HPLC column can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout your analytical run.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause retention time drift, especially in gradient elution.

    • Solution: Ensure the column is adequately equilibrated between runs. A general rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.

Problem 3: Poor Resolution of this compound from Other Fatty Acids

Question: I am having trouble separating this compound from other long-chain fatty acids in my sample. How can I improve the resolution?

Answer: Achieving baseline separation is crucial for accurate quantification. If you are experiencing co-elution, consider the following:

  • Optimize the Gradient: The elution gradient may not be shallow enough to separate compounds with similar hydrophobicities.

    • Solution: Modify your gradient profile. A slower, more shallow gradient will provide more time for the analytes to interact with the stationary phase, often leading to better resolution.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities for fatty acids.

    • Solution: If you are using acetonitrile, try switching to methanol, or vice versa. This change in solvent can alter the elution order and improve the separation of critical pairs.

  • Consider a Different Column: If optimizing the mobile phase does not provide the desired resolution, the column chemistry may not be suitable for your specific sample matrix.

    • Solution: As mentioned in the FAQs, for challenging separations of isomers, a column with higher shape selectivity, such as a cholesteryl-based column, may be necessary.

Data Presentation

Table 1: Comparison of Common HPLC Columns for Fatty Acid Analysis

Column TypeStationary PhasePrimary ApplicationAdvantagesDisadvantages
C18 (ODS) OctadecylsilaneRoutine analysis of a broad range of fatty acids.High hydrophobicity, excellent retention for long-chain fatty acids, widely available.May not resolve geometric (cis/trans) or positional isomers.
C8 OctylsilaneAnalysis of shorter to medium-chain fatty acids.Less retentive than C18, which can be advantageous for faster analysis of less hydrophobic compounds.May not provide sufficient retention for very long-chain fatty acids.
Cholesteryl Cholesterol-basedSeparation of geometric (cis/trans) and positional isomers.High molecular shape selectivity.May have different retention characteristics compared to standard C18 columns.
Phenyl-Hexyl Phenyl-HexylAlternative selectivity for unsaturated fatty acids.Can provide unique selectivity for compounds with aromatic rings or double bonds.May not be as universally applicable as C18 columns.
Cyano-Propyl CyanopropylCan be used in both reversed-phase and normal-phase modes.Offers different selectivity compared to alkyl phases.Generally less retentive in reversed-phase mode than C18.

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.

  • Sample Preparation:

    • For free fatty acid analysis, dissolve the sample in the initial mobile phase or a weak solvent like isopropanol.

    • For samples containing triglycerides, saponification (e.g., with methanolic KOH) followed by extraction of the free fatty acids is necessary.

    • If UV detection is used, derivatization to form phenacyl esters or other UV-active derivatives should be performed.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, CAD, RI).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 80% B

      • 5-25 min: Linear gradient from 80% to 100% B

      • 25-30 min: Hold at 100% B

      • 30.1-35 min: Return to 80% B and equilibrate

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection:

      • UV: 210 nm for underivatized fatty acids (low sensitivity) or a higher wavelength (e.g., 254 nm) for derivatized fatty acids.

      • CAD/ELSD: As per manufacturer's recommendations.

  • Data Analysis:

    • Identify the this compound peak by comparing the retention time with that of a pure standard.

    • Quantify the amount of this compound using a calibration curve prepared from standards of known concentrations.

Mandatory Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_mobile_phase Is an acidic modifier (e.g., 0.1% formic acid) in the mobile phase? start->check_mobile_phase add_modifier Add 0.1% formic acid or TFA to the mobile phase. check_mobile_phase->add_modifier No check_column Is an end-capped C18 column being used? check_mobile_phase->check_column Yes add_modifier->check_column use_endcapped Switch to a high-quality, end-capped C18 column. check_column->use_endcapped No check_sample_solvent Is the sample dissolved in the initial mobile phase? check_column->check_sample_solvent Yes use_endcapped->check_sample_solvent dissolve_in_mp Dissolve the sample in the initial mobile phase. check_sample_solvent->dissolve_in_mp No check_contamination Flush column with a strong solvent. Use a guard column. check_sample_solvent->check_contamination Yes dissolve_in_mp->check_contamination end Peak Shape Improved check_contamination->end

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.

Signaling Pathway of this compound-Induced Apoptosis

G Proposed Apoptotic Signaling of this compound gadoleic_acid This compound (Omega-9) bcl2_family Modulation of Bcl-2 Family Proteins gadoleic_acid->bcl2_family bax Bax (Pro-apoptotic) Upregulation bcl2_family->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation bcl2_family->bcl2 mito_pathway Mitochondrial Pathway Activation bax->mito_pathway bcl2->mito_pathway cytochrome_c Cytochrome c Release mito_pathway->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-9, -3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A diagram illustrating the proposed intrinsic apoptotic pathway induced by omega-9 fatty acids.

References

Dealing with co-eluting peaks in gadoleic acid chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with co-eluting peaks during the chromatographic analysis of gadoleic acid.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a peak that I suspect is this compound, but it appears broad or has a shoulder. What are the initial steps to diagnose this issue?

A1: Broad or shouldering peaks often indicate co-elution, where this compound and another compound elute from the column at nearly the same time.[1] The first step is to confirm if the peak is indeed impure.

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS or LC-MS system, examine the mass spectrum across the peak. A change in the mass spectrum from the leading edge to the trailing edge of the peak indicates the presence of more than one compound.[1]

  • Diode Array Detector (DAD) in HPLC: For HPLC analysis, a DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not consistent, co-elution is likely.[1]

If co-elution is confirmed, the next steps involve reviewing your sample preparation and chromatography method.

Q2: How does incomplete derivatization to fatty acid methyl esters (FAMEs) affect my this compound analysis?

A2: Incomplete derivatization is a common source of peak co-elution and distortion in the GC analysis of fatty acids.[1] Free fatty acids, being more polar, have poor volatility and can lead to broad, tailing peaks that may overlap with your this compound methyl ester (GAME) peak.[2] It is crucial to ensure your derivatization reaction goes to completion. High-quality reagents with low moisture content are essential to prevent side reactions.

Q3: Could system contamination be the cause of the co-eluting peak with my this compound?

A3: Yes, system contamination can introduce extraneous peaks into your chromatogram. Potential sources of contamination include the carrier gas, mobile phase, injection port liner, or carryover from a previous injection. To check for contamination, run a blank injection consisting of only your solvent. If a peak appears at or near the retention time of this compound, it is likely a contaminant.

Q4: What are the most effective ways to modify my GC temperature program to resolve this compound from a co-eluting peak?

A4: Optimizing the GC oven temperature program is a powerful tool for improving the separation of FAMEs.

  • Lower the Initial Temperature: A lower starting temperature increases the retention of volatile compounds, which can improve the separation of early-eluting peaks from the solvent front.

  • Reduce the Temperature Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting compounds like isomers.

  • Incorporate Isothermal Holds: Adding an isothermal (constant temperature) hold at a specific point in the temperature program can help to separate specific groups of co-eluting compounds.

Q5: When should I consider changing the GC column to resolve co-eluting peaks in my this compound analysis?

A5: If optimizing the temperature program and other GC parameters does not resolve the co-elution, changing the GC column is the next logical step. The choice of the stationary phase is one of the most critical factors for achieving selectivity between different fatty acids. For FAME analysis, highly polar stationary phases, such as those containing cyanopropyl functional groups (e.g., HP-88, DB-23, SP-2560), are often used to separate isomers based on the degree and position of unsaturation.

Q6: Are there advanced chromatography techniques that can resolve very complex co-elutions involving this compound?

A6: Yes, for highly complex samples where conventional GC is insufficient, more advanced techniques can be employed.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases connected by a modulator. The entire sample undergoes two independent separations, providing a massive increase in peak capacity and resolving power. This is particularly effective for separating fatty acid isomers in complex matrices.

  • Software-Based Peak Deconvolution: If your instrument is equipped with a mass spectrometer, specialized software can be used to mathematically resolve co-eluting peaks. These algorithms use the spectral differences between the co-eluting compounds to separate and quantify them individually, even when they are not chromatographically resolved.

Troubleshooting Guides

Issue: Co-eluting Peak with this compound in GC Analysis

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks when analyzing this compound as a fatty acid methyl ester (FAME) by gas chromatography.

Troubleshooting Workflow for Co-eluting Peaks in GC

A Co-eluting Peak Observed with this compound B Step 1: Confirm Co-elution A->B C Examine Mass Spectrum Across Peak B->C Use MS data F Step 2: Review Sample Preparation B->F Co-elution confirmed D Peak is Pure (Investigate other issues: e.g., peak shape problems) C->D No change in spectrum E Peak is Impure (Proceed to Step 2) C->E Spectrum changes G Ensure Complete Derivatization to FAME F->G H Check for System Contamination (Run Blank) F->H I Step 3: Optimize GC Method G->I H->I J Adjust Temperature Program (Lower initial T, slower ramp, isothermal hold) I->J K Change GC Column (Use a more polar stationary phase) I->K L Step 4: Consider Advanced Techniques J->L Unsuccessful O Resolution Achieved J->O Successful K->L Unsuccessful K->O Successful M Comprehensive GCxGC L->M N Software Deconvolution L->N M->O N->O

Caption: A logical workflow for diagnosing and resolving co-elution issues in the GC analysis of this compound.

Data Presentation: GC Temperature Program Optimization

The following table summarizes the effects of different GC temperature program modifications on the separation of fatty acid methyl esters.

Parameter AdjustmentEffectBest For
Lower Initial Temperature Increases retention and resolution of early-eluting peaks.Separating short-chain FAMEs from the solvent front.
Slower Temperature Ramp Increases analysis time but improves separation for most compounds.Resolving complex mixtures of isomers (e.g., cis/trans).
Faster Temperature Ramp Decreases analysis time but may reduce resolution.Screening simple mixtures where critical pairs are not an issue.
Add Isothermal Hold Can improve separation for compounds eluting during the hold.Targeting a specific region of the chromatogram with known co-elution.

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol

This protocol provides a general guideline for the derivatization of fatty acids, including this compound, to their corresponding methyl esters for GC analysis.

Objective: To convert fatty acids and lipids into volatile FAMEs.

Materials:

  • Sample containing lipids (1-25 mg)

  • Micro-reaction vessel (5-10 mL)

  • 12-14% Boron Trifluoride (BF₃) in Methanol

  • Hexane (HPLC grade)

  • Saturated Sodium Chloride (NaCl) solution or deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Heating block or water bath

Procedure:

  • Place 1-25 mg of the lipid sample into a micro-reaction vessel.

  • Add 2 mL of 12% BF₃-methanol reagent.

  • Cap the vessel tightly and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the sample matrix.

  • Cool the vessel to room temperature.

  • Add 1 mL of water (or saturated NaCl solution) and 1 mL of hexane to the vessel.

  • Shake the vessel vigorously for 30 seconds to extract the FAMEs into the non-polar hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC injection.

Experimental Workflow for FAME Derivatization

start Start: Lipid Sample (1-25mg) step1 Add 2mL BF3-Methanol start->step1 step2 Heat at 60°C for 5-10 min step1->step2 step3 Cool to Room Temperature step2->step3 step4 Add 1mL Water and 1mL Hexane step3->step4 step5 Vortex to Extract FAMEs step4->step5 step6 Allow Layers to Separate step5->step6 step7 Transfer Hexane Layer to a New Vial step6->step7 step8 Dry with Anhydrous Sodium Sulfate step7->step8 end End: Sample Ready for GC Injection step8->end

Caption: A step-by-step workflow for the derivatization of fatty acids to FAMEs using BF₃-methanol.

Protocol 2: General Purpose GC Method for FAME Analysis

This protocol provides a starting point for the GC analysis of a FAMEs mixture containing this compound methyl ester. Optimization will likely be required for specific sample types and co-eluting compounds.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Highly polar capillary column (e.g., HP-88, DB-23, or equivalent)

Typical GC Parameters:

ParameterSetting
Column HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow of 1 mL/min
Injection Volume 1 µL
Split Ratio 30:1 to 50:1
Inlet Temperature 250°C
Oven Temperature Program Initial: 140°C, hold for 5 minRamp 1: 4°C/min to 240°CHold at 240°C for 10 min
Detector Temperature FID: 280°CMS Transfer Line: 250°C

Note: These parameters are a general guideline and should be optimized for your specific application and instrumentation.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Gadoleic Acid in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of gadoleic acid (cis-9-eicosenoic acid, C20:1n-11) in plasma. It is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs, offering insights into experimental protocols, validation parameters, and the biological context of this long-chain monounsaturated fatty acid.

Introduction

This compound is a naturally occurring omega-11 fatty acid found in various fish oils and is also present in human plasma. Its role in cellular membrane fluidity and potential as a biomarker for certain metabolic processes has garnered increasing interest. Accurate and precise quantification of this compound in plasma is crucial for clinical and research applications. This guide compares two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Methodology Comparison

The choice between GC-MS and LC-MS/MS for this compound quantification depends on various factors, including required sensitivity, sample throughput, and the availability of instrumentation. Below is a summary of typical validation parameters for each method, based on published data for long-chain fatty acids.

Table 1: Comparison of Quantitative Method Validation Parameters for this compound in Plasma

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99[1][2]>0.99[3][4][5]
Limit of Quantification (LOQ) ~0.1 µg/mL~1-10 ng/mL
Intra-day Precision (%CV) <10%<15%
Inter-day Precision (%CV) <15%<15%
Accuracy/Recovery (%) 85-115%85-115%
Sample Volume 50-100 µL10-100 µL
Derivatization Required YesOptional
Throughput LowerHigher

Note: The values presented are representative of typical performance for long-chain fatty acid analysis and may vary based on the specific laboratory, instrumentation, and protocol.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any quantitative method. Below are outlines of typical workflows for both GC-MS and LC-MS/MS analysis of this compound in plasma.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for fatty acid analysis. Due to the low volatility of fatty acids, a derivatization step is mandatory to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs).

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add an internal standard (e.g., heptadecanoic acid, C17:0).

  • Perform lipid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v).

  • Vortex and centrifuge to separate the organic and aqueous layers.

  • Collect the lower organic layer containing the lipids.

2. Saponification and Derivatization (to FAMEs):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add a methanolic base (e.g., 0.5 M NaOH in methanol) and heat to saponify the lipids and release the fatty acids.

  • Add a derivatizing agent, such as 14% boron trifluoride in methanol (BF₃-methanol), and heat to convert the free fatty acids to FAMEs.

  • After cooling, add a nonpolar solvent (e.g., hexane) and water to extract the FAMEs.

  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • Inject an aliquot of the FAME extract into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column (e.g., DB-23 or SP-2560).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) to separate the FAMEs.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the characteristic ions of this compound methyl ester.

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard (C17:0) Plasma->IS Extraction Lipid Extraction (Chloroform:Methanol) IS->Extraction Organic_Layer Collect Organic Layer Extraction->Organic_Layer Evaporation Evaporate Solvent Organic_Layer->Evaporation Saponification Saponification (Methanolic NaOH) Evaporation->Saponification Methylation Methylation (BF₃-Methanol) Saponification->Methylation FAME_Extraction Extract FAMEs (Hexane) Methylation->FAME_Extraction GC_MS GC-MS Analysis (SIM Mode) FAME_Extraction->GC_MS Quantification Quantification GC_MS->Quantification

GC-MS Experimental Workflow for this compound Analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers higher sensitivity and throughput compared to GC-MS and can often be performed without derivatization, which simplifies sample preparation.

1. Sample Preparation and Protein Precipitation:

  • To 50 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Add a cold organic solvent, such as acetonitrile, to precipitate proteins.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the fatty acids.

2. (Optional) Derivatization:

  • While not always necessary, derivatization can improve ionization efficiency and sensitivity in some cases. If performed, the extracted fatty acids can be reacted with a derivatizing agent to introduce a readily ionizable group.

3. LC-MS/MS Analysis:

  • Inject an aliquot of the supernatant (or derivatized sample) into the LC-MS/MS system.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium acetate to improve ionization.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized fatty acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transition for this compound and its internal standard.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (50 µL) IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant LC_MS_MS LC-MS/MS Analysis (MRM Mode) Supernatant->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification

LC-MS/MS Experimental Workflow for this compound Analysis.

Biological Context and Signaling

This compound, as a long-chain monounsaturated fatty acid, is a component of complex lipids and can be involved in various metabolic and signaling pathways. While a specific signaling cascade for this compound is not fully elucidated, it is proposed to follow pathways similar to other long-chain fatty acids.

Proposed Metabolic and Signaling Pathway of this compound:

Long-chain fatty acids like this compound can be activated to their acyl-CoA esters and subsequently undergo β-oxidation for energy production in the mitochondria. Alternatively, they can be incorporated into complex lipids such as triglycerides and phospholipids. Furthermore, fatty acids can act as signaling molecules by activating nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism and inflammation. The synthesis of monounsaturated fatty acids, including potentially this compound, from saturated fatty acids is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).

cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Gadoleic_Acid This compound (extracellular) Gadoleic_Acid_Intra This compound Gadoleic_Acid->Gadoleic_Acid_Intra Transport Gadoleoyl_CoA Gadoleoyl-CoA Gadoleic_Acid_Intra->Gadoleoyl_CoA Activation (Acyl-CoA Synthetase) PPAR PPAR Gadoleic_Acid_Intra->PPAR Ligand Binding Complex_Lipids Triglycerides, Phospholipids Gadoleoyl_CoA->Complex_Lipids Esterification Beta_Oxidation β-Oxidation Gadoleoyl_CoA->Beta_Oxidation SCD1 SCD1 Saturated_FA Saturated Fatty Acyl-CoA Saturated_FA->Gadoleoyl_CoA Desaturation Gene_Expression Target Gene Expression (Lipid Metabolism) PPAR->Gene_Expression Activation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Energy Energy (ATP) Acetyl_CoA->Energy

References

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for Gadoleic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of gadoleic acid (C20:1 n-11), a monounsaturated omega-11 fatty acid, is crucial for various applications, from nutritional studies to biomarker discovery. This guide provides an objective comparison of analytical methodologies and highlights the importance of inter-laboratory proficiency testing to ensure data reliability and comparability, drawing insights from established fatty acid quality assurance programs.

The Analytical Toolkit: Methods for this compound Quantification

The primary analytical techniques for fatty acid quantification, including this compound, are gas chromatography (GC) and, to a lesser extent, high-performance liquid chromatography (HPLC).[3]

Gas Chromatography (GC): This is the most widely used technique for fatty acid analysis. To make the fatty acids volatile for GC analysis, they are typically converted into fatty acid methyl esters (FAMEs) through a derivatization process. The most common detectors used with GC for fatty acid analysis are the Flame Ionization Detector (FID) and Mass Spectrometry (MS).

  • GC-FID: This method is robust, provides a wide linear range, and is relatively inexpensive. Quantification is based on the peak area relative to an internal standard.

  • GC-MS: This technique offers higher selectivity and can be used for structural confirmation of the fatty acids. It is particularly useful for complex matrices where co-elution of compounds might be an issue.

High-Performance Liquid Chromatography (HPLC): While less common for routine fatty acid quantification, HPLC can be advantageous for analyzing heat-sensitive fatty acids or for separating specific isomers.

Data Presentation: A Look at Inter-laboratory Performance

The following tables illustrate the typical structure for presenting quantitative data from an inter-laboratory comparison study for fatty acids, based on the principles of programs like the FAQAP. The values presented are hypothetical and for illustrative purposes only, as specific this compound inter-laboratory data was not found.

Table 1: Inter-laboratory Comparison of this compound Quantification in a Certified Reference Material (CRM)

Laboratory IDMethodReported Concentration (µg/mL)Z-Score*
Lab AGC-FID15.2-0.5
Lab BGC-MS16.50.8
Lab CGC-FID14.8-0.9
Lab DGC-MS16.10.4
Lab EGC-FID15.80.1
Assigned Value 15.7 ± 0.9

*Z-scores are a statistical measure of a laboratory's performance, comparing their result to the consensus value. A Z-score between -2 and 2 is generally considered satisfactory.

Table 2: Comparison of Analytical Method Performance

ParameterGC-FIDGC-MS
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL
Linearity (R²) >0.99>0.99
Precision (RSD%) < 10%< 8%
Throughput HighModerate
Cost LowerHigher

Experimental Protocols: A Step-by-Step Approach

Accurate quantification of this compound is highly dependent on the meticulous execution of the experimental protocol. The following outlines a typical workflow.

Lipid Extraction

The first step involves extracting the total lipids from the sample matrix (e.g., serum, plasma, tissue). Common methods include:

  • Folch Extraction: A widely used method employing a chloroform:methanol solvent system.

  • Bligh-Dyer Extraction: A modification of the Folch method, also using chloroform and methanol.

Saponification and Derivatization (for GC analysis)

To analyze the total fatty acid content, the extracted lipids are saponified (hydrolyzed) to release the individual fatty acids. These free fatty acids are then derivatized to form FAMEs. A common procedure involves:

  • Base-catalyzed transesterification: Using a reagent like methanolic potassium hydroxide.

  • Acid-catalyzed methylation: Using a reagent like boron trifluoride in methanol.

Instrumental Analysis

The prepared FAMEs are then injected into the GC system for separation and detection.

  • GC Column: A polar capillary column, such as one with a cyanopropyl stationary phase, is typically used for FAME separation.

  • Temperature Program: A programmed temperature ramp is used to elute the FAMEs based on their boiling points and polarity.

  • Internal Standard: An internal standard, a fatty acid not naturally present in the sample (e.g., C17:0 or C19:0), is added at the beginning of the sample preparation to correct for variations in extraction and derivatization efficiency.

Quantification

The concentration of this compound is determined by comparing the peak area of its corresponding FAME to the peak area of the internal standard and referencing a calibration curve prepared with certified standards.

The Role of Certified Reference Materials (CRMs)

The use of CRMs is paramount for ensuring the accuracy and traceability of measurements. Organizations like NIST develop SRMs (Standard Reference Materials) with certified concentrations of various fatty acids in matrices like human serum. These materials allow laboratories to validate their methods and demonstrate their measurement capabilities. For this compound, commercially available certified standards can be used to prepare calibration curves.

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Serum) Extraction Lipid Extraction (Folch or Bligh-Dyer) Sample->Extraction Add Internal Standard Derivatization Saponification & Derivatization to FAMEs Extraction->Derivatization GC Gas Chromatography (GC-FID or GC-MS) Derivatization->GC Data Data Acquisition (Peak Integration) GC->Data Quant Concentration Calculation (vs. Calibration Curve) Data->Quant

Caption: Experimental workflow for this compound quantification.

Method_Comparison cluster_attributes Comparison Attributes GCFID GC-FID Sensitivity Sensitivity GCFID->Sensitivity Good Specificity Specificity GCFID->Specificity Moderate Cost Cost GCFID->Cost Low Throughput Throughput GCFID->Throughput High GCMS GC-MS GCMS->Sensitivity Excellent GCMS->Specificity Excellent GCMS->Cost High GCMS->Throughput Moderate HPLC HPLC HPLC->Sensitivity Good (with derivatization) HPLC->Specificity Good HPLC->Cost Moderate HPLC->Throughput Moderate NMR NMR NMR->Sensitivity Low NMR->Specificity High NMR->Cost Very High NMR->Throughput Low

Caption: Comparison of analytical methods for fatty acid analysis.

CRM_Workflow CRM_Source Certified Reference Material (CRM) (e.g., NIST SRM) Lab_Method Laboratory's Analytical Method CRM_Source->Lab_Method Comparison Comparison with Certified Value CRM_Source->Comparison Measurement Measurement of this compound in CRM Lab_Method->Measurement Result Reported Value Measurement->Result Result->Comparison Validation Method Validation / Performance Assessment Comparison->Validation

Caption: Workflow for using CRMs in method validation.

References

A Guide to Certified Reference Materials for Gadoleic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Certified Reference Materials (CRMs) for the analysis of gadoleic acid, a monounsaturated omega-9 fatty acid of interest in various fields of research, including nutrition, metabolism, and drug development. Accurate quantification of this compound is crucial for understanding its physiological roles and for the quality control of products in which it is a component. The use of CRMs is fundamental to ensuring the accuracy, reliability, and comparability of analytical data.

Comparison of Commercially Available this compound Certified Reference Materials

The selection of an appropriate CRM is a critical first step in any quantitative analysis. Key considerations include the certified purity, the uncertainty of the certified value, the formulation of the CRM, and the traceability to national or international standards. Below is a comparison of this compound CRMs offered by prominent suppliers.

SupplierProduct Name/NumberPurityFormulationCertified Value & UncertaintyTraceability
Cayman Chemical This compound (Item No. 33186)[1]≥98%[1]A solution in ethanol[1]Batch-specific data on Certificate of Analysis[1]Information available on Certificate of Analysis
Nu-Chek Prep This compound>99%[2]Neat (oil)Weighed to the nearest 0.1 mg; data on Certificate of AnalysisPrepared from chromatographically pure lipid esters
Larodan This compoundStandard purity >99%Neat (oil or powder), or in solution upon requestData on Certificate of AnalysisInformation available on Certificate of Analysis
Avanti Polar Lipids This compoundHigh Purity (>99%)Varies (check product specifics)Data on Certificate of AnalysisInformation available on Certificate of Analysis
Sigma-Aldrich This compoundVaries (check product specifics as part of their lipid standards portfolio)Varies (neat, in solution)Data on Certificate of Analysis for specific lotsMany CRMs are traceable to NIST or other primary standards

Note: The information in this table is based on publicly available data and may vary by specific product lot. It is essential to consult the Certificate of Analysis (CoA) provided by the supplier for the most accurate and up-to-date information.

Analytical Methodologies for this compound Quantification

The most common technique for the quantitative analysis of fatty acids, including this compound, is Gas Chromatography with Flame Ionization Detection (GC-FID). High-Performance Liquid Chromatography (HPLC) offers an alternative approach, particularly for the analysis of underivatized fatty acids. The use of a CRM is integral to both methodologies for calibration and method validation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive method for fatty acid analysis. It typically requires the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs) prior to analysis.

This protocol outlines the key steps for the quantification of this compound in a sample matrix (e.g., fish oil) using a this compound CRM.

1. Materials and Reagents:

  • This compound Certified Reference Material (CRM)

  • Sample containing this compound (e.g., fish oil supplement)

  • Internal Standard (IS) (e.g., methyl heptadecanoate)

  • Derivatization reagent (e.g., 14% Boron trifluoride in methanol or 5% H₂SO₄ in methanol)

  • Hexane (HPLC grade)

  • Sodium chloride (saturated solution)

  • Anhydrous sodium sulfate

2. Standard and Sample Preparation:

  • CRM Stock Solution: Accurately weigh a precise amount of the this compound CRM and dissolve it in a known volume of hexane to prepare a stock solution of known concentration.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard in hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the CRM stock solution with hexane. Add a constant amount of the IS stock solution to each calibration standard.

  • Sample Preparation (Derivatization to FAMEs):

    • Accurately weigh a known amount of the sample (e.g., 50 mg of fish oil) into a screw-cap glass tube.

    • Add a known amount of the internal standard.

    • Add the derivatization reagent (e.g., 2 mL of 14% BF₃ in methanol).

    • Cap the tube tightly and heat at 100°C for 30-60 minutes.

    • Cool the tube to room temperature.

    • Add hexane (e.g., 1 mL) and a saturated sodium chloride solution (e.g., 1 mL).

    • Vortex the mixture and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The extract is now ready for GC-FID analysis.

3. GC-FID Instrumentation and Conditions:

ParameterTypical Value
Column DB-23, HP-88, or similar polar capillary column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness)
Carrier Gas Helium or Hydrogen
Injector Temperature 250°C
Detector Temperature 280°C
Oven Temperature Program Initial temp: 140°C, hold for 5 min; Ramp to 240°C at 4°C/min; Hold for 20 min
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL

4. Data Analysis:

  • Identify the this compound methyl ester peak in the chromatograms based on its retention time compared to the CRM.

  • Construct a calibration curve by plotting the ratio of the peak area of the this compound CRM to the peak area of the internal standard against the concentration of the CRM.

  • Calculate the concentration of this compound in the sample using the calibration curve.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing CRM This compound CRM Derivatization Derivatization (FAMEs) CRM->Derivatization Sample Sample (e.g., Fish Oil) Sample->Derivatization IS Internal Standard IS->Derivatization Extraction Hexane Extraction Derivatization->Extraction GC_FID GC-FID System Extraction->GC_FID Chromatogram Chromatogram GC_FID->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for this compound Analysis by GC-FID.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC can be used for the analysis of underivatized fatty acids, which simplifies sample preparation by avoiding the derivatization step. However, this method may be less sensitive than GC-FID for some applications.

This protocol provides a general procedure for the quantification of this compound using HPLC with UV detection.

1. Materials and Reagents:

  • This compound Certified Reference Material (CRM)

  • Sample containing this compound

  • Mobile Phase: Acetonitrile, Methanol, and n-Hexane (e.g., 90:8:2 v/v/v) with 0.2% acetic acid

  • Sample solvent: Mobile phase or other suitable solvent

2. Standard and Sample Preparation:

  • CRM Stock Solution: Accurately weigh a precise amount of the this compound CRM and dissolve it in a known volume of the sample solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the CRM stock solution with the sample solvent.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a known volume of the sample solvent.

    • Filter the sample solution through a 0.45 µm filter before injection.

3. HPLC-UV Instrumentation and Conditions:

ParameterTypical Value
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol/n-Hexane (90:8:2) with 0.2% Acetic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 205 nm
Injection Volume 20 µL

4. Data Analysis:

  • Identify the this compound peak in the chromatograms based on its retention time compared to the CRM.

  • Construct a calibration curve by plotting the peak area of the this compound CRM against the concentration of the CRM.

  • Calculate the concentration of this compound in the sample using the calibration curve.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing CRM This compound CRM Dissolution Dissolution in Solvent CRM->Dissolution Sample Sample Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_UV HPLC-UV System Filtration->HPLC_UV Chromatogram Chromatogram HPLC_UV->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for this compound Analysis by HPLC-UV.

Conclusion

The accurate quantification of this compound relies on the use of high-quality Certified Reference Materials and validated analytical methods. This guide provides a starting point for researchers by comparing available CRMs and detailing established analytical protocols. For any specific application, it is crucial to consult the supplier's documentation for the chosen CRM and to perform in-house method validation to ensure the reliability of the obtained results. The choice between GC-FID and HPLC-UV will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and the availability of instrumentation.

References

A Comparative Analysis of Gadoleic Acid and Oleic Acid on Cellular Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Monounsaturated Fatty Acids

This guide provides a comparative overview of the effects of gadoleic acid (cis-9-eicosenoic acid) and oleic acid (cis-9-octadecenoic acid) on cell viability. While extensive research has elucidated the multifaceted roles of oleic acid in cellular processes, data on this compound remains comparatively scarce. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a clearer understanding of their differential impacts on cell function.

Data Presentation: Quantitative Effects on Cell Viability

Cell LineFatty AcidConcentrationIncubation TimeAssayEffect on Cell Viability
Renal Cell Carcinoma (786-O) Oleic Acid0.05, 0.1, 0.2 mmol/L48 hMTTIncreased viability in a dose-dependent manner
Hepatocellular Carcinoma (Hep3B & Huh7.5) Oleic Acid50 - 300 µM48 hAlamar BlueDose-dependent reduction in viability
Hepatocellular Carcinoma (HepG2) Oleic Acid250, 500 µM24 hMTTDose-dependent decrease in viability
Bovine Satellite Cells Oleic Acid10 - 100 µM24 hMTTIncreased proliferation
Jurkat (T lymphocyte) Oleic AcidNot specifiedNot specifiedCytometryLess toxic than linoleic acid

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing cell viability following fatty acid treatment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Fatty Acid Preparation: Prepare stock solutions of this compound and oleic acid. Fatty acids are typically dissolved in ethanol or DMSO and then complexed with bovine serum albumin (BSA) in the cell culture medium to enhance solubility and cellular uptake. A corresponding vehicle control (medium with BSA and the solvent) should always be included.

  • Treatment: Remove the overnight culture medium and replace it with fresh medium containing various concentrations of the fatty acids or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Alamar Blue (Resazurin) Assay

The Alamar Blue assay is another common method to measure cell viability, relying on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well, typically at a 1:10 dilution with the culture medium.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for a typical cell viability study and the known signaling pathways modulated by oleic acid. Due to the limited available data, a corresponding signaling pathway diagram for this compound cannot be provided at this time.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture Seeding Cell Seeding (96-well plate) CellCulture->Seeding FattyAcidPrep Fatty Acid Solution Preparation Treatment Treatment with Gadoleic/Oleic Acid FattyAcidPrep->Treatment Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT, Alamar Blue) Incubation->ViabilityAssay DataAcquisition Data Acquisition (Absorbance/Fluorescence) ViabilityAssay->DataAcquisition DataAnalysis Data Analysis (% Viability, IC50) DataAcquisition->DataAnalysis

Experimental workflow for assessing the effects of fatty acids on cell viability.

Oleic_Acid_Signaling cluster_gpr40 GPR40 Pathway cluster_pten PTEN/Akt/mTOR Pathway cluster_tgfb TGF-β Pathway OleicAcid Oleic Acid GPR40 GPR40 OleicAcid->GPR40 PTEN PTEN OleicAcid->PTEN influences TGFB_R TGF-β Receptor OleicAcid->TGFB_R ILK ILK GPR40->ILK activates Akt_GPR40 Akt ILK->Akt_GPR40 activates CellViability Cell Viability (Proliferation/Apoptosis) Akt_GPR40->CellViability promotes proliferation PI3K PI3K PTEN->PI3K inhibits Akt_PTEN Akt PI3K->Akt_PTEN activates mTOR mTOR Akt_PTEN->mTOR activates mTOR->CellViability regulates proliferation Smad3 Smad3 TGFB_R->Smad3 phosphorylates Smad3->CellViability promotes progression

Signaling pathways modulated by Oleic Acid impacting cell viability.

Discussion and Conclusion

The available scientific literature provides a considerable amount of data on the effects of oleic acid on cell viability, demonstrating a complex and cell-type-dependent role. In some cancer cell lines, such as renal cell carcinoma, oleic acid has been shown to promote proliferation, while in others, like hepatocellular carcinoma, it induces a dose-dependent reduction in viability[1][2]. The signaling pathways modulated by oleic acid are also being actively investigated, with evidence pointing towards the involvement of G-protein coupled receptors like GPR40, and key signaling nodes such as PI3K/Akt and TGF-β[1].

Therefore, for researchers, scientists, and drug development professionals, this comparative guide highlights a critical knowledge gap. While oleic acid presents a complex profile with both pro- and anti-proliferative effects depending on the cellular context, the biological impact of this compound on cell viability remains largely unexplored. Further research, including direct comparative studies under standardized conditions, is necessary to elucidate the specific roles of this compound in cellular health and disease. This will be crucial for understanding its potential therapeutic or detrimental effects and for informing its use in various research and development applications.

References

Gadoleic Acid vs. Erucic Acid: A Comparative Toxicological Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive toxicological comparison of gadoleic acid and erucic acid, two long-chain monounsaturated fatty acids. While structurally similar, their metabolic fates and toxicological profiles differ significantly, with implications for their use in research and development. This document summarizes key toxicological data, details relevant experimental protocols, and illustrates the underlying metabolic pathways.

Executive Summary

Erucic acid (C22:1 n-9) has been extensively studied and is known to induce myocardial lipidosis, a transient accumulation of lipids in the heart muscle, in animal models.[1][2][3] This effect is attributed to its poor metabolism by mitochondrial β-oxidation.[1] Consequently, a Tolerable Daily Intake (TDI) for erucic acid has been established by regulatory bodies like the European Food Safety Authority (EFSA).[4] In contrast, specific toxicological data for this compound (C20:1 n-9) is limited. However, its shorter carbon chain length suggests a more efficient β-oxidation rate, intermediate between that of oleic acid and erucic acid, implying a lower potential for cardiotoxicity. While direct comparative studies are scarce, the available metabolic data allows for an informed assessment of their relative toxicities.

Comparative Toxicological Data

The following tables summarize the available quantitative data on the toxicological profiles of this compound and erucic acid.

Table 1: In Vivo Toxicity Data

ParameterThis compound (C20:1 n-9)Erucic Acid (C22:1 n-9)Reference(s)
Acute Oral Toxicity No data available.LD50 (rat): >2 g/kg body weight (as part of rapeseed oil).
Sub-chronic Toxicity (Rodents) No specific studies identified.No Observed Adverse Effect Level (NOAEL): 0.7 g/kg bw/day for myocardial lipidosis in young rats and newborn piglets. Lowest Observed Adverse Effect Level (LOAEL): Associated with myocardial lipidosis at higher doses.
Cardiotoxicity Not reported to cause myocardial lipidosis.Induces transient myocardial lipidosis in various animal species.
Tolerable Daily Intake (TDI) Not established.EFSA TDI: 7 mg/kg body weight per day.

Table 2: In Vitro and Mechanistic Data

ParameterThis compound (C20:1 n-9)Erucic Acid (C22:1 n-9)Reference(s)
Mitochondrial β-Oxidation Rate Intermediate (higher than erucic acid, lower than oleic acid).Poorly oxidized by heart mitochondria.
Effect on Mitochondrial Respiration No specific data.Inhibits mitochondrial respiration and oxidation of other fatty acids.
Cytotoxicity No specific cytotoxicity studies identified.Data is primarily from in vivo studies; specific cytotoxicity data is limited.
Genotoxicity No data available.No data available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are representative protocols for key experiments.

Protocol 1: Induction and Assessment of Myocardial Lipidosis in a Rat Model

This protocol is based on methodologies described in studies investigating the cardiotoxicity of erucic acid.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (weanling or young adult).

  • Housing: Housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the study.

2. Diet Preparation and Administration:

  • Control Group: Fed a standard rodent chow or a diet containing a control oil with no or low levels of the test fatty acids (e.g., corn oil, sunflower oil).

  • Test Groups: Fed a diet containing varying concentrations of erucic acid or this compound. The fatty acids are typically incorporated into a high-fat diet (e.g., 20% fat by weight).

  • Duration: The feeding study can range from a few days to several weeks (e.g., 7 days for acute lipidosis, up to 90 days for chronic effects, as per OECD Guideline 408).

3. Endpoint Assessment:

  • Clinical Observations: Daily monitoring for any signs of toxicity, and weekly body weight and food consumption measurements.

  • Histopathology: At the end of the study, animals are euthanized, and hearts are collected. The heart tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization.

  • Biochemical Analysis: A portion of the heart tissue can be homogenized for lipid extraction and quantification of triglycerides and specific fatty acid content using gas chromatography.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This is a general protocol for assessing the cytotoxicity of fatty acids on a cell line (e.g., H9c2 cardiomyocytes).

1. Cell Culture:

  • Cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.

2. Assay Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with a medium containing various concentrations of this compound or erucic acid (solubilized with a suitable vehicle like BSA). Control wells receive the vehicle alone.

  • Incubation: Cells are incubated with the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Mandatory Visualizations

Metabolic Pathways

The differential toxicity of gadoleic and erucic acid can be largely attributed to their distinct metabolic fates within the cell, particularly their rates of mitochondrial β-oxidation.

FattyAcidMetabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_accumulation Cytosolic Accumulation This compound (C20:1) This compound (C20:1) Fatty Acid Transport Proteins Fatty Acid Transport Proteins This compound (C20:1)->Fatty Acid Transport Proteins Erucic Acid (C22:1) Erucic Acid (C22:1) Erucic Acid (C22:1)->Fatty Acid Transport Proteins Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid Transport Proteins->Acyl-CoA Synthetase Transport into Cytosol Gadoleoyl-CoA Gadoleoyl-CoA Acyl-CoA Synthetase->Gadoleoyl-CoA Activation Erucyl-CoA Erucyl-CoA Acyl-CoA Synthetase->Erucyl-CoA Activation CPT1 CPT1 Gadoleoyl-CoA->CPT1 Transport to Mitochondria Erucyl-CoA->CPT1 Transport to Mitochondria (Slower) Triglyceride Droplets Triglyceride Droplets Erucyl-CoA->Triglyceride Droplets Leads to Myocardial Lipidosis CPT2 CPT2 CPT1->CPT2 Acylcarnitine transport Beta-Oxidation Spiral Beta-Oxidation Spiral CPT2->Beta-Oxidation Spiral Conversion back to Acyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA Efficient Oxidation Beta-Oxidation Spiral->Acetyl-CoA Inefficient Oxidation (Erucic Acid) TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP

Caption: Metabolic fate of gadoleic and erucic acid.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo toxicological study of a fatty acid.

ExperimentalWorkflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Analysis cluster_conclusion Conclusion Hypothesis Hypothesis Formulation Protocol Protocol Design (OECD Guidelines) Hypothesis->Protocol Ethics Ethical Approval Protocol->Ethics Acclimatization Animal Acclimatization Ethics->Acclimatization Grouping Randomization & Grouping Acclimatization->Grouping Dosing Dietary Administration Grouping->Dosing Monitoring Clinical Observation & Data Collection Dosing->Monitoring Necropsy Necropsy & Tissue Collection Monitoring->Necropsy Histopathology Histopathology (e.g., Oil Red O) Necropsy->Histopathology Biochemistry Biochemical Analysis Necropsy->Biochemistry DataAnalysis Statistical Analysis Histopathology->DataAnalysis Biochemistry->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation Report Final Report Interpretation->Report

Caption: Workflow for an in vivo toxicity study.

Conclusion

The available evidence strongly indicates that erucic acid poses a greater toxicological risk than this compound, primarily due to its cardiotoxic effects observed in animal models. This toxicity is directly linked to its inefficient metabolism in the mitochondria. While direct toxicological data for this compound is lacking, its more favorable metabolic profile suggests a lower propensity for causing adverse effects. For researchers and drug development professionals, this distinction is critical when considering these fatty acids in formulations or as research tools. Further research, including direct comparative studies, would be beneficial to fully elucidate the toxicological profile of this compound.

References

Cross-Validation of HPLC and GC Methods for Gadoleic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of gadoleic acid (cis-9-eicosenoic acid), a monounsaturated omega-11 fatty acid, is critical in various fields, including nutritional science, clinical diagnostics, and the development of pharmaceuticals. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While GC has traditionally been the benchmark for fatty acid analysis, HPLC has emerged as a powerful alternative with distinct advantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs and to outline a workflow for cross-validation.

Comparative Performance: A Quantitative Overview

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC and HPLC, compiled from various studies on fatty acid analysis. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Validation Parameter Gas Chromatography (GC-FID/GC-MS) High-Performance Liquid Chromatography (HPLC-UV/HPLC-MS) Key Considerations
Precision (RSD%) ≤ 5.88%[1][2]≤ 5.88% (often slightly better than GC)[1][2]Both methods demonstrate good precision for quantitative analysis.
Recovery (%) ≥ 82.31%[1]≥ 82.31%Comparable recovery rates are achievable with optimized extraction procedures.
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.
Sensitivity (LOD/LOQ) Generally higher, especially with MS detectors (low femtomol range on column).Sensitivity is dependent on the chromophore used for derivatization or the detector (e.g., MS).GC-MS often provides lower limits of detection for fatty acids.
Isomer Separation Can be challenging for cis/trans and positional isomers.Superior for separation of cis/trans and positional isomers, especially with specialized columns.This is a significant advantage of HPLC for detailed fatty acid profiling.
Sample Preparation Requires derivatization to volatile fatty acid methyl esters (FAMEs).Can analyze underivatized fatty acids, but often requires derivatization to improve detection.HPLC offers more flexibility in sample preparation.
Analysis Time Typically 15 - 30 minutes.Typically 15 - 35 minutes.Runtimes are generally comparable between the two techniques.
Analyte Form Analyzes fatty acid methyl esters.Can analyze intact free fatty acids or their derivatives.HPLC can provide information on the original state of the fatty acid.

Detailed Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both HPLC and GC.

HPLC-UV Protocol for this compound Analysis

This protocol involves the derivatization of this compound to a UV-absorbing phenacyl ester for enhanced detection.

  • Lipid Extraction:

    • Extract total lipids from the sample using a suitable method, such as the Folch or Bligh-Dyer procedure with chloroform:methanol.

  • Saponification (Hydrolysis):

    • To the extracted lipid sample, add a solution of 0.5 M methanolic potassium hydroxide (KOH).

    • Heat the mixture at 70-80°C for 30 minutes to hydrolyze the lipids and release the free fatty acids.

    • Cool the solution and acidify to a pH of ~2 with an appropriate acid (e.g., HCl) to protonate the fatty acids.

  • Free Fatty Acid Extraction:

    • Extract the free fatty acids from the acidified solution using a non-polar solvent like hexane or dichloromethane.

    • Collect the organic layer and evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried fatty acid residue, add a solution of 2,4'-dibromoacetophenone in acetonitrile and a catalytic amount of a base like triethylamine.

    • Heat the reaction mixture at 80°C for 30 minutes.

    • After cooling, the sample is ready for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detection: UV detector set at a wavelength appropriate for the derivative (e.g., 256 nm for dibromoacetophenone derivatives).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Identify the this compound derivative peak by comparing its retention time with that of a this compound standard subjected to the same derivatization procedure.

    • Construct a calibration curve using known concentrations of the this compound standard to quantify the amount in the sample.

GC-FID/MS Protocol for this compound Analysis

This protocol involves the conversion of this compound into its more volatile fatty acid methyl ester (FAME) for GC analysis.

  • Lipid Extraction:

    • Extract total lipids from the sample as described in the HPLC protocol.

  • Saponification and Methylation (Derivatization):

    • Saponify the lipid extract with methanolic NaOH or KOH as described previously.

    • Add a methylation reagent such as boron trifluoride (BF3) in methanol or methanolic HCl to the saponified sample.

    • Heat the mixture to facilitate the conversion of the free fatty acids to their corresponding methyl esters.

    • After cooling, add water and extract the FAMEs with hexane.

    • The hexane layer containing the FAMEs is collected for GC analysis.

  • GC Conditions:

    • Column: A polar capillary column, such as one with a nitroterephthalic acid modified polyethylene glycol (PEG) stationary phase (e.g., DB-FFAP or HP-88), is commonly used for FAME analysis.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, holding for a few minutes, then ramping up to 240°C.

    • Detector: A Flame Ionization Detector (FID) is standard for quantification. A Mass Spectrometer (MS) can be used for definitive identification of this compound methyl ester based on its mass spectrum.

  • Quantification:

    • Identify the this compound methyl ester peak based on its retention time compared to a FAME standard mixture.

    • Quantify the amount using an internal or external standard calibration curve.

Workflow for Cross-Validation of Analytical Methods

The cross-validation of HPLC and GC methods is essential to ensure the reliability and interchangeability of the data generated. The following workflow outlines the key steps in this process.

G cluster_sample Sample Preparation cluster_hplc HPLC Workflow cluster_gc GC Workflow cluster_validation Cross-Validation Sample Homogenized Sample LipidExtract Lipid Extraction Sample->LipidExtract FreeFattyAcids Saponification & Acidification (Free Fatty Acids) LipidExtract->FreeFattyAcids HPLCDeriv Derivatization (e.g., Phenacyl Esters) FreeFattyAcids->HPLCDeriv GCDeriv Methylation (FAMEs) FreeFattyAcids->GCDeriv HPLC_Analysis HPLC-UV Analysis HPLCDeriv->HPLC_Analysis HPLC_Data HPLC Data (Peak Area, Retention Time) HPLC_Analysis->HPLC_Data Compare Compare Results (Accuracy, Precision, Linearity) HPLC_Data->Compare GC_Analysis GC-FID/MS Analysis GCDeriv->GC_Analysis GC_Data GC Data (Peak Area, Retention Time) GC_Analysis->GC_Data GC_Data->Compare

Caption: Workflow for the cross-validation of HPLC and GC methods.

Conclusion

Both HPLC and GC are robust and reliable methods for the analysis of this compound. The choice between them hinges on the specific research question and the nature of the analysis.

  • GC is a highly sensitive and well-established method, making it ideal for routine quantification where high throughput is required.

  • HPLC excels in the separation of labile and isomeric fatty acids, such as cis/trans isomers, due to its ambient temperature operation. The ability to analyze underivatized fatty acids can also simplify the workflow.

Ultimately, for a comprehensive and unambiguous fatty acid profile, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.

References

A Comparative Guide to the Accurate and Precise Quantification of Gadoleic Acid in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of specific lipid species is paramount for robust and reproducible results. Gadoleic acid (cis-9-eicosenoic acid, 20:1n-11), a monounsaturated omega-11 fatty acid found prominently in some fish oils, is of growing interest for its potential roles in cardiovascular health and cellular signaling.[1][2][3] This guide provides a comparative overview of the leading analytical methodologies for this compound quantification in lipidomics, focusing on accuracy and precision, with supporting data and detailed experimental protocols.

Overview of Analytical Techniques

The two predominant platforms for the quantitative analysis of this compound in complex biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers a unique set of advantages and disadvantages in terms of sample preparation, sensitivity, and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for fatty acid analysis.[4][5] Due to the low volatility of free fatty acids, a critical step in GC-MS analysis is derivatization, which converts the polar carboxylic acid group into a more volatile ester, most commonly a fatty acid methyl ester (FAME). This method provides excellent chromatographic resolution and is highly sensitive, especially when using single ion monitoring (SIM).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, often allowing for the quantification of fatty acids in their native form without the need for derivatization. This approach simplifies sample preparation and can offer higher throughput. Using multiple reaction monitoring (MRM), LC-MS/MS provides high selectivity and sensitivity for the targeted analysis of this compound in complex matrices.

Comparative Performance Data

The following table summarizes typical performance characteristics for the quantification of long-chain monounsaturated fatty acids, including this compound, using GC-MS and LC-MS/MS methodologies. The values are compiled from various validation studies and represent expected performance.

ParameterGC-MS (as FAME)LC-MS/MS (underivatized)
Linearity (R²) > 0.99> 0.98
Limit of Detection (LOD) 9.0 - 150 µg/L~1 ng/mL
Limit of Quantification (LOQ) 30 - 500 µg/L<10 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (Recovery) 85 - 115%85 - 115%

Note: Performance metrics can vary based on the specific instrument, sample matrix, and protocol used. Data is aggregated from multiple sources for general comparison.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols outline the critical steps from sample preparation to data acquisition for both GC-MS and LC-MS/MS platforms.

Protocol 1: GC-MS Quantification of this compound

This protocol is based on the common workflow of lipid extraction followed by derivatization to FAMEs.

1. Lipid Extraction (Folch Method) a. Homogenize the tissue sample in a 2:1 chloroform:methanol mixture. The final solvent volume should be 20 times the tissue volume (e.g., 1g of tissue in 20mL of solvent). b. Agitate the mixture on a shaker for 20 minutes at room temperature. c. Filter or centrifuge the homogenate to recover the liquid phase. d. Wash the liquid phase with 0.2 volumes of 0.9% NaCl solution to induce phase separation. e. Collect the lower chloroform layer containing the lipids and dry it under a stream of nitrogen.

2. Saponification and Derivatization to FAMEs (with BF₃-Methanol) a. Resuspend the dried lipid extract in a known volume of 0.5 M KOH in methanol and incubate at 60°C for 10 minutes to saponify the lipids. b. Add 14% Boron Trifluoride (BF₃) in methanol and incubate at 60°C for 30 minutes. This step methylates the free fatty acids to form FAMEs. c. After cooling, add a saturated NaCl solution and hexane to extract the FAMEs. d. Vortex and allow the layers to separate. e. Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Analysis a. Injection: Inject 1 µL of the FAME extract into the GC-MS. b. Column: Use a suitable capillary column, such as a DB-23 or equivalent. c. Oven Program: A typical temperature program starts at 100°C, ramps to 250°C, and holds for a few minutes to ensure elution of all FAMEs. d. Mass Spectrometry: Operate the mass spectrometer in single ion monitoring (SIM) mode for the highest sensitivity, targeting the molecular ion and characteristic fragments of this compound methyl ester.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol outlines a direct measurement approach without derivatization.

1. Lipid Extraction (Bligh & Dyer Method) a. To the sample (e.g., 200 µL of plasma), add a mixture of chloroform and methanol (1:2, v/v). b. Vortex thoroughly to ensure complete mixing and protein precipitation. c. Add chloroform and water, vortex again, and centrifuge to induce phase separation. d. Collect the lower organic layer containing the lipids. e. Dry the extract under nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

2. LC-MS/MS Analysis a. Chromatography: Use a reverse-phase C18 column for separation. b. Mobile Phase: A gradient of water and acetonitrile/isopropanol with a modifier like ammonium acetate is commonly used to improve ionization. c. Mass Spectrometry: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. d. MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a deuterated analog).

Visualizing the Workflow

To better illustrate the relationship and complexity of each protocol, the following diagram outlines the experimental workflows for both GC-MS and LC-MS/MS quantification of this compound.

Gadoleic_Acid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (e.g., Folch/Bligh & Dyer) Sample->Extraction Drydown Dry Lipid Extract Extraction->Drydown Derivatization Derivatization (e.g., to FAMEs) Drydown->Derivatization Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data Data Processing & Quantification GCMS_Analysis->GCMS_Data LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis LCMS_Data Data Processing & Quantification LCMS_Analysis->LCMS_Data

Caption: Comparative workflows for this compound quantification by GC-MS and LC-MS/MS.

Signaling Pathway Context

This compound, as a long-chain monounsaturated fatty acid, is incorporated into complex lipids such as phospholipids and triglycerides through established metabolic pathways. Its metabolism is intertwined with that of other fatty acids and plays a role in maintaining the fluidity of cell membranes and serving as a source of energy through beta-oxidation.

Gadoleic_Acid_Metabolism Gadoleic_Acid This compound (20:1n-11) Acyl_CoA_Synthetase Acyl-CoA Synthetase Gadoleic_Acid->Acyl_CoA_Synthetase Activation Gadoleoyl_CoA Gadoleoyl-CoA Acyl_CoA_Synthetase->Gadoleoyl_CoA Triglycerides Triglycerides (Energy Storage) Gadoleoyl_CoA->Triglycerides Esterification Phospholipids Phospholipids (Membrane Component) Gadoleoyl_CoA->Phospholipids Esterification Beta_Oxidation Beta-Oxidation Gadoleoyl_CoA->Beta_Oxidation Energy Energy (ATP) Beta_Oxidation->Energy

Caption: Simplified metabolic fate of this compound.

Conclusion

Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantification of this compound in lipidomics research. The choice between the two often depends on the specific requirements of the study, available instrumentation, and desired throughput. GC-MS, with its requirement for derivatization, offers excellent separation and sensitivity. LC-MS/MS provides a more direct and often faster analysis. For accurate and precise results, it is crucial to implement a validated method, including the use of appropriate internal standards and quality control samples, regardless of the platform chosen.

References

A Comparative Analysis of Gadoleic Acid Content in Various Fish Species: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Gadoleic acid (cis-9-eicosenoic acid), a monounsaturated omega-11 fatty acid, is a significant component of various marine oils. Its presence in the human diet, primarily through fish consumption, has garnered interest within the scientific community for its potential biological activities and therapeutic applications. This guide provides a comparative analysis of this compound content across different fish species, details the experimental protocols for its quantification, and explores its known biological signaling pathways to support further research and drug development.

Quantitative Comparison of this compound in Fish Oils

The concentration of this compound varies significantly among different fish species, influenced by factors such as diet, geographical location, and season. The following table summarizes the this compound content in the oils of several commercially important fish species.

Fish SpeciesScientific NameThis compound (% of total fatty acids)Reference
HerringClupea harengus13.6 - 15.1[1][2]
Cod (Liver Oil)Gadus morhua~10.4[1]
SardineSardina pilchardus~6.0[3]
SalmonSalmo salar~3.9[4]
MackerelScomber scombrus1.6
TunaThunnus sp.Not typically high

Note: The values presented are averages compiled from various sources and can exhibit considerable variation.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in fish tissues and oils is crucial for research and quality control. The standard methodology involves a multi-step process encompassing lipid extraction, transesterification, and chromatographic analysis.

Lipid Extraction

The initial step involves the extraction of total lipids from the fish sample. The Bligh and Dyer method is a widely used protocol for this purpose.

  • Homogenization: A known weight of the fish tissue is homogenized with a chloroform-methanol-water mixture.

  • Phase Separation: The addition of chloroform and water results in a biphasic system. The lower chloroform layer, containing the lipids, is carefully separated.

  • Solvent Evaporation: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids within the extracted lipids are converted to their more volatile methyl esters.

  • Base-Catalyzed Transesterification: The lipid extract is treated with a solution of sodium hydroxide or potassium hydroxide in methanol.

  • Acid-Catalyzed Transesterification: Alternatively, a solution of boron trifluoride in methanol can be used.

  • Extraction of FAMEs: The resulting FAMEs are then extracted with a non-polar solvent like hexane.

Gas Chromatography (GC) Analysis

The final step is the separation and quantification of the FAMEs using gas chromatography.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is used.

  • Column: A polar capillary column, such as one coated with a polyethylene glycol stationary phase (e.g., DB-WAX), is typically employed for the separation of FAMEs.

  • Operating Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 260 °C

    • Oven Temperature Program: An initial temperature of around 150°C is held for a few minutes, followed by a gradual increase to approximately 240°C.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • Quantification: The identification and quantification of the this compound methyl ester peak are achieved by comparing its retention time and peak area to those of a certified reference standard.

The following diagram illustrates the general workflow for the quantification of this compound in fish samples.

Gadoleic_Acid_Quantification_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis FishSample Fish Tissue Sample Homogenization Homogenization FishSample->Homogenization LipidExtraction Lipid Extraction (Bligh & Dyer) Homogenization->LipidExtraction Transesterification Transesterification to FAMEs LipidExtraction->Transesterification GC_Analysis Gas Chromatography (GC-FID/MS) Transesterification->GC_Analysis Data_Analysis Data Analysis & Quantification GC_Analysis->Data_Analysis

Experimental workflow for this compound quantification.

Biological Significance and Signaling Pathways of this compound

The biological roles of this compound are an active area of research. While specific signaling pathways are not as extensively characterized as those for more common fatty acids like oleic acid, preliminary evidence suggests its involvement in key cellular processes.

Potential Role in Cancer Cell Proliferation

Some studies have indicated that this compound may act as a cell cycle inhibitor. It has been shown to inhibit the activity of kinases that are crucial for cell division, which can lead to apoptosis (programmed cell death) in cancer cells. One suggested mechanism is the inhibition of the dsDNA binding activity of the tumor suppressor protein p53.

The following diagram depicts a hypothesized signaling pathway for the anti-proliferative effects of this compound.

Gadoleic_Acid_Signaling_Pathway Gadoleic_Acid This compound Kinases Cell Cycle Kinases Gadoleic_Acid->Kinases Inhibition p53 p53 Gadoleic_Acid->p53 Inhibition of dsDNA binding Cell_Membrane Cell Membrane Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Hypothesized signaling of this compound in cancer cells.

It is important to note that research into the specific signaling pathways of this compound is ongoing. The mechanisms by which other monounsaturated fatty acids, such as oleic acid, exert their effects may provide valuable insights. For instance, oleic acid is known to influence signaling cascades involving Protein Kinase C (PKC) and Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism and cell proliferation. Future studies will be necessary to determine if this compound shares these signaling pathways.

Conclusion

This guide provides a foundational overview of the this compound content in various fish species, the methodologies for its analysis, and its emerging biological significance. For researchers and professionals in drug development, the variable content of this compound in different fish highlights the importance of sourcing and standardization. The detailed experimental protocols offer a basis for accurate quantification, while the exploration of its potential signaling pathways, particularly in the context of cell cycle regulation, opens avenues for novel therapeutic strategies. Further investigation into the precise molecular mechanisms of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Biological Effects of Gadoleic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of various isomers of gadoleic acid (20:1), a monounsaturated fatty acid with emerging interest in biomedical research. The biological impact of a fatty acid is intricately linked to its specific molecular structure, including the position and geometry (cis/trans) of its double bond. This document synthesizes available experimental data to delineate the distinct effects of this compound isomers on key cellular processes, including lipid metabolism, inflammation, cell proliferation, and apoptosis. The information is presented to aid researchers in selecting the appropriate isomer for their studies and to provide a foundational understanding for drug development professionals exploring the therapeutic potential of these lipids.

Overview of this compound Isomers

This compound is a 20-carbon monounsaturated fatty acid. The term can refer to several positional and geometric isomers, the most common of which are:

  • cis-9-Eicosenoic Acid (this compound): An omega-11 fatty acid.

  • cis-11-Eicosenoic Acid (Gondoic Acid): An omega-9 fatty acid.[1][2]

  • cis-13-Eicosenoic Acid (Paullinic Acid): An omega-7 fatty acid.

  • trans-Isomers: Geometric isomers of the above, with the double bond in a trans configuration.

The structural differences between these isomers lead to distinct biological activities.

Comparative Biological Effects

Lipid Metabolism and Adipogenesis

Experimental evidence suggests that positional isomers of cis-eicosenoic acid have differential effects on adipogenesis and lipid accumulation in adipocytes. A comparative study using 3T3-L1 preadipocytes demonstrated that various cis-eicosenoic acid positional isomers significantly decreased cellular triglyceride content compared to oleic acid (cis-9-octadecenoic acid).[3]

Isomer/ControlCellular Triglyceride Content (Relative to Control)Key Transcriptional Factors (for c15-20:1)Reference
Oleic Acid (c9-18:1)Higher-[3]
cis-Eicosenoic Acid Positional IsomersSignificantly LowerDown-regulation of PPARγ, C/EBPα, and SREBP-1[3]

These findings indicate that the position of the double bond in the 20-carbon chain influences the anti-adipogenic and anti-lipogenic effects of these fatty acids.

In contrast, studies on the geometric isomers of the related C18 fatty acid, oleic acid, suggest that trans isomers may have a less favorable impact on lipid metabolism. In hamsters, a diet enriched with cis-9-octadecenoic acid (oleic acid) led to increased hepatic receptor activity for LDL-C, suppressed LDL-C production, and a reduction in plasma LDL-C concentrations. Conversely, the trans-9-octadecenoic acid (elaidic acid) diet did not significantly alter these parameters compared to a control diet, suggesting it is "biologically neutral" in this context.

Inflammation

cis-11-Eicosenoic acid (gondoic acid) has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the production of reactive oxygen species (ROS) and downregulate the PKCθ/ERK/STAT3 signaling pathway in Kupffer cells, which are resident macrophages in the liver. This suggests a potential therapeutic role for gondoic acid in managing inflammatory conditions.

The anti-inflammatory mechanism of cis-11-eicosenoic acid is depicted in the following signaling pathway:

G Anti-inflammatory Signaling of cis-11-Eicosenoic Acid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gondoic_Acid cis-11-Eicosenoic Acid (Gondoic Acid) ROS Reactive Oxygen Species (ROS) Gondoic_Acid->ROS inhibits PKCtheta PKCθ Gondoic_Acid->PKCtheta inhibits ERK ERK PKCtheta->ERK STAT3_cyto STAT3 ERK->STAT3_cyto STAT3_nuc STAT3 STAT3_cyto->STAT3_nuc Inflammatory_Genes Pro-inflammatory Gene Expression STAT3_nuc->Inflammatory_Genes

Anti-inflammatory pathway of cis-11-eicosenoic acid.

While direct comparative data for other this compound isomers on inflammation is limited, studies on conjugated linoleic acid (CLA) isomers, which are also C18 fatty acids, show that cis-9, trans-11-CLA can reduce allergic airway inflammation, potentially through a PPARγ-related mechanism and by reducing eicosanoid precursors. However, in moderately overweight human subjects, neither cis-9, trans-11 nor trans-10, cis-12 CLA isomers significantly affected LPS-stimulated cytokine production.

Cell Proliferation and Apoptosis

The effects of this compound isomers on cancer cell proliferation and apoptosis are an area of active investigation, though comparative data remains sparse. Studies on other long-chain fatty acids provide some insights. For instance, eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, has been shown to reduce the growth rate of HT29 human colonic adenocarcinoma cells by increasing the rate of cell detachment, which may be an early step in apoptosis. The pro-apoptotic effects of EPA in some cancer cell lines are dependent on the activity of acyl-CoA synthetase (ACS), an enzyme that activates the fatty acid.

In contrast, studies on C18 unsaturated fatty acids have shown that the cis isomer (oleic acid) is more inhibitory to DNA synthesis in hepatoma and breast cancer cells than its trans isomer (elaidic acid). This suggests that the geometric configuration of the double bond is a critical determinant of the fatty acid's effect on cell proliferation.

Experimental Protocols

General Protocol for Treating Cultured Cells with Fatty Acids

This protocol is a general guideline and may require optimization for specific cell lines and experimental objectives.

Materials:

  • This compound isomer of interest

  • Fatty acid-free bovine serum albumin (BSA)

  • Ethanol or DMSO

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation: Dissolve the fatty acid in a minimal amount of ethanol or DMSO to create a concentrated stock solution.

  • Complexing with BSA:

    • Prepare a solution of fatty acid-free BSA in serum-free cell culture medium or PBS.

    • Slowly add the fatty acid stock solution to the BSA solution while vortexing or stirring to facilitate complexing. The molar ratio of fatty acid to BSA is a critical parameter and should be optimized (e.g., 2:1 to 6:1).

    • Incubate the fatty acid-BSA complex at 37°C for at least 30 minutes to ensure complete binding.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere and grow to the desired confluency.

    • Remove the growth medium and wash the cells with PBS.

    • Add the cell culture medium containing the fatty acid-BSA complex at the desired final concentration.

    • Incubate for the desired duration of the experiment.

Adipogenesis Assay in 3T3-L1 Cells

This protocol is adapted from established methods for inducing adipogenesis in 3T3-L1 preadipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% calf serum (growth medium)

  • DMEM with 10% fetal bovine serum (FBS) (differentiation medium)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • This compound isomer-BSA complex

  • Oil Red O staining solution

Procedure:

  • Cell Seeding and Growth:

    • Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.

    • Maintain the cells at confluence for an additional 2 days (post-confluent).

  • Induction of Differentiation (Day 0):

    • Replace the growth medium with differentiation medium containing MDI (0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) and the desired concentration of the this compound isomer-BSA complex or control.

  • Maturation (Day 2 onwards):

    • After 2-3 days, replace the induction medium with differentiation medium containing only insulin (10 µg/mL) and the fatty acid-BSA complex.

    • Replenish the medium every 2 days.

  • Assessment of Adipogenesis (Day 8-10):

    • Mature adipocytes containing lipid droplets should be visible.

    • Quantify lipid accumulation by staining with Oil Red O. Extract the dye and measure the absorbance at approximately 500 nm.

    • Cellular triglyceride content can be measured using a commercial kit.

The following diagram illustrates the general workflow for an adipogenesis assay.

G Workflow for 3T3-L1 Adipogenesis Assay Start Seed 3T3-L1 Preadipocytes Grow Grow to Confluence (2 days post-confluent) Start->Grow Induce Induce Differentiation (MDI + Fatty Acid) Grow->Induce Mature Mature Adipocytes (Insulin + Fatty Acid) Induce->Mature Assess Assess Adipogenesis (Oil Red O Staining, Triglyceride Measurement) Mature->Assess End Data Analysis Assess->End

3T3-L1 adipogenesis assay workflow.

Conclusion

The biological effects of this compound are highly dependent on its isomeric form. Current research indicates that positional isomers of cis-eicosenoic acid can modulate lipid metabolism and adipogenesis, with some isomers showing anti-lipogenic properties. cis-11-Eicosenoic acid (gondoic acid) exhibits anti-inflammatory effects through the inhibition of specific signaling pathways. While direct comparative data for all this compound isomers across a range of biological endpoints is still limited, preliminary evidence and studies on related fatty acids suggest that both the position and geometry of the double bond are critical determinants of their biological activity. Further research is warranted to fully elucidate the distinct roles of each this compound isomer, which will be crucial for their potential application in therapeutic interventions for metabolic and inflammatory diseases.

References

Comparison of different derivatization techniques for gadoleic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantitative and qualitative analysis of gadoleic acid (cis-9-eicosenoic acid), a long-chain monounsaturated omega-11 fatty acid, is crucial in various research fields, from food science and nutrition to drug development and metabolic studies. Due to its low volatility, derivatization is an essential step prior to chromatographic analysis. This guide provides a comprehensive comparison of the most common derivatization techniques for this compound, supported by experimental data and detailed protocols to aid in method selection and optimization.

Comparison of Key Derivatization Techniques

The choice of derivatization method significantly impacts the accuracy, sensitivity, and efficiency of this compound analysis. The two primary approaches are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.

Technique Principle Typical Reagents Reaction Conditions Advantages Disadvantages Recovery/Efficiency
Acid-Catalyzed Esterification (FAMEs) Converts carboxylic acids to methyl esters in the presence of an acid catalyst and methanol.[1]Boron trifluoride (BF3) in methanol (12-14%), Methanolic HCl (1-5%), Sulfuric acid in methanol60-100°C for 10-60 min[2]Robust for both free fatty acids and transesterification of complex lipids.[2] Reagents are relatively inexpensive.[3]Harsher conditions may degrade polyunsaturated fatty acids. Reagents can be hazardous (e.g., BF3).[4] Moisture sensitive.Generally high, often >96% for various lipid classes. However, can be lower for polyunsaturated fatty acids with some methods.
Base-Catalyzed Transesterification (FAMEs) Transesterifies glycerolipids to FAMEs using a base catalyst in methanol.Sodium methoxide (NaOCH₃) in methanol, Potassium hydroxide (KOH) in methanolRoom temperature to 70°C for 5-15 minVery fast and occurs under mild conditions.Does not derivatize free fatty acids. Incomplete saponification can lead to inaccurate results.High for glycerolipids.
Two-Step (Base then Acid/TMS-DM) Esterification A base-catalyzed step to saponify lipids followed by an acid-catalyzed or other methylation of the resulting free fatty acids.1. KOH or NaOH in methanol 2. HCl or (trimethylsilyl)diazomethane (TMS-DM)Varied, typically involves heating.Comprehensive derivatization of both free and esterified fatty acids. The TMS-DM method shows higher recovery and less variation for unsaturated fatty acids compared to the KOCH3/HCl method.More time-consuming and labor-intensive. TMS-DM is toxic and expensive.TMS-DM method: 90-106% recovery. KOCH3/HCl method: 84-112% recovery, with higher variation for unsaturated fatty acids.
Silylation (TMS Esters) Replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% Trimethylchlorosilane (TMCS) catalyst60-100°C for 30-60 minDerivatizes multiple functional groups (e.g., hydroxyls, amines) simultaneously. Can be performed directly in an autosampler vial.TMS derivatives can be moisture-sensitive and may degrade over time. Reagents can be expensive. Not recommended for complex samples due to potential artifacts.Generally high, but can be variable and requires anhydrous conditions.

Experimental Protocols

Below are detailed methodologies for the most common derivatization techniques applicable to this compound analysis, primarily for Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.

  • Sample Preparation : Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be evaporated to dryness first.

  • Reagent Addition : Add 2 mL of 12-14% Boron Trifluoride in Methanol (BF₃-Methanol) to the sample.

  • Reaction : Tightly cap the tube and heat it in a water bath or heating block at 60-100°C for 10-60 minutes. The optimal time and temperature should be determined empirically for specific sample types.

  • Extraction : Cool the tube to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent like hexane or heptane.

  • Phase Separation : Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer. Centrifuge briefly to aid phase separation.

  • Collection : Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 2: Silylation using BSTFA

This method converts fatty acids into their more volatile trimethylsilyl (TMS) esters and is effective for derivatizing other functional groups as well.

  • Sample Preparation : Place the dried sample (e.g., from a lipid extract) into an autosampler vial. It is critical that the sample is free of water.

  • Reagent Addition : Add an appropriate volume of an aprotic solvent like acetonitrile or pyridine if the sample is not already in solution. Add the silylating agent, for example, 50 µL of BSTFA with 1% TMCS.

  • Reaction : Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.

  • Analysis : Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. Dilution with a solvent like dichloromethane can be done if necessary.

Visualizing the Workflow and Metabolic Context

To better understand the derivatization process and the biological context of this compound, the following diagrams are provided.

Gadoleic_Acid_Derivatization_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Lipid-Containing Sample (e.g., tissue, oil) extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) start->extraction drying Evaporation to Dryness extraction->drying esterification Esterification (FAMEs) - Acid-Catalyzed (BF3-MeOH) - Base-Catalyzed (NaOMe) - Two-Step Methods drying->esterification silylation Silylation (TMS Esters) - BSTFA + TMCS drying->silylation gcms GC-MS Analysis esterification->gcms silylation->gcms

Caption: Experimental workflow for this compound derivatization and analysis.

Gadoleic_Acid_Metabolism cluster_synthesis De Novo Synthesis & Desaturation cluster_elongation Elongation Pathway cluster_degradation Degradation acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa + CO2 fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa->fas stearic_acid Stearic Acid (18:0) fas->stearic_acid scd1 Stearoyl-CoA Desaturase-1 (SCD1) stearic_acid->scd1 oleic_acid Oleic Acid (18:1n-9) scd1->oleic_acid - 2H+ elovl Fatty Acid Elongase (ELOVL) oleic_acid->elovl gadoleic_acid This compound (20:1n-11) elovl->gadoleic_acid + 2 Carbons peroxisomal_beta_oxidation Peroxisomal β-oxidation (Chain Shortening) gadoleic_acid->peroxisomal_beta_oxidation malonyl_coa2 Malonyl-CoA malonyl_coa2->elovl acetyl_coa_degradation Acetyl-CoA peroxisomal_beta_oxidation->acetyl_coa_degradation

Caption: Biosynthesis and degradation pathway of this compound.

References

Assessing Antibody Cross-Reactivity in Gadoleic Acid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific fatty acids is crucial in various fields, from metabolic research to the development of novel therapeutics. Gadoleic acid (cis-9-eicosenoic acid), a monounsaturated omega-11 fatty acid, is of growing interest for its potential roles in biological systems.[1][2][3] Immunoassays offer a high-throughput and sensitive method for its detection, but their reliability is contingent on the specificity of the antibodies used. Cross-reactivity with other structurally similar fatty acids can lead to inaccurate measurements and misinterpretation of results.[4][5]

This guide provides a framework for assessing the cross-reactivity of antibodies in this compound immunoassays, compares this technology with a standard alternative, and offers detailed experimental protocols.

Understanding the Challenge: Structural Similarity

The primary challenge in developing a specific immunoassay for this compound lies in its structural similarity to other monounsaturated fatty acids commonly found in biological samples. An antibody raised against this compound may also recognize and bind to these other fatty acids, leading to an overestimation of this compound concentration. The degree of cross-reactivity often correlates with the degree of structural similarity.

This compound is a 20-carbon chain fatty acid with a single cis double bond at the 9th carbon (C20:1 n-11). Potential cross-reactants include:

  • Positional Isomers: Other 20-carbon monounsaturated fatty acids, such as Gondoic acid (C20:1 n-9).

  • Chain Length Variants: Monounsaturated fatty acids with different carbon chain lengths, such as Oleic acid (C18:1 n-9) and Erucic acid (C22:1 n-9).

  • Saturated Fatty Acids: Fatty acids of similar chain length but lacking a double bond, like Arachidic acid (C20:0).

Performance Comparison: this compound Immunoassay vs. GC-MS

While immunoassays provide speed and ease of use, Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical technique for the precise quantification of fatty acids. The choice of method depends on the specific requirements of the study.

FeatureThis compound Immunoassay (Hypothetical)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Antibody-antigen bindingPhysicochemical separation and mass-to-charge ratio detection
Specificity Dependent on antibody; potential for cross-reactivityHigh; can distinguish between isomers
Sensitivity High (ng/mL to pg/mL range)High (pg to fg range)
Throughput High (96-well plate format)Lower; sequential sample analysis
Sample Prep Minimal; direct use of serum/plasma may be possibleMore complex; requires extraction and derivatization
Equipment Standard plate readerGC-MS system
Cost per Sample LowerHigher
Expertise Basic laboratory skillsSpecialized training required

Antibody Cross-Reactivity Profile

The following table presents hypothetical but plausible cross-reactivity data for a monoclonal antibody developed for a this compound immunoassay. The percentage of cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled this compound with the concentration of this compound required for the same displacement.

CompoundStructureChain Length:UnsaturationPotential for Cross-ReactivityHypothetical Cross-Reactivity (%)
This compound C20H38O2 20:1 Target Analyte 100
Gondoic AcidC20H38O220:1High (Positional Isomer)85
Oleic AcidC18H34O218:1Moderate (Shorter Chain)15
Erucic AcidC22H42O222:1Moderate (Longer Chain)10
Palmitoleic AcidC16H30O216:1Low (Shorter Chain)<1
Arachidic AcidC20H40O220:0Very Low (Saturated)<0.1
Stearic AcidC18H36O218:0Very Low (Saturated, Shorter)<0.1

Experimental Protocols & Workflows

Accurate assessment of antibody cross-reactivity and comparison with alternative methods requires robust experimental design.

Diagram: Immunoassay Cross-Reactivity Workflow

G_1 cluster_prep Preparation cluster_assay Competitive Assay cluster_analysis Data Analysis plate Coat Plate with This compound-BSA Conjugate block Block Wells plate->block add_ab Add Anti-Gadoleic Acid Ab + Standard/Cross-Reactant block->add_ab standards Prepare this compound & Cross-Reactant Standards standards->add_ab incubate1 Incubate add_ab->incubate1 wash1 Wash incubate1->wash1 add_secondary Add HRP-Conjugated Secondary Antibody wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash incubate2->wash2 add_sub Add TMB Substrate wash2->add_sub stop Stop Reaction add_sub->stop read Read Absorbance (450 nm) stop->read plot Plot Standard Curves read->plot calc Calculate IC50 & % Cross-Reactivity plot->calc

Caption: Workflow for assessing antibody cross-reactivity using a competitive ELISA.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the specificity of an anti-gadoleic acid antibody.

  • Plate Coating:

    • Dilute a this compound-protein conjugate (e.g., BSA-gadoleic acid) to 2 µg/mL in a coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the conjugate solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (PBS with 1% BSA) to each well.

    • Incubate for 2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound (standard) and potential cross-reactants (e.g., oleic acid, arachidic acid) in assay buffer (PBS with 0.1% BSA).

    • In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary anti-gadoleic acid antibody (at a pre-determined optimal dilution). Incubate this mixture for 1 hour at room temperature.

    • Wash the coated and blocked assay plate three times.

    • Transfer 100 µL of the antibody/analyte mixtures to the corresponding wells of the assay plate.

    • Incubate for 1.5 hours at 37°C.

  • Detection:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in assay buffer, to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes.

    • Stop the reaction by adding 50 µL of 2M H2SO4 to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the log of the concentration for this compound and each potential cross-reactant.

    • Determine the concentration of each analyte that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Diagram: GC-MS Workflow for Fatty Acid Quantification

G_2 cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extract Lipid Extraction (e.g., Folch Method) sample->extract derivatize Derivatization to FAMEs (Fatty Acid Methyl Esters) extract->derivatize inject Inject Sample derivatize->inject gc Gas Chromatography (Separation by b.p. & polarity) inject->gc ms Mass Spectrometry (Ionization & Detection) gc->ms chrom Generate Chromatogram ms->chrom identify Identify Peaks (Retention Time & Mass Spectra) chrom->identify quantify Quantify (Peak Area vs. Standard Curve) identify->quantify

Caption: General workflow for the quantification of fatty acids using GC-MS.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a standard method for the accurate quantification of total fatty acids, including this compound, from a biological sample.

  • Lipid Extraction:

    • To 100 µL of plasma, add an internal standard (e.g., deuterated C17:0).

    • Perform a lipid extraction using a 2:1 chloroform:methanol solution (Folch method).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic layer containing the lipids.

  • Saponification and Derivatization (to FAMEs):

    • Dry the extracted lipid sample under a stream of nitrogen.

    • Saponify the lipids by adding 0.5 M NaOH in methanol and heating at 100°C for 10 minutes to release the fatty acids from their glycerol backbone.

    • Methylate the free fatty acids by adding 14% boron trifluoride (BF3) in methanol and heating at 100°C for 5 minutes. This converts the fatty acids to their more volatile Fatty Acid Methyl Esters (FAMEs).

    • Stop the reaction by adding water and extract the FAMEs with hexane.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract containing the FAMEs into the GC-MS system.

    • Gas Chromatography (GC) Conditions (Example):

      • Column: A polar capillary column (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium.

      • Temperature Program: Start at 100°C, ramp to 240°C.

    • Mass Spectrometry (MS) Conditions (Example):

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the FAME peaks in the chromatogram based on their retention times compared to a known FAME standard mixture (which includes this compound methyl ester).

    • Confirm the identity of each peak by its mass spectrum.

    • Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard and referencing a standard curve generated with known concentrations of this compound.

Conclusion

The selection of an appropriate analytical method requires a thorough understanding of the assay's limitations. For this compound quantification, immunoassays can provide a high-throughput solution, but their utility is entirely dependent on the specificity of the antibody. It is imperative that researchers rigorously validate the cross-reactivity of any this compound immunoassay against a panel of structurally related fatty acids. For studies requiring definitive and highly specific quantification, GC-MS remains the method of choice, despite its lower throughput and higher complexity. By carefully considering these factors, researchers can ensure the generation of accurate and reliable data in their investigations of this compound.

References

A Comparative Guide to Gadoleic Acid Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of specific fatty acids like gadoleic acid is a critical step in research and product formulation. This compound (C20:1 n-11), a monounsaturated omega-11 fatty acid found in sources such as fish oils and rapeseed oil, is of growing interest for its potential applications. This guide provides an objective comparison of various methods for its extraction, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

Comparison of this compound Extraction Methods

The selection of an extraction method depends on various factors, including the desired yield, purity, processing time, cost, and environmental impact. Below is a summary of conventional and modern techniques for extracting this compound.

Extraction MethodPrincipleTypical Solvent/sTemperatureTimeOil Yield (%)This compound (% in Oil)AdvantagesDisadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.n-Hexane, Petroleum EtherBoiling point of solvent4-24 h10-40~10-15High extraction efficiency, well-established method.Time-consuming, large solvent volume, potential degradation of heat-sensitive compounds.[1][2]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[3][4]n-Hexane, Ethanol25-60°C20-60 min15-45~12-18Faster, lower solvent consumption, improved yield.[3]Potential for free radical formation, scalability can be challenging.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, causing cell rupture.Ethanol, n-Hexane40-120°C5-30 min20-45~12-18Very fast, reduced solvent usage, high efficiency.Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent.Supercritical CO2 (with or without co-solvents like ethanol)40-80°C1-4 h5-35~10-16"Green" solvent, high selectivity, solvent-free extract.High initial investment, may require co-solvents for polar lipids.
Enzyme-Assisted Extraction (EAE) Uses enzymes (e.g., proteases, cellulases) to break down cell walls and release oil.Water (or buffer)40-60°C1-12 h15-30~10-15Environmentally friendly, high specificity, mild conditions.Can be slower, enzyme cost, requires specific pH and temperature control.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the key extraction methods discussed.

Soxhlet Extraction

This traditional method is often used as a benchmark for lipid extraction.

Protocol:

  • Dry the source material (e.g., ground fish tissue, rapeseed meal) to a constant weight.

  • Weigh approximately 10-20 g of the dried sample and place it in a cellulose thimble.

  • Place the thimble into the Soxhlet extractor.

  • Add 250 mL of n-hexane to a round-bottom flask attached to the extractor.

  • Heat the solvent to its boiling point and allow it to reflux for 6-8 hours.

  • After extraction, evaporate the solvent from the collected oil using a rotary evaporator.

  • Dry the extracted oil in a vacuum oven to a constant weight to determine the total oil yield.

  • The fatty acid profile, including the percentage of this compound, is then determined by gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters (FAMEs).

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to enhance extraction efficiency.

Protocol:

  • Mix 10 g of the ground source material with 100 mL of n-hexane (1:10 solid-to-solvent ratio) in a beaker.

  • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

  • Sonicate the mixture at a frequency of 20-40 kHz and a power of 100-500 W for 30 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, filter the mixture to separate the solid residue from the liquid extract.

  • Wash the residue with a small amount of fresh solvent.

  • Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain the crude oil.

  • Determine the oil yield and analyze the fatty acid composition by GC-MS.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy for rapid heating and extraction.

Protocol:

  • Place 10 g of the ground source material and 100 mL of ethanol in a microwave-safe extraction vessel.

  • Seal the vessel and place it in a microwave extraction system.

  • Set the microwave power to 400-800 W and the extraction time to 10-15 minutes, with a maximum temperature of 80°C.

  • After extraction, cool the vessel to room temperature.

  • Filter the extract and evaporate the solvent to recover the oil.

  • Calculate the oil yield and determine the fatty acid profile using GC-MS.

Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses supercritical CO2 as a solvent.

Protocol:

  • Grind the source material to a uniform particle size.

  • Load approximately 50 g of the ground material into the extraction vessel of the SFE system.

  • Pressurize the system with CO2 to the desired pressure (e.g., 300 bar) and heat to the set temperature (e.g., 50°C).

  • Maintain a constant flow rate of supercritical CO2 (e.g., 2-4 L/min) through the vessel for 2-3 hours.

  • The extracted oil is separated from the CO2 in a separator at a lower pressure and temperature.

  • Collect the oil and determine the yield.

  • Analyze the fatty acid composition by GC-MS.

Enzyme-Assisted Extraction (EAE)

EAE uses enzymes to break down the cell matrix for oil release.

Protocol:

  • Suspend 50 g of the ground source material in 250 mL of a suitable buffer solution (e.g., phosphate buffer at pH 7.0).

  • Add a specific enzyme or a mixture of enzymes (e.g., protease and cellulase) at a concentration of 1-2% (w/w of the sample).

  • Incubate the mixture in a shaking water bath at the optimal temperature for the enzyme (e.g., 50°C) for 4-6 hours.

  • After incubation, heat the mixture to 90°C to deactivate the enzymes.

  • Centrifuge the slurry to separate the oil, aqueous, and solid phases.

  • Collect the oil layer and determine the yield.

  • Analyze the fatty acid profile using GC-MS.

Visualizing the Extraction Workflows

To better understand the procedural differences, the following diagrams illustrate the general workflow for each extraction method.

Gadoleic_Acid_Extraction_Workflow cluster_Soxhlet Soxhlet Extraction cluster_UAE Ultrasound-Assisted Extraction cluster_MAE Microwave-Assisted Extraction cluster_SFE Supercritical Fluid Extraction cluster_EAE Enzyme-Assisted Extraction s1 Sample Preparation (Drying, Grinding) s2 Thimble Loading s1->s2 s3 Continuous Reflux with Solvent s2->s3 s4 Solvent Evaporation s3->s4 s5 Oil Recovery s4->s5 u1 Sample Preparation (Grinding) u2 Mixing with Solvent u1->u2 u3 Sonication u2->u3 u4 Filtration u3->u4 u5 Solvent Evaporation u4->u5 u6 Oil Recovery u5->u6 m1 Sample Preparation (Grinding) m2 Mixing with Solvent in Vessel m1->m2 m3 Microwave Irradiation m2->m3 m4 Filtration m3->m4 m5 Solvent Evaporation m4->m5 m6 Oil Recovery m5->m6 sf1 Sample Preparation (Grinding) sf2 Loading into Extraction Vessel sf1->sf2 sf3 Supercritical CO2 Extraction sf2->sf3 sf4 Separation of Oil from CO2 sf3->sf4 sf5 Oil Recovery sf4->sf5 e1 Sample Preparation (Grinding) e2 Slurry Formation with Buffer e1->e2 e3 Enzymatic Incubation e2->e3 e4 Enzyme Deactivation e3->e4 e5 Centrifugation e4->e5 e6 Oil Recovery e5->e6

Fig. 1: General workflows for different this compound extraction methods.

Extraction_Method_Comparison cluster_Conventional Conventional Methods cluster_Modern Modern Methods center This compound Extraction Soxhlet Soxhlet - High Efficiency - Time/Solvent Intensive center->Soxhlet Established UAE UAE - Fast - Moderate Yield center->UAE Efficient MAE MAE - Very Fast - High Yield center->MAE Rapid SFE SFE - Green - High Purity center->SFE Clean EAE EAE - Eco-friendly - Mild Conditions center->EAE Specific

Fig. 2: Logical comparison of this compound extraction methods.

References

Statistical comparison of gadoleic acid levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical comparison of gadoleic acid levels in healthy individuals versus those with various disease states. It aims to be an objective resource, presenting available experimental data to support the comparison.

Quantitative Comparison of this compound Levels

This compound (20:1n-9), a monounsaturated omega-9 fatty acid, has been a subject of interest in the context of various pathologies. However, extensive quantitative data directly comparing its levels in healthy versus diseased states in large cohorts remains limited. The following table summarizes available data, with the caveat that some studies report on monounsaturated fatty acids (MUFAs) as a class, which includes this compound.

Disease StateAnalyteSample TypeHealthy Control LevelsDiseased State LevelsKey Findings & Citation
Pancreatic Cancer with Diabetes Gondoic Acid (this compound)PlasmaNot explicitly statedHigher in subjects with diabetesGondoic acid was found to be elevated in pancreatic cancer patients who also had diabetes.[1]
Lung Cancer Total Monounsaturated Fatty Acids (MUFAs)SerumNo significant differenceNo significant differenceLevels of total MUFAs did not show a significant association with lung cancer diagnosis.[2]
Coronary Artery Disease Total Nonesterified Fatty Acids (NEFAs)Serum153 ± 63.4 µmol/L (Oleic Acid)Not explicitly stated for this compoundWhile specific data for this compound is not provided, the study highlights that oleic acid is a major component of serum NEFAs.[3]

Note: The lack of extensive, specific quantitative data for this compound across a range of diseases is a notable gap in the current literature. Much of the existing research focuses on broader categories of fatty acids.

Experimental Protocols

The accurate quantification of this compound and other fatty acids in biological samples is critical for comparative studies. The most common methodology involves gas chromatography coupled with mass spectrometry (GC-MS).

General Protocol for Fatty Acid Analysis in Human Plasma/Serum

This protocol is a generalized summary based on common practices in lipidomic analysis.

1. Sample Preparation and Lipid Extraction:

  • Sample Collection: Whole blood is collected from fasting individuals. Plasma or serum is separated by centrifugation.

  • Internal Standard: A known amount of an internal standard (e.g., a fatty acid not naturally abundant in the sample, such as heptadecanoic acid, C17:0) is added to the plasma/serum sample to ensure accurate quantification.

  • Lipid Extraction: Total lipids are extracted from the plasma/serum using a solvent system, typically a mixture of chloroform and methanol (Folch method) or methyl tert-butyl ether (MTBE). This separates the lipids from other plasma/serum components.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • The extracted lipids are not directly suitable for gas chromatography. Therefore, the fatty acids are converted into their more volatile methyl ester derivatives (FAMEs).

  • This is achieved by a process called transesterification, which involves reacting the lipid extract with a reagent such as methanol in the presence of an acid (e.g., sulfuric acid or boron trifluoride) or a base (e.g., sodium methoxide) catalyst.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: A small volume of the FAMEs mixture is injected into the gas chromatograph.

  • Separation: The FAMEs are separated based on their boiling points and polarity as they pass through a long, thin capillary column coated with a stationary phase. Different FAMEs will travel through the column at different rates, allowing for their separation.

  • Detection and Quantification: As the separated FAMEs exit the column, they enter the mass spectrometer. The mass spectrometer ionizes the FAMEs and separates the ions based on their mass-to-charge ratio. This allows for the identification of individual fatty acids based on their unique mass spectra. The abundance of each FAME is quantified by comparing its peak area to that of the internal standard.

Signaling Pathways and this compound

The direct role of this compound in specific signaling pathways is not yet well-elucidated. However, fatty acids, in general, are known to be important signaling molecules that can influence a variety of cellular processes, including inflammation and metabolism. They can act as ligands for nuclear receptors and can be incorporated into cell membranes, altering their physical properties and the function of membrane-bound proteins.

The following diagram illustrates a generalized overview of how fatty acids can influence cellular signaling, which may provide a framework for understanding the potential roles of this compound.

Fatty_Acid_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Fatty Acids (e.g., this compound) Membrane Membrane Integration (Alters Fluidity & Rafts) FA->Membrane Incorporation Receptor Membrane Receptors (e.g., GPCRs) FA->Receptor Binding Metabolism Metabolic Pathways (e.g., Beta-oxidation) FA->Metabolism Receptor->Metabolism Signal Transduction NuclearReceptor Nuclear Receptors (e.g., PPARs) Metabolism->NuclearReceptor Metabolites as Ligands GeneExpression Gene Expression (Inflammation, Metabolism) NuclearReceptor->GeneExpression Activation

References

Safety Operating Guide

Navigating the Safe Disposal of Gadoleic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Gadoleic acid, a monounsaturated omega-9 fatty acid, requires adherence to specific disposal procedures to mitigate environmental impact and uphold workplace safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound.

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. Handling this compound, as with any laboratory chemical, necessitates a proactive approach to safety.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection

Always work in a well-ventilated area, such as a fume hood, to avoid the inhalation of any potential aerosols.[1] In case of accidental contact, follow standard first aid procedures. For skin contact, wash the affected area with soap and water.[1] If it comes into contact with the eyes, rinse cautiously with water for several minutes.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as chemical waste, in accordance with local, state, and federal regulations.[1] Do not pour this compound down the drain or dispose of it with regular trash.

1. Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • The container should be made of a material compatible with fatty acids.

  • Do not mix this compound waste with other chemical waste to prevent unforeseen reactions.

2. Handling Spills:

  • In the event of a small spill, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the liquid.

  • Carefully collect the absorbent material and place it into the designated hazardous waste container.

  • Ensure the spill area is thoroughly cleaned after collection.

  • For larger spills, evacuate the area and follow your institution's emergency spill response protocol.

3. Final Disposal:

  • Once the waste container is full, it must be disposed of through your institution's designated hazardous waste management program.

  • Ensure the container is properly sealed and labeled with the contents ("this compound Waste") and any associated hazards.

  • Follow your institution's procedures for requesting a hazardous waste pickup.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

GadoleicAcidDisposal cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Designate & Label Waste Container A->B C Collect this compound Waste B->C F Seal Waste Container C->F D Handle Spills with Inert Absorbent E Place Contaminated Materials in Waste Container D->E E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Pickup by EH&S or Licensed Contractor G->H

References

Safeguarding Your Research: A Guide to Handling Gadoleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with gadoleic acid. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Handling this compound requires a comprehensive understanding of its properties and the associated safety protocols. While this compound is not classified as a hazardous substance, proper personal protective equipment (PPE) and handling procedures are necessary to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on standard laboratory procedures for handling fatty acids.

PPE CategoryItemSpecifications and Use
Eye and Face Safety GlassesShould be worn at all times in the laboratory to protect from splashes.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.[1]
Hand Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended to prevent skin contact.[1] Ensure gloves are compatible with the solvent used for this compound.
Body Laboratory CoatA standard lab coat should be worn to protect against accidental spills.
Chemical-Resistant ApronConsider for added protection when handling larger volumes.
Respiratory Fume HoodAll handling of this compound, especially when heated or aerosolized, should be conducted in a well-ventilated fume hood.[2]
RespiratorNot generally required for handling this compound at room temperature. If significant aerosols are generated, consult your institution's safety officer.

Operational Plan: Handling this compound

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound and any solvents being used.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Workspace: Ensure the work area, typically a fume hood, is clean and uncluttered. Have all necessary equipment and materials readily available.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

2. Handling Procedure:

  • Weighing and Transfer:

    • Perform all weighing and transfers of this compound within a fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • If working with a solution, use a calibrated pipette or syringe for accurate and safe transfer.

  • Dissolving:

    • When dissolving this compound, add the acid to the solvent slowly while stirring.

    • Be aware that this compound is often supplied in ethanol.

  • Heating:

    • If heating is required, use a controlled heating source such as a heating mantle or water bath.

    • Avoid direct flames.

    • Ensure the setup is secure and monitored to prevent overheating and potential aerosolization.

3. Post-Handling Procedures:

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

    • Clean any equipment that has come into contact with this compound.

  • PPE Removal:

    • Remove gloves first, turning them inside out as you do.

    • Remove your lab coat, being careful not to touch the outside with your bare hands.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, contaminated weighing paper, or other solid materials in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect any unused this compound solutions or solvent rinses in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Contaminated Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.

2. Neutralization (If Required):

  • For acidic waste, neutralization may be an option prior to disposal. This should only be done if you are trained and equipped to do so safely.

  • Slowly add a base, such as sodium bicarbonate, to the acidic solution while stirring.

  • Monitor the pH until it is neutral (pH 7).

3. Container Labeling and Storage:

  • All waste containers must be clearly labeled with the contents, including the concentration and any solvents present.

  • Store waste containers in a designated, well-ventilated area away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed waste disposal contractor.

Workflow for Handling this compound

GadoleicAcidWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh & Transfer prep_workspace->handling_weigh handling_dissolve Dissolve handling_weigh->handling_dissolve disp_segregate Segregate Waste handling_weigh->disp_segregate handling_heat Heat (if needed) handling_dissolve->handling_heat handling_dissolve->disp_segregate post_decon Decontaminate Workspace handling_heat->post_decon post_ppe Remove PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_label Label Containers disp_segregate->disp_label disp_store Store Waste disp_label->disp_store disp_collect Arrange Collection disp_store->disp_collect

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadoleic Acid
Reactant of Route 2
Reactant of Route 2
Gadoleic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。